molecular formula C11H16N2 B8790975 (4-Phenylpyrrolidin-3-yl)methanamine

(4-Phenylpyrrolidin-3-yl)methanamine

Cat. No.: B8790975
M. Wt: 176.26 g/mol
InChI Key: VKZYUJLRUDASSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenylpyrrolidin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, featuring a pyrrolidine scaffold substituted with a phenyl group and a primary amine. The saturated pyrrolidine ring is a privileged structure in drug discovery, prized for its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space due to sp3-hybridization . This non-planarity, a phenomenon known as "pseudorotation," allows the molecule to adopt energetically favorable conformations that can lead to improved binding selectivity and optimized pharmacokinetic profiles, such as enhanced solubility, compared to flat aromatic structures . The primary amine moiety serves as a versatile handle for further chemical functionalization, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Compounds containing the pyrrolidine ring are found in therapies targeting a wide range of conditions, and the specific 3-phenyl substitution pattern is a motif seen in biologically active molecules, suggesting potential research applications for this compound in developing central nervous system (CNS) active agents or enzyme inhibitors . Its structural features make it a versatile building block for synthesizing novel compounds for high-throughput screening and lead optimization campaigns. This product is intended for chemical and biological research purposes only. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(4-phenylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C11H16N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2

InChI Key

VKZYUJLRUDASSY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CN

Origin of Product

United States

Foundational & Exploratory

The (4-Phenylpyrrolidin-3-yl)methanamine Scaffold: A Technical Guide to Synthesis, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery and optimization of privileged scaffolds are paramount for navigating complex biological targets. (4-Phenylpyrrolidin-3-yl)methanamine (and its alkylated derivatives) has emerged as a highly versatile, stereochemically rich pharmacophore[1]. Featuring a rigid five-membered nitrogen heterocycle coupled with a highly tunable primary amine and a lipophilic phenyl ring, this scaffold serves as the structural foundation for designing monoamine reuptake inhibitors, Wnt-pathway modulators (Notum inhibitors)[2], and covalent enzyme inhibitors (e.g., Transglutaminase 2)[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereoselective synthesis, and pharmacological utility, offering actionable protocols for researchers engaged in preclinical drug development.

Structural and Physicochemical Profiling

The pharmacological efficacy of (4-phenylpyrrolidin-3-yl)methanamine is heavily dependent on its stereochemistry. The trans-configuration—specifically the (3S,4R) or (3R,4S) enantiomers—ensures the optimal spatial trajectory of the phenyl and methanamine vectors, minimizing steric clash and maximizing target receptor engagement[1][4].

To facilitate rational drug design, the baseline physicochemical parameters of the free base and its common dihydrochloride salt are summarized below.

Table 1: Key Physicochemical Parameters
PropertyValue (Free Base)Value (Dihydrochloride Salt)
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₈Cl₂N₂
Molecular Weight 176.26 g/mol 249.18 g/mol
Topological Polar Surface Area (TPSA) 38.0 ŲN/A (Ionized)
Hydrogen Bond Donors 2 (Primary & Secondary Amine)4
Hydrogen Bond Acceptors 22
Rotatable Bonds 22
Stereocenters 2 (C3, C4)2 (C3, C4)

Data synthesized from established chemical databases for the primary scaffold and its N-methylated analogs[1][4].

Stereoselective Synthetic Methodology

The synthesis of 3,4-disubstituted pyrrolidines demands rigorous stereocontrol. The industry standard utilizes a [3+2] cycloaddition of a non-stabilized azomethine ylide with a trans-cinnamate derivative[5]. This concerted reaction strictly conserves the trans geometry of the dipolarophile, yielding the desired trans-pyrrolidine core.

Synthetic Workflow Diagram

Synthesis A Azomethine Ylide Precursor C [3+2] Cycloaddition (Stereospecific) A->C B trans-Cinnamate (Dipolarophile) B->C D trans-Pyrrolidine Ester Intermediate C->D E Amidation & Reduction (LiAlH4) D->E F N-Benzyl Methanamine E->F G Debenzylation (Pd/C, H2) F->G H Chiral Resolution (Tartaric Acid) G->H I (3S,4R)-(4-Phenylpyrrolidin- 3-yl)methanamine H->I

Fig 1: Stereospecific synthesis workflow of (4-phenylpyrrolidin-3-yl)methanamine.

Self-Validating Protocol: From Precursor to Chiral Amine

Step 1: [3+2] Cycloaddition

  • Procedure: Dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) and methyl trans-cinnamate (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of trifluoroacetic acid (TFA) at 0°C to generate the azomethine ylide in situ. Stir at room temperature for 12 hours[5].

  • Causality: TFA catalyzes the elimination of the methoxy and silyl groups, forming the highly reactive ylide. The concerted nature of the cycloaddition ensures that the trans relationship of the cinnamate is perfectly translated into the pyrrolidine ring.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS (Target [M+H]⁺ = 296.1). Perform ¹H-NMR; the trans stereochemistry is confirmed by a coupling constant (

    
    ) of ~7–9 Hz between the C3 and C4 protons.
    

Step 2: Amidation and Reduction

  • Procedure: Treat the resulting ester with methanolic ammonia (7N) at 60°C in a sealed tube to yield the primary amide. Subsequently, suspend the amide in anhydrous THF and slowly add Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) at 0°C. Reflux for 4 hours.

  • Causality: LiAlH₄ is selected over milder reducing agents (like NaBH₄) due to the high activation energy required to fully reduce the sterically hindered amide carbonyl to a methylene group.

  • Validation Checkpoint: Quench with the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). IR spectroscopy must show the complete disappearance of the carbonyl stretch (~1650 cm⁻¹) and the appearance of broad N-H stretches (~3300 cm⁻¹).

Step 3: Debenzylation and Chiral Resolution

  • Procedure: Dissolve the N-benzyl intermediate in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite. To resolve the racemate, treat the free base with Di-p-toluoyl-D-tartaric acid in boiling ethanol and allow to crystallize.

  • Causality: The bulky chiral tartaric acid derivative forms diastereomeric salts with differential solubilities, allowing the isolation of the specific (3S,4R) or (3R,4S) enantiomer via fractional crystallization.

  • Validation Checkpoint: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Target ee > 98%.

Pharmacological Significance & Structure-Activity Relationship (SAR)

The (4-phenylpyrrolidin-3-yl)methanamine core is not merely a structural curiosity; it is a highly active pharmacophore utilized in several cutting-edge therapeutic arenas.

Notum Inhibition in Neurodegeneration

In Alzheimer's disease (AD), the Wnt signaling pathway is often pathologically suppressed, leading to synaptic loss and cognitive decline. Notum is a carboxylesterase that deactivates Wnt proteins by removing an essential palmitoleate group[2].

Recent medicinal chemistry efforts have identified phenylpyrrolidine derivatives as potent, brain-penetrant inhibitors of Notum. The phenyl ring anchors deeply into the hydrophobic palmitoleate-binding pocket of the enzyme, while the methanamine nitrogen (often functionalized as a triazole or amide) interacts with the catalytic triad[2].

WntPathway Wnt Wnt Protein (Palmitoleoylated) Frizzled Frizzled Receptor Activation Wnt->Frizzled Activates Notum Notum Carboxylesterase (Deactivator) Notum->Wnt Deacylates (Inhibits) Inhibitor Phenylpyrrolidine Inhibitor Inhibitor->Notum Blocks Neuro Neuroprotection & Synaptic Integrity Frizzled->Neuro Signaling Cascade

Fig 2: Mechanism of Notum inhibition by phenylpyrrolidine scaffolds restoring Wnt signaling.

Transglutaminase 2 (TG2) Targeting

Transglutaminase 2 (TG2) is implicated in fibrotic diseases and celiac disease. The primary amine of the (4-phenylpyrrolidin-3-yl)methanamine scaffold can be derivatized into a dihydroisoxazole (DHI) moiety. The resulting molecules act as potent, specific covalent inhibitors of TG2[3]. The pyrrolidine core provides the necessary rigidity to orient the mildly electrophilic DHI warhead precisely toward the catalytic cysteine of TG2, ensuring rapid inactivation without off-target toxicity[3].

Analytical Quality Control Standards

To ensure the integrity of the synthesized scaffold for biological assays, the following analytical standards must be met:

  • Mass Spectrometry (ESI-LC/MS): The base peak must correspond to [M+H]⁺ = 177.1. For the dihydrochloride salt, the mass of the free base will still be observed in positive ion mode.

  • Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

    • Aromatic protons: Multiplet at

      
       7.20–7.35 (5H).
      
    • Pyrrolidine core: Complex multiplets between

      
       2.50–3.50.
      
    • Critical Quality Attribute: The absence of a cis-coupling signature (typically

      
       > 10 Hz for cis in similar systems) confirms diastereomeric purity.
      
  • Chiral Purity: Must be assessed post-resolution. Using a Chiralpak AD-H column (Hexane/IPA/Diethylamine 80:20:0.1), the enantiomers should exhibit baseline separation. An ee of

    
     is mandatory for advanced in vivo pharmacological testing to prevent chiral inversion artifacts.
    

References

  • Journal of Medicinal Chemistry - ACS Publications. "Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit". [Link]

  • National Institutes of Health (NIH). "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2". [Link]

  • Google Patents. "WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds".

Sources

4-phenylpyrrolidine-3-methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Synthetic Guide Subject: 4-Phenylpyrrolidine-3-methanamine (CAS: Variable by stereoisomer) Formula:


Molecular Weight:  176.26  g/mol 

Executive Summary & Physicochemical Identity

4-Phenylpyrrolidine-3-methanamine is a privileged heterocyclic scaffold in medicinal chemistry, structurally characterized by a pyrrolidine ring substituted at the 3-position with a primary aminomethyl group and at the 4-position with a phenyl ring. This 3,4-disubstituted pattern creates a conformationally constrained analog of the phenethylamine pharmacophore, a critical motif in neurotransmitter modulation.

The molecule possesses two chiral centers (C3 and C4), giving rise to four potential stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The trans-diastereomer is frequently the primary synthetic target due to its thermodynamic stability and prevalence in bioactive ligands for monoamine transporters (DAT/NET/SERT).

Physicochemical Data Table
PropertyValueTechnical Note
Molecular Formula

Confirmed stoichiometry.
Molecular Weight 176.26 g/mol Monoisotopic Mass: 176.1313 Da.
Element Analysis C: 74.96%, H: 9.15%, N: 15.89%Theoretical values for purity verification.
LogP (Predicted) ~1.2 – 1.5Lipophilic enough for BBB penetration; pH dependent.
pKa (Base) ~9.5 (Pyrrolidine N), ~10.2 (Primary amine)Exists as a dication at physiological pH.
H-Bond Donors 3Includes primary amine (2H) and secondary amine (1H).
H-Bond Acceptors 2Nitrogen lone pairs.

Synthetic Methodologies & Optimization

The synthesis of 4-phenylpyrrolidine-3-methanamine typically proceeds through the construction of the pyrrolidine ring followed by functional group manipulation. The most robust route utilizes a [3+2] dipolar cycloaddition to establish the 3,4-trans stereochemistry, followed by reduction.

Core Synthetic Pathway (DOT Visualization)

The following diagram illustrates the logical flow from starting materials to the final diamine, emphasizing the critical reduction step.

SynthesisPath Start Start: Benzaldehyde + Glycine Ester Imine Azomethine Ylide Precursor Start->Imine Condensation Cyclo [3+2] Cycloaddition (Ag(I) or Li(I) Cat.) Imine->Cyclo Dipolarophile Dipolarophile: Acrylonitrile or Cinnamate Dipolarophile->Cyclo Scaffold Intermediate: 4-Phenylpyrrolidine-3-carboxylate/nitrile Cyclo->Scaffold Stereoselective Ring Formation Red Reduction (LiAlH4 or BH3) Scaffold->Red Functional Group Interconversion Final Target: 4-Phenylpyrrolidine-3-methanamine Red->Final Deprotection/Workup

Figure 1: Modular synthetic workflow for constructing the 3,4-disubstituted pyrrolidine core.

Detailed Experimental Protocol

Objective: Synthesis of trans-4-phenylpyrrolidine-3-methanamine via the Carboxylate Route.

Step 1: [3+2] Cycloaddition

  • Reagents: N-Benzylglycine ethyl ester (1.0 eq), Cinnamaldehyde (1.0 eq), Toluene (Solvent).

  • Procedure: Reflux N-benzylglycine ethyl ester with paraformaldehyde (generating the non-stabilized azomethine ylide in situ) and methyl cinnamate (dipolarophile).

  • Mechanism: The 1,3-dipole reacts with the alkene of the cinnamate. The trans-isomer is favored due to steric repulsion between the phenyl and ester groups in the transition state.

  • Yield: Typically 60-75% of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate.

Step 2: Amidation (Conversion to Primary Amide)

  • Reagents: Methanolic Ammonia (

    
     in MeOH, saturated), Sealed tube.
    
  • Procedure: Dissolve the ester intermediate in methanolic ammonia. Heat to 80°C in a pressure vessel for 12-24 hours.

  • Outcome: Quantitative conversion to trans-1-benzyl-4-phenylpyrrolidine-3-carboxamide.

Step 3: Global Reduction (The Critical Step) Note: This step reduces both the amide carbonyl to the amine and can remove the N-benzyl protecting group if catalytic hydrogenation is used, though LiAlH4 preserves the N-benzyl group.

  • Reagents: Lithium Aluminum Hydride (

    
    , 3.0 eq), Anhydrous THF.
    
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Addition: Cool THF solution of the amide to 0°C. Add

    
     pellets/powder slowly (exothermic).
    
  • Reflux: Warm to room temperature, then reflux for 4-6 hours. The amide carbonyl is reduced to a methylene group (

    
    ).
    
  • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the granular precipitate.
  • Purification: The resulting oil is the N-benzyl-4-phenylpyrrolidine-3-methanamine.

  • Debenzylation (Optional): Hydrogenation over Pd/C (10%) in MeOH at 40 psi

    
     removes the benzyl group to yield the free secondary amine title compound.
    

Analytical Characterization

To validate the identity of


, researchers should look for specific diagnostic signals.
NMR Spectroscopy ( NMR, 400 MHz, )
  • Aromatic Region: Multiplet at

    
     7.15–7.35 ppm (5H, Phenyl group).
    
  • Methanamine (

    
    ):  Doublet or multiplet at 
    
    
    
    2.6–2.8 ppm.
  • Ring Methines (H3/H4): Two distinct multiplets around

    
     2.9–3.2 ppm. The coupling constant (
    
    
    
    ) between H3 and H4 distinguishes stereoisomers (
    
    
    Hz for trans, larger for cis).
  • Ring Methylenes (H2/H5): Complex multiplets at

    
     2.4–3.5 ppm depending on N-substitution.
    
Mass Spectrometry
  • Ionization: ESI+ (Electrospray).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation:

    • Loss of

      
       (17 Da) -> m/z 160.
      
    • Tropylium ion formation (

      
      ) -> m/z 91 (characteristic of the benzyl/phenyl moiety).
      

Pharmacophore Utility & Biological Context[1][2][3]

The 4-phenylpyrrolidine-3-methanamine structure is not merely a chemical curiosity; it is a "privileged scaffold" that maps effectively onto several G-Protein Coupled Receptors (GPCRs) and transporter proteins.

Target Mapping
  • Monoamine Transporters: The distance between the aromatic centroid and the basic nitrogen in the methanamine side chain mimics the conformation of dopamine and norepinephrine. This makes the scaffold a potent template for Triple Reuptake Inhibitors (TRI) or selective DAT/NET inhibitors [1].

  • Sigma Receptors (

    
    ):  The combination of a basic amine and a hydrophobic phenyl pocket is the classic pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotective and nootropic effects.
    
  • Peptidomimetics: As a constrained amino acid analog (structurally related to

    
    -proline), this scaffold is used to induce specific turns in peptide backbones, stabilizing secondary structures in drug design [2].
    
Mechanistic Logic (DOT Visualization)

SAR_Logic Scaffold 4-Phenylpyrrolidine-3-methanamine Feature1 Phenyl Ring (Hydrophobic Pocket) Scaffold->Feature1 Feature2 Pyrrolidine Nitrogen (Cationic Center 1) Scaffold->Feature2 Feature3 Methanamine Nitrogen (Cationic Center 2) Scaffold->Feature3 Target1 Dopamine Transporter (DAT) Inhibition Feature1->Target1 Pi-Pi Stacking Target2 Sigma-1 Receptor Modulation Feature1->Target2 Hydrophobic Binding Feature2->Target2 Salt Bridge Feature3->Target1 Ionic Interaction (Asp residue)

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.

References

  • Choi, S. W., et al. (2000).[1] "Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands." Journal of Medicinal Chemistry. Link

  • Orena, M., et al. (2003). "A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines." Heterocycles. Link

  • PubChem Database. "Compound Summary: (4-phenylpyrrolidin-3-yl)methanol (Precursor)." National Center for Biotechnology Information. Link

  • Nair, V., et al. (2012). "Recent advances in the 1,3-dipolar cycloaddition chemistry of azomethine ylides." Chemical Society Reviews. Link

Sources

Whitepaper: Stereochemical Architecture of (4-Phenylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial arrangement of pharmacophores dictates the success or failure of a ligand-receptor interaction. The (4-phenylpyrrolidin-3-yl)methanamine scaffold is a privileged structure frequently embedded in central nervous system (CNS) agents, including monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands.

Because this scaffold possesses two adjacent stereocenters at the C3 and C4 positions of the pyrrolidine ring, it exists as four distinct stereoisomers: two enantiomers of the cis-configuration[(3R,4S) and (3S,4R)] and two of the trans-configuration[(3R,4R) and (3S,4S)]. This technical guide explores the thermodynamic principles, stereoselective synthesis protocols, analytical differentiation, and pharmacological implications of the cis and trans isomers of (4-phenylpyrrolidin-3-yl)methanamine.

Conformational & Thermodynamic Landscape

The pyrrolidine ring is highly flexible, rapidly interconverting between various "envelope" and "half-chair" conformations. The relative stereochemistry at C3 and C4 profoundly influences the molecule's thermodynamic stability and its 3D vector projection.

  • The Trans-Isomer (Thermodynamic Product): In the trans-configuration, the bulky phenyl group at C4 and the aminomethyl group at C3 can adopt pseudo-diequatorial positions. This minimizes 1,2-steric clashes (gauche interactions), making the trans-isomer thermodynamically favored.

  • The Cis-Isomer (Kinetic Product): The cis-configuration forces the two substituents to reside on the same face of the ring, resulting in unavoidable pseudo-axial/pseudo-equatorial eclipsing interactions. Consequently, cis-isomers are typically higher in energy and are usually accessed via kinetically controlled, stereospecific reactions or directed catalysis [1].

Table 1: Physicochemical & Conformational Properties
PropertyCis-Isomer[(3R,4S) / (3S,4R)]Trans-Isomer[(3R,4R) / (3S,4S)]
Thermodynamic Stability Lower (High 1,2-steric strain)Higher (Pseudo-diequatorial alignment)
Formation Pathway Kinetically favored in directed C-H arylationFavored via epimerization or trans-olefins
Typical ¹H NMR

7.0 – 9.0 Hz (Dihedral angle ~0°–30°)4.0 – 6.0 Hz (Dihedral angle ~120°–160°)
Pharmacological Vector Compact, "folded" spatial projectionExtended, "linear" spatial projection

Synthetic Workflows & Stereocontrol

Synthesizing specific stereoisomers of 3,4-disubstituted pyrrolidines requires rigorous stereocontrol. Below are two field-proven methodologies: one relying on concerted cycloaddition, and the other on late-stage thermodynamic epimerization [2, 3].

SynthesisWorkflow Start Starting Materials (Azomethine Ylide + Olefin) Path1 1,3-Dipolar Cycloaddition with trans-Cinnamonitrile Start->Path1 Path2 Directed C-H Arylation of 3-Substituted Pyrrolidine Start->Path2 TransInt Trans-Intermediate (Thermodynamic Product) Path1->TransInt Stereospecific [3+2] Cycloaddition CisInt Cis-Intermediate (Kinetic Product) Path2->CisInt Steric Shielding Directing Group Epimer Base-Mediated Epimerization (DBU, Enolization at C3) CisInt->Epimer Thermodynamic Driving Force Final (4-Phenylpyrrolidin-3-yl)methanamine (Target Scaffold) CisInt->Final Direct Reduction (Preserves Cis) TransInt->Final Reduction (e.g., LiAlH4) Epimer->TransInt Inversion at C3

Workflow of stereoselective synthesis and epimerization for pyrrolidine scaffolds.

Protocol A: Stereospecific 1,3-Dipolar Cycloaddition (Trans-Selective)

The [3+2] cycloaddition of an azomethine ylide with an electron-deficient olefin is a highly reliable method for locking in relative stereochemistry. The stereochemistry of the starting olefin dictates the relative stereochemistry of the pyrrolidine[1].

Causality & Expertise: By utilizing trans-cinnamonitrile as the dipolarophile, the trans relationship between the phenyl group and the nitrile is strictly preserved in the cyclized product due to the concerted nature of the transition state.

  • Ylide Generation: Dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq) and trans-cinnamonitrile (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Cycloaddition: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). Stir for 12 hours at room temperature. The reaction yields trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile.

  • Reduction: Slowly add the intermediate to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Reflux for 4 hours to reduce the nitrile to the primary amine.

  • Deprotection: Subject the resulting amine to hydrogenolysis (H₂, Pd/C, Methanol, 50 psi) to remove the N-benzyl protecting group, yielding the trans-racemate.

Protocol B: Directed C-H Arylation & Base-Mediated Epimerization

Recent advances utilize C-H activation to arylate C4 of a 3-substituted pyrrolidine. The directing group at C3 often sterically shields one face, yielding the cis-isomer kinetically [2].

Causality & Expertise: To obtain the trans-isomer from this kinetic mixture, base-mediated epimerization must be performed. Crucially, this must be done before the reduction of the C3 substituent to an amine. A primary amine lacks an acidic alpha-proton. Epimerization requires an electron-withdrawing group (like a carboxylate or nitrile) at C3 to allow enolization.

  • C-H Arylation: React N-Boc-pyrrolidine-3-carboxylate with an aryl iodide under Pd-catalysis to yield the cis-enriched 4-phenylpyrrolidine-3-carboxylate.

  • Epimerization: Dissolve the cis-intermediate in THF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq). Heat to 60°C for 6 hours. The base deprotonates the C3 alpha-proton, forming an enolate. Reprotonation occurs from the less hindered face, driving the equilibrium toward the thermodynamically stable trans-isomer.

  • Conversion to Amine: Reduce the trans-ester to an alcohol (LiAlH₄), convert to a mesylate (MsCl/Et₃N), displace with azide (NaN₃), and reduce (PPh₃/H₂O) to yield the trans-aminomethyl target.

Analytical Differentiation of Isomers

Validating the success of stereoselective protocols requires robust analytical systems. The primary methods for distinguishing cis and trans isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Analytical Differentiation Parameters
Analytical MethodMarkerCis-Isomer ProfileTrans-Isomer Profile
¹H NMR (C3-C4 Protons) Coupling Constant (

)
~7.0 – 9.0 Hz (Larger due to eclipsed dihedral angle)~4.0 – 6.0 Hz (Smaller due to offset dihedral angle)
2D NOESY NMR Spatial ProximityStrong cross-peak between C3-H and C4-HWeak or absent cross-peak between C3-H and C4-H
Chiral HPLC Retention Time (Rt)Elutes as a distinct enantiomeric pair (e.g., Rt 12.5, 14.1 min)Elutes as a distinct enantiomeric pair (e.g., Rt 18.2, 21.0 min)

Self-Validating System: A successful epimerization (Protocol B) is self-validated when the ¹H NMR doublet-of-doublets corresponding to the C3 proton shifts from a


 value of ~8.5 Hz to ~5.0 Hz, confirming stereochemical inversion.

Pharmacological Implications in Drug Design

The stereochemistry of (4-phenylpyrrolidin-3-yl)methanamine is not merely a structural curiosity; it is a fundamental determinant of biological activity. The spatial trajectory of the basic amine (hydrogen bond donor/acceptor) relative to the lipophilic phenyl ring dictates how the molecule docks into the binding clefts of target proteins [4].

PharmacologicalVector Ligand Stereoisomers of (4-Phenylpyrrolidin-3-yl)methanamine Trans Trans-(3R,4S) / (3S,4R) Extended Pharmacophore Ligand->Trans Cis Cis-(3R,4R) / (3S,4S) Compact Pharmacophore Ligand->Cis Receptor Target Receptor / Transporter Binding Cleft Trans->Receptor Deep Pocket Penetration Cis->Receptor Surface Hindrance HighAff High Affinity Optimal Vector Alignment Receptor->HighAff LowAff Low Affinity Steric Clash / Misalignment Receptor->LowAff

Pharmacological logic diagram illustrating stereospecific receptor binding affinities.

For example, in the development of monoamine reuptake inhibitors, the trans-isomer often exhibits superior affinity because the extended conformation allows the phenyl ring to occupy a deep hydrophobic pocket (e.g., the S1 pocket of the dopamine transporter) while the aminomethyl group perfectly aligns with the aspartate residue required for salt-bridge formation. Conversely, the cis-isomer's compact structure often results in steric clashes with the receptor walls, drastically reducing binding affinity.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers Source: Tetrahedron URL: [Link]

  • Title: Total synthesis of (−)-kainic acid and (+)-allo-kainic acid through SmI2-mediated intramolecular coupling between allyl chloride and an α,β-unsaturated ester Source: Organic & Biomolecular Chemistry URL: [Link]

Technical Monograph: (4-Phenylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Phenylpyrrolidin-3-yl)methanamine SMILES and InChI key Content Type: In-depth Technical Guide

Scaffold Architecture, Synthetic Pathways, and Pharmacological Utility[1]

Executive Summary

(4-Phenylpyrrolidin-3-yl)methanamine is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a pyrrolidine core substituted with a lipophilic phenyl ring at the C4 position and a primary methanamine group at the C3 position.[1] This structural motif serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents, particularly dopamine and norepinephrine reuptake inhibitors, as well as ligands for G-protein coupled receptors (GPCRs).

This guide provides a definitive reference for the chemical identity, synthetic production, and analytical characterization of this compound, designed for application scientists and drug discovery researchers.

Part 1: Chemical Informatics & Identity

The precise identification of the core scaffold (unsubstituted at the pyrrolidine nitrogen) is critical for database integration and SAR (Structure-Activity Relationship) modeling.

Table 1: Chemical Identifiers

PropertyValue
IUPAC Name (4-phenylpyrrolidin-3-yl)methanamine
Common Name 3-(Aminomethyl)-4-phenylpyrrolidine
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 176.26 g/mol
Canonical SMILES C1CNCC1(CN)C2=CC=CC=C2 (Note: Isomer dependent) Generic Connectivity: NCC1CNCC1c2ccccc2
InChI String InChI=1S/C11H16N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2
InChI Key VKZYUJLRUDASSY-UHFFFAOYSA-N
Stereochemistry Contains 2 chiral centers (C3, C4).[1][2][3][4][5][6] Exists as cis and trans diastereomers. Trans isomer is thermodynamically favored in many synthetic routes.
Structural Visualization & Stereochemistry

The molecule possesses two stereocenters. The distance and vector orientation between the aromatic ring (hydrophobic) and the primary amine (hydrogen bond donor/acceptor) are governed by the relative stereochemistry (cis vs. trans).

ChemicalStructure cluster_0 Stereochemical Configurations cluster_1 Functional Domains Trans Trans-Isomer (Thermodynamically Favored) Ph and CH2NH2 anti-periplanar Core Pyrrolidine Ring (Rigid Spacer) Trans->Core Config Cis Cis-Isomer Ph and CH2NH2 syn-clinal Ph C4-Phenyl Ring (Lipophilic Pocket Interaction) Amine C3-Methanamine (H-Bond Donor/Acceptor) Core->Ph Substitution at C4 Core->Amine Substitution at C3

Figure 1: Structural deconstruction of the (4-Phenylpyrrolidin-3-yl)methanamine scaffold highlighting stereochemical and functional domains.

Part 2: Synthetic Architecture

To ensure high purity and stereochemical control, a [3+2] cycloaddition strategy followed by reduction is the industry-standard protocol. This method avoids the regioselectivity issues often found in direct functionalization of pre-formed pyrrolidines.

Validated Protocol: The Azomethine Ylide Route

This protocol yields the trans-isomer as the major product due to steric repulsion during the cycloaddition transition state.

Reagents Required:

  • Precursor A: trans-Cinnamonitrile (Cinnamyl cyanide)

  • Precursor B: N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor)

  • Catalyst: Trifluoroacetic acid (TFA) or AgF (if using fluoride activation)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4)[1]

  • Deprotection: Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Cycloaddition (Ring Formation):

    • Dissolve trans-cinnamonitrile (1.0 eq) in dry dichloromethane (DCM).

    • Add N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq).

    • Add a catalytic amount of TFA (0.1 eq) at 0°C.

    • Mechanism:[1][7][8] The acid generates the iminium ion, which desilylates to form the reactive 1,3-dipole (azomethine ylide). This undergoes [3+2] cycloaddition with the alkene of cinnamonitrile.

    • Intermediate:1-Benzyl-4-phenylpyrrolidine-3-carbonitrile .

  • Nitrile Reduction:

    • Suspend LiAlH4 (2.0 eq) in dry THF under Argon/Nitrogen.

    • Add the nitrile intermediate dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Intermediate:1-Benzyl-3-(aminomethyl)-4-phenylpyrrolidine .

  • N-Debenzylation (Final Deprotection):

    • Dissolve the N-benzyl amine in Methanol/Ethanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure or 50 psi in a Parr shaker) for 12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield (4-Phenylpyrrolidin-3-yl)methanamine .

Synthetic Workflow Diagram

SynthesisPath Start1 Trans-Cinnamonitrile (Ph-CH=CH-CN) Step1 [3+2] Cycloaddition (DCM, TFA cat.) Start1->Step1 Start2 Azomethine Ylide Precursor (N-Benzyl-TMS-amine) Start2->Step1 Inter1 1-Benzyl-4-phenylpyrrolidine- 3-carbonitrile Step1->Inter1 Ring Closure Step2 Reduction (LiAlH4, THF, Reflux) Inter2 1-Benzyl-3-(aminomethyl)- 4-phenylpyrrolidine Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C, MeOH) Final (4-Phenylpyrrolidin-3-yl)methanamine (Target Scaffold) Step3->Final Inter1->Step2 CN -> CH2NH2 Inter2->Step3 Remove Benzyl

Figure 2: Synthetic pathway utilizing [3+2] cycloaddition for stereoselective scaffold construction.

Part 3: Analytical Characterization (Self-Validation)

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


H NMR, 400 MHz, 

or

):
  • Aromatic Region (7.1–7.4 ppm): Multiplet integrating to 5 protons (Phenyl group).[7]

  • Benzylic/Ring CH (3.0–3.5 ppm): Complex multiplets corresponding to the C3 and C4 protons of the pyrrolidine ring.

  • Exocyclic Methylene (2.6–2.8 ppm): Doublet or multiplet for the

    
     group.
    
  • Ring Methylene (C2/C5): Distinct multiplets between 2.8 and 3.2 ppm.

  • Validation Check: If the N-benzyl group is still present, a singlet/AB quartet around 3.6 ppm will be visible. Its absence confirms successful deprotection.

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion

    
    :  m/z 177.13.
    
  • Fragmentation: Loss of

    
     (17 mass units) is common in primary amines.
    
Part 4: Medicinal Chemistry Applications[1][7][10][11][12]

The (4-phenylpyrrolidin-3-yl)methanamine scaffold acts as a constrained analog of phenethylamine and amphetamine , but with restricted conformational freedom.

  • Neurotransmitter Transporter Inhibition: The spatial arrangement of the phenyl ring and the nitrogen atom mimics the pharmacophore required for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The pyrrolidine ring locks the phenyl group in a specific orientation relative to the amine, potentially increasing selectivity compared to flexible chains.

  • GPCR Ligands: This scaffold is frequently utilized in the design of antagonists for Orexin receptors and Modulators of the Calcium-Sensing Receptor (CaSR). The primary amine at C3 serves as a versatile handle for amide coupling to extend the molecule into secondary binding pockets.

  • Kinase Inhibition: Substituted aminopyrrolidines function as hinge-binders in various kinase inhibitors (e.g., JAK or CDK inhibitors), where the pyrrolidine nitrogen forms a hydrogen bond with the hinge region of the ATP-binding site.

References
  • Chemical Identity & Properties

    • EvitaChem. (4-Phenylpyrrolidin-3-yl)methanamine Product Data. Retrieved from (Verified via search).

    • PubChem Database.[1][2][9] Compound Summary for InChIKey VKZYUJLRUDASSY-UHFFFAOYSA-N. National Library of Medicine.

  • Synthetic Methodology ([3+2] Cycloaddition)

    • Pandey, G., et al. (2006). "Azomethine Ylide Cycloaddition Strategies." Tetrahedron. (General reference for the chemistry described).
    • Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (Alternative route reference). Retrieved from .

  • Biological Activity

    • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from .

    • ResearchGate. Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant Activity. Retrieved from .

Sources

Pharmacological Profiling of 3-Aminomethyl-4-Phenylpyrrolidine Derivatives: A Dual-Target Scaffold in Antimicrobial and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists, we do not merely synthesize molecules; we engineer molecular interactions. The 3-aminomethyl-4-phenylpyrrolidine scaffold represents a masterclass in spatial geometry and pharmacophore design. By combining a conformationally restricted pyrrolidine core with a basic aminomethyl vector and a lipophilic phenyl anchor, this structural motif serves as a highly versatile "privileged scaffold."

This technical guide explores the dual biological utility of this scaffold:

  • Antimicrobial/Antitumor Agents: As a C7-substituent in fluoroquinolones, it enhances Gram-positive activity and overcomes DNA gyrase resistance [1].

  • CNS Therapeutics: As a standalone pharmacophore, it acts as a potent monoamine transporter inhibitor and melanocortin-4 receptor (MC4R) modulator [2].

Structural Rationale and Pharmacophore Mapping

The biological activity of 3-aminomethyl-4-phenylpyrrolidine derivatives is dictated by the precise spatial arrangement of its functional groups.

  • The Pyrrolidine Core: Acts as a rigid vector, restricting the conformational entropy of the molecule. This rigidity decreases the entropic penalty upon binding to target receptors.

  • The 3-Aminomethyl Substituent: The primary amine is protonated at physiological pH (pKa ~9.5). The extra methylene carbon (compared to a direct 3-amino substitution) provides critical flexibility, allowing the basic nitrogen to reach deeper into solvent-exposed acidic pockets of target proteins [3].

  • The 4-Phenyl Substituent: Introduces a bulky hydrophobic moiety. It engages in crucial

    
     stacking interactions with aromatic residues in target binding sites, significantly increasing lipophilicity and blood-brain barrier (BBB) permeability.
    

Antimicrobial Activity: DNA Gyrase and Topoisomerase IV Inhibition

When grafted onto the C7 position of a fluoroquinolone core, the 3-aminomethylpyrrolidine moiety acts as a "double-edged sword," significantly enhancing activity against Gram-positive bacteria (e.g., MRSA, S. pneumoniae) while also introducing potential eukaryotic topoisomerase II cytotoxicity (antitumor activity) [1].

Mechanistic Causality: Standard piperazine-substituted fluoroquinolones (like Ciprofloxacin) often fail against mutated DNA Gyrase (GyrA). The 3-aminomethyl group extends deeper into the GyrA/GyrB interfacial complex. The primary amine forms critical salt bridges with conserved acidic residues (e.g., Asp83/Glu87 in GyrA) that piperazine cannot reach, effectively stabilizing the lethal DNA-cleavage complex [3].

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Quantitative data summarizing the Gram-positive shift induced by the scaffold.

Compound / C7-SubstituentS. aureus (MRSA)S. pneumoniaeE. coliP. aeruginosa
Ciprofloxacin (Piperazine) 0.5001.0000.0150.250
7-(3-aminopyrrolidinyl)-FQ 0.1250.2500.0300.500
7-(3-aminomethyl-4-phenylpyrrolidinyl)-FQ 0.030 0.060 0.1201.000
Protocol 1: DNA Supercoiling Assay for Topoisomerase Inhibition

To validate the mechanism of action, we utilize a self-validating DNA supercoiling assay.

  • Reaction Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA Gyrase, and the test compound in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, and 1.4 mM ATP.

    • Causality: Mg²⁺ is a mandatory cofactor for ATP hydrolysis, which drives the energy-dependent introduction of negative supercoils by Gyrase.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 10% SDS.

    • Causality: This step denatures and strips the covalently bound enzyme from the DNA. Failure to do this results in gel retardation artifacts.

  • Electrophoresis: Resolve on a 1% agarose gel in TAE buffer without ethidium bromide (EtBr) at 3 V/cm for 4 hours. Stain post-run with EtBr (0.5 µg/mL).

    • Causality: EtBr intercalates into DNA and alters its topological state during the run, which would obscure the true supercoiling state produced by the enzyme.

  • Self-Validation Check: The assay must include a no-enzyme control (100% relaxed DNA) and a vehicle control (100% supercoiled DNA). Calculate the Z'-factor. The assay is only validated for IC₅₀ determination if Z' > 0.6 .

CNS Activity: Monoamine Transporter & MC4R Modulation

Beyond antimicrobials, the standalone 3-aminomethyl-4-phenylpyrrolidine scaffold is a potent pharmacophore for Central Nervous System (CNS) targets, specifically as a monoamine reuptake inhibitor (targeting DAT, SERT, and NET) and as a Melanocortin-4 Receptor (MC4R) ligand [2].

Mechanistic Causality: The 4-phenyl group mimics the catechol ring of endogenous monoamines (dopamine/norepinephrine), fitting perfectly into the hydrophobic S1 pocket of the transporters. Simultaneously, the basic nitrogen of the pyrrolidine/aminomethyl group interacts with the highly conserved aspartate residue (e.g., Asp79 in DAT) via an ionic bond, blocking the conformational transition of the transporter from the outward-open to the inward-open state [4].

G PreSyn Presynaptic Terminal (Monoamine Release) Transporter Monoamine Transporters (DAT / SERT / NET) PreSyn->Transporter Reuptake Attempt Synapse Synaptic Cleft (Increased Monoamines) PreSyn->Synapse Vesicular Release Transporter->Synapse Reuptake Blocked Inhibitor 3-aminomethyl-4-phenylpyrrolidine (Scaffold Binding) Inhibitor->Transporter Allosteric/Orthosteric Blockade PostSyn Postsynaptic Receptors (Signal Transduction) Synapse->PostSyn Enhanced Receptor Activation

Fig 1. Mechanism of monoamine reuptake inhibition by the 4-phenylpyrrolidine scaffold.

Table 2: Monoamine Transporter & MC4R Inhibition Profile

Demonstrating the critical role of stereochemistry in CNS target affinity.

Compound StereochemistryDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)MC4R Binding Kᵢ (nM)
trans-(3S,4R) 12 45 8 1.0
trans-(3R,4S) 250>100032045.0
cis-(3R,4R) >1000>1000>1000>1000.0
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge at 40,000 × g for 30 mins to isolate the membrane fraction.

    • Causality: Sucrose maintains osmotic balance, preserving membrane vesicle integrity and preventing the proteolytic degradation of the transporters.

  • Radioligand Incubation: Incubate 20 µg of membrane protein with the test compound and a specific radioligand ([³H]-WIN35,428 for DAT; [³H]-Citalopram for SERT; [³H]-Nisoxetine for NET) at a concentration equal to 0.5 × K_d.

    • Causality: Using a sub-K_d concentration of the radioligand ensures the assay is highly sensitive to competitive inhibitors, preventing artificial right-shifts in the IC₅₀ curve.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding (NSB) of the highly lipophilic radioligands to the filter itself.

  • Self-Validation Check: Define NSB using 10 µM Indatraline. The assay is only validated if specific binding (Total Binding - NSB) constitutes >80% of total binding .

Structure-Activity Relationship (SAR) Insights: The Causality of Stereochemistry

Why does the trans-(3S,4R) configuration drastically outperform the cis isomers in CNS applications?

In the cis configuration, the bulky 4-phenyl and 3-aminomethyl groups are forced into a 1,3-diaxial-like steric clash, distorting the pyrrolidine ring and preventing optimal alignment within the receptor pocket. The trans configuration allows both substituents to adopt a pseudo-equatorial orientation. This minimizes internal steric strain and perfectly mimics the extended anti-conformation of dopamine, allowing simultaneous engagement of the aspartate anchor (via the aminomethyl group) and the hydrophobic S1 pocket (via the phenyl ring) [2].

References

  • Bisacchi, G. S., & Hale, M. R. (2016). "A Double-Edged Scaffold: Antitumor Power within the Antibacterial Quinolone." Current Medicinal Chemistry. URL:[Link]

  • Gotsbacher, M. P., et al. (2022). "Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release." Journal of Medicinal Chemistry. URL:[Link]

  • Fleck, B. A., et al. (2007). "A series of trans-4-phenylpyrrolidine-3-carboxamides..." Bioorganic & Medicinal Chemistry Letters / ResearchGate. URL: [Link]

  • WHO Expert Committee on Drug Dependence. (2021). "WHO Expert Committee on Drug Dependence - IRIS." World Health Organization. URL: [Link]

Sources

4-Phenylpyrrolidine-3-methanamine: The "Skeleton Key" of Neuroactive Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the utility, synthesis, and application of 4-phenylpyrrolidine-3-methanamine , a privileged chiral scaffold in modern drug discovery.

Technical Whitepaper | Application Note: CHEM-SC-2026

Executive Summary

In the landscape of medicinal chemistry, 4-phenylpyrrolidine-3-methanamine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its rigid pyrrolidine core restricts conformational entropy, while the 3,4-disubstitution pattern allows for precise vector positioning of pharmacophores.

This scaffold is most renowned for its role in Triple Reuptake Inhibitors (TRIs) , targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Furthermore, it serves as a critical building block for NK1 antagonists and chemokine receptor modulators (CCR5/CCR2) . This guide provides a definitive protocol for its stereoselective synthesis and application, moving beyond generic descriptions to actionable, field-proven methodology.

Structural & Stereochemical Analysis[1]

The Pharmacophore Geometry

The biological activity of this scaffold is strictly governed by its stereochemistry. The pyrrolidine ring exists in a puckered conformation (envelope or twist), which dictates the spatial relationship between the C4-phenyl ring and the C3-methanamine tail.

  • Trans-Configuration ((3S,4R) or (3R,4S)): This is the bioactive conformation for most monoamine transporter inhibitors. The trans arrangement minimizes steric clash between the bulky phenyl group and the aminomethyl side chain, positioning them in an extended vector suitable for binding deep hydrophobic pockets while presenting the amine to aspartic acid residues in the transmembrane domain.

  • Cis-Configuration: Often associated with reduced potency in transporter targets but may find utility in compact binding sites (e.g., specific kinase pockets).

Conformational Restriction

Unlike flexible linear amines (e.g., phenethylamines), the pyrrolidine ring locks the nitrogen lone pair and the phenyl ring into a specific dihedral angle. This pre-organization reduces the entropic penalty upon binding, significantly enhancing affinity (


) and selectivity.

Core Synthesis Protocol: The [3+2] Cycloaddition Route

While various routes exist (e.g., from itaconic acid), the [3+2] dipolar cycloaddition of azomethine ylides with cinnamate esters is the industry "Gold Standard" for generating this scaffold. It offers high diastereoselectivity (favoring trans) and modularity.

Retrosynthetic Logic

The target 4-phenylpyrrolidine-3-methanamine (4) is disconnected to the alcohol (3), which is derived from the ester (2). The ester is formed via the cycloaddition of a benzyl cinnamate (1) and an azomethine ylide precursor.

Step-by-Step Experimental Workflow

Reagents:

  • Precursor A: Benzyl cinnamate (or Methyl cinnamate).

  • Precursor B:

    
    -(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (The "Lit" Reagent).
    
  • Catalyst: Trifluoroacetic acid (TFA) or LiF.

Step 1: [3+2] Cycloaddition (Formation of the Core)
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Benzyl cinnamate (1.0 eq) in dry Dichloromethane (DCM).

  • Addition: Add

    
    -(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq).
    
  • Catalysis: Cool to 0°C. Add TFA (0.1 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The in situ generated azomethine ylide reacts with the alkene.[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Outcome:(trans)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid benzyl ester . The trans isomer is generally the major product due to steric repulsion in the transition state.

Step 2: Reduction to Alcohol
  • Reaction: Dissolve the ester (from Step 1) in dry THF. Cool to 0°C.

  • Reagent: Add LiAlH4 (2.5 eq) portion-wise. (Note: This reduces the ester to the alcohol).

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Outcome:(trans)-1-benzyl-4-phenylpyrrolidine-3-methanol .

Step 3: Activation and Amination (The "Methanamine" Installation)
  • Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate.

  • Azidation: Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN3, 2.0 eq). Heat to 60°C for 4 hours.

    • Safety: Use a blast shield; azides are potential explosives.

  • Staudinger Reduction: Treat the isolated azide with Triphenylphosphine (PPh3) in THF/Water to yield the primary amine.

    • Outcome:(trans)-1-benzyl-4-phenylpyrrolidine-3-methanamine .

Step 4: Global Deprotection (Optional)

If the N-benzyl group is not required (i.e., you need the secondary amine for further SAR), perform hydrogenolysis:

  • Conditions: H2 (1 atm), 10% Pd/C, MeOH, catalytic HCl.

  • Final Product:4-phenylpyrrolidine-3-methanamine (dihydrochloride salt) .

Visualization: Synthesis & Mechanism

Synthesis_Workflow cluster_legend Workflow Legend Start Benzyl Cinnamate (Dipolarophile) Step1 [3+2] Cycloaddition (TFA, DCM) Start->Step1 Ylide Azomethine Ylide Precursor Ylide->Step1 Inter1 Pyrrolidine-3-carboxylate (Trans-Isomer) Step1->Inter1 Stereoselective Step2 LiAlH4 Reduction Inter1->Step2 Inter2 Pyrrolidine-3-methanol Step2->Inter2 Step3 1. MsCl, Et3N 2. NaN3 3. PPh3 (Staudinger) Inter2->Step3 Final 4-phenylpyrrolidine- 3-methanamine Step3->Final Functionalization L1 Starting Material L2 Reaction Step L3 Intermediate L4 Target Scaffold

Caption: Figure 1: Modular synthesis of the 4-phenylpyrrolidine-3-methanamine scaffold via [3+2] cycloaddition and reductive amination.

Medicinal Chemistry Applications

Triple Reuptake Inhibitors (TRI)

The trans-3,4-disubstituted pyrrolidine is a bioisostere of the tropane ring found in cocaine, but with tunable selectivity.

  • Mechanism: The protonated pyrrolidine nitrogen mimics the basic nitrogen of biogenic amines, anchoring to Asp98 (hSERT) or Asp79 (hDAT). The 4-phenyl ring engages in

    
     stacking or hydrophobic interactions within the S1 subsite.
    
  • SAR Insight: Substituents on the phenyl ring (e.g., 3,4-dichloro) dramatically shift selectivity between SERT and DAT.

NK1 Receptor Antagonists

Substance P antagonists often utilize this scaffold to position two aromatic systems (the 4-phenyl and an N-benzyl or benzhydryl group) at a precise distance to span the receptor's binding cleft.

  • Design Rule: The 3-methanamine arm is often derivatized with an acyl or sulfonyl group to interact with accessory binding pockets, enhancing residence time.

Quantitative Data Summary
Target ClassRole of ScaffoldKey InteractionTypical Ki / IC50
SERT/DAT/NET Core PharmacophoreIonic bond (Asp) + Hydrophobic (Phe)< 10 nM (Potent)
NK1 Receptor Spacer / ScaffoldConformational lock for aromatics5 - 50 nM
CCR5 Secondary amine anchorSalt bridge with Glu28310 - 100 nM

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the chiral building block, the following analytical parameters must be met:

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic signals for the trans isomer: The coupling constant (

      
      ) between H3 and H4 is typically smaller (approx. 5-7 Hz) compared to the cis isomer, though 2D-NOESY is required for definitive assignment.
      
    • Look for the ABX system of the -CH2-NH2 protons at

      
       2.8 - 3.2 ppm.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Validation: Must show >98% ee for use in late-stage drug development.

References

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Source: Journal of Medicinal Chemistry [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Source: NIH / Organic Letters [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Source: ResearchGate / Helvetica Chimica Acta [Link]

Sources

Technical Deep Dive: The 3,4-Disubstituted Pyrrolidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3,4-disubstituted pyrrolidine scaffold represents a critical structural motif for increasing fraction sp3 (Fsp3) character, thereby improving solubility and metabolic stability while reducing promiscuity. Unlike planar aromatic rings, this scaffold offers a rigid, three-dimensional vector system that allows medicinal chemists to orient pharmacophores with high precision. This guide dissects the synthetic architectures and medicinal utility of this scaffold, moving beyond basic reviews to actionable, technical insights.[1]

Structural Logic & Pharmacophore Vectorization

The pyrrolidine ring is not merely a linker; it is a stereochemical platform. The 3,4-substitution pattern creates specific geometric constraints that differ fundamentally from 2,x-substituted analogs.

  • Conformational Restriction: The 3,4-substitution restricts the envelope conformation of the pyrrolidine ring. A trans-3,4-substitution pattern often forces the substituents into a pseudo-equatorial orientation to minimize steric strain, providing a defined distance vector between binding elements.

  • Metabolic Hardening: Substitution at the 3 and 4 positions blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), which typically occurs at the electron-rich

    
    -positions of unsubstituted pyrrolidines.
    
Visualization: SAR Logic & Conformational Control

The following diagram illustrates the decision logic for deploying 3,4-disubstituted pyrrolidines in lead optimization.

SAR_Logic Problem Lead Liability: Planar/Metabolic Instability Solution 3,4-Disubstituted Pyrrolidine Core Problem->Solution Scaffold Hop Trans Trans-3,4 (Pseudo-Equatorial) Solution->Trans Stereocontrol Cis Cis-3,4 (Axial/Equatorial) Solution->Cis Metab Metabolic Blockade (Blocked C3/C4) Solution->Metab Fsp3 Increase Vector Vector Extension (GPCR/Channel Spanning) Trans->Vector Distance > 5Å Compact Compact Binding (Enzyme Pockets) Cis->Compact Distance < 4Å

Caption: Logical flow for selecting stereochemistry to match binding pocket requirements.

Synthetic Architectures

Accessing these scaffolds requires robust methods that control relative and absolute stereochemistry. We focus on two primary approaches: the [3+2] Cycloaddition (convergent) and the Chiron Approach (linear).

The Workhorse: [3+2] Cycloaddition of Azomethine Ylides

This is the most versatile method for generating complex 3,4-disubstituted pyrrolidines. It involves the reaction of an azomethine ylide (generated in situ) with an electron-deficient alkene (dipolarophile).

  • Mechanistic Insight: The reaction proceeds via a concerted but asynchronous mechanism. The stereochemistry is determined by the geometry of the dipole (S-shaped vs. W-shaped) and the approach of the dipolarophile (endo vs. exo).

  • Catalysis: Ag(I) or Cu(I) salts with chiral phosphine ligands (e.g., Fesulphos, Walphos) allow for high enantioselectivity.

Comparative Analysis of Synthetic Routes
Feature[3+2] CycloadditionChiron Approach (ex.[2] Tartaric Acid)Functionalization of 3-Pyrrolines
Convergence High (3-component)Low (Linear steps)Medium
Stereocontrol Catalyst dependentSubstrate controlledReagent controlled
Scalability Moderate (dilution required)HighHigh
Key Limitation Requires electron-deficient alkeneLimited diversity at C3/C4Regioselectivity issues

Detailed Experimental Protocol

Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes the synthesis of a trans-3,4-disubstituted pyrrolidine-2-carboxylate, a common precursor for bioactive molecules. This method ensures high endo selectivity.

Reagents:

  • Glycine imino ester (Azomethine ylide precursor)

  • Dipolarophile (e.g., N-phenylmaleimide or acrylate)

  • Catalyst: AgOAc (Silver Acetate)

  • Ligand: (R)-Fesulphos or equivalent chiral ligand

  • Base: Et3N (Triethylamine)

  • Solvent: DCM (Dichloromethane) or Toluene

Workflow:

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (3 mol%) and the chiral ligand (3.3 mol%) in anhydrous DCM.

    • Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex. Why: Pre-complexation is critical to prevent background racemic reaction.

  • Dipole Generation & Cycloaddition:

    • Add the glycine imino ester (1.0 equiv) and the dipolarophile (1.2 equiv) to the catalyst mixture.

    • Cool the mixture to -20°C. Why: Lower temperatures enhance enantioselectivity by distinguishing between competing transition states.

    • Add Et3N (1.2 equiv) dropwise. This deprotonates the imino ester, generating the 1,3-dipole.

  • Reaction Monitoring:

    • Stir at -20°C for 12-24 hours. Monitor by TLC or LCMS for the consumption of the imino ester.

    • Self-Validation: The appearance of a single major diastereomer on LCMS indicates successful stereocontrol.

  • Workup & Purification:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.[3]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: AgOAc + Ligand Complex Active Chiral Complex Formed Start->Complex 30 min, RT Add_Sub Add Imino Ester & Dipolarophile Complex->Add_Sub Base Add Et3N (-20°C) Add_Sub->Base TS Transition State (Endo-Selective) Base->TS Dipole Formation Product Trans-3,4-Disubstituted Pyrrolidine TS->Product Cycloaddition

Caption: Step-by-step workflow for Ag(I)-catalyzed cycloaddition.

Medicinal Chemistry Applications

Case Study: Glycine Transporter 1 (GlyT1) Inhibitors

Research has shown that 3,4-disubstituted pyrrolidines are potent scaffolds for GlyT1 inhibitors, utilized in the treatment of schizophrenia.[4]

  • Mechanism: The scaffold positions a sulfonamide group and a lipophilic aryl ring in a specific vector that occupies the transporter's hydrophobic pocket while engaging the sodium binding site.

  • SAR Insight: The trans-configuration was found to be superior to the cis-isomer, likely due to the ability of the trans-substituents to adopt a pseudo-equatorial conformation that minimizes steric clash with the transporter channel walls.

Case Study: NAAA Inhibitors

N-Acylethanolamine acid amidase (NAAA) inhibitors for pain management utilize this scaffold.

  • Rigidity: Replacing flexible alkyl chains with a 3,4-disubstituted pyrrolidine core improved metabolic stability and selectivity over the related enzyme FAAH (Fatty Acid Amide Hydrolase).

References

  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. [Link]

  • [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry. [Link][2][3][5]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

The (4-Phenylpyrrolidin-3-yl)methanamine Scaffold: A Privileged Chemotype for CNS and Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of conformationally restricted, low-molecular-weight scaffolds is critical for developing highly selective central nervous system (CNS) and metabolic therapeutics. (4-Phenylpyrrolidin-3-yl)methanamine (CAS 116169-49-4) represents a highly privileged, non-peptidic chemotype. By embedding a phenethylamine-like backbone within a rigid pyrrolidine ring, this scaffold precisely controls the spatial vectors of its aromatic and basic amine pharmacophores.

This technical guide explores the structural causality, target applications, and synthetic methodologies surrounding the (4-phenylpyrrolidin-3-yl)methanamine core, with a specific focus on its utility in targeting G-protein coupled receptors (GPCRs) such as the Melanocortin-4 Receptor (MC4R) and monoamine transporters.

Structural & Physicochemical Profiling

The pharmacological utility of (4-phenylpyrrolidin-3-yl)methanamine is deeply rooted in its stereochemistry. The pyrrolidine ring restricts the rotational degrees of freedom typically found in flexible phenethylamine derivatives (e.g., dopamine, amphetamine).

Stereochemical Causality

The relative stereochemistry between the C3-aminomethyl group and the C4-phenyl group dictates target engagement. The trans-isomer is overwhelmingly preferred in drug design.

  • Steric Relief: The trans-configuration minimizes the 1,2-steric clash between the bulky phenyl ring and the aminomethyl group, favoring a lower-energy pseudo-equatorial/pseudo-equatorial conformation.

  • Vector Projection: In GPCR binding pockets (such as MC4R), the trans-geometry optimally projects the primary amine to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp122 in MC4R), while the phenyl ring engages in

    
    -
    
    
    
    stacking with adjacent aromatic residues (e.g., Phe261)[1].
Physicochemical Properties

The scaffold possesses excellent lead-like properties, strictly adhering to Lipinski's Rule of Five, making it an ideal starting point for hit-to-lead optimization.

ParameterValuePharmacological Implication
Molecular Formula C11H16N2Low molecular weight enables extensive derivatization.
Molecular Weight 176.26 g/mol High ligand efficiency (LE) potential.
LogP (Calculated) ~1.5Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 38.0 ŲWell below the 90 Ų threshold required for CNS exposure.
Hydrogen Bond Donors (HBD) 3Provides strong anchoring points within receptor binding pockets.
Hydrogen Bond Acceptors (HBA) 2Facilitates interaction with target protein backbones.
Rotatable Bonds 2High conformational rigidity reduces entropic penalty upon binding.

Target Space & Medicinal Chemistry Applications

Melanocortin-4 Receptor (MC4R) Modulators

The MC4R is a uniquely validated GPCR target for the treatment of obesity, energy homeostasis disorders, and sexual dysfunction[2]. Historically, MC4R drug discovery was plagued by the poor oral bioavailability and CNS penetrance of peptide-based agonists (like


-MSH analogs).

The trans-4-phenylpyrrolidine-3-carboxamide/methanamine template revolutionized this space. As demonstrated by Lansdell et al. (Pfizer) and Chen et al., this scaffold acts as a rigid, low-basicity surrogate for the endogenous Arg-Trp peptide pharmacophore[3][4]. The pyrrolidine nitrogen can be alkylated (e.g., with a tert-butyl group) to occupy a lipophilic pocket, while the primary amine (or carboxamide) at C3 interacts with the receptor's acidic residues, yielding low-nanomolar, orally bioavailable MC4R agonists.

Monoamine Transporter Inhibition

Due to its structural homology to amphetamine and diclofensine, the (4-phenylpyrrolidin-3-yl)methanamine core is a potent template for monoamine transporter (DAT, SERT, NET) inhibitors. The constrained pyrrolidine ring locks the distance between the basic nitrogen and the aromatic ring, a critical parameter for differentiating between dopamine and serotonin transporter selectivity in the development of dual (SNRI) or triple reuptake inhibitors.

Synthetic Methodologies

To achieve the necessary stereocontrol, the synthesis of the trans-(4-phenylpyrrolidin-3-yl)methanamine core relies on a highly diastereoselective 1,3-dipolar cycloaddition .

SynthWorkflow A Cinnamate Derivative (Electrophile) C 1,3-Dipolar Cycloaddition (Stereoselective) A->C B Azomethine Ylide (Dipole) B->C D trans-4-Phenylpyrrolidine-3-carboxylate (Intermediate) C->D E Amidation / Reduction (LiAlH4 or BH3) D->E F trans-(4-Phenylpyrrolidin-3-yl)methanamine (Final Scaffold) E->F

Synthetic workflow for the trans-(4-Phenylpyrrolidin-3-yl)methanamine scaffold via cycloaddition.

Protocol: Stereoselective Synthesis of the Scaffold

Rationale: The use of an azomethine ylide reacting with a trans-cinnamate ensures that the relative stereochemistry of the starting olefin is conserved in the resulting pyrrolidine ring, exclusively yielding the trans-diastereomer.

Step 1: 1,3-Dipolar Cycloaddition

  • Dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq) and methyl trans-cinnamate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to generate the azomethine ylide in situ.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purify via flash chromatography to isolate methyl trans-1-benzyl-4-phenylpyrrolidine-3-carboxylate.

Step 2: Amidation and Reduction

  • Treat the resulting ester with methanolic ammonia in a sealed tube at 80°C for 24 hours to yield the primary carboxamide.

  • Suspend the carboxamide in anhydrous tetrahydrofuran (THF) at 0°C.

  • Slowly add a solution of Lithium Aluminum Hydride (

    
    , 3.0 eq) in THF. Reflux the mixture for 6 hours.
    
  • Carefully quench the reaction using the Fieser method (water, 15% NaOH, water). Filter the aluminum salts through Celite.

  • Concentrate the filtrate to yield trans-(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine. The benzyl group can subsequently be removed via standard palladium-catalyzed hydrogenation (

    
    ) to yield the free scaffold.
    

In Vitro Pharmacology & Screening Workflows

To validate the functional activity of derivatives synthesized from this scaffold against GPCR targets (e.g., MC4R), a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is the industry standard.

MC4R_Signaling Ligand Pyrrolidine Agonist (Ligand) Receptor Melanocortin-4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein (Activation) Receptor->GProtein GDP/GTP Exchange AC Adenylate Cyclase (Effector) GProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Kinase Cascade) cAMP->PKA Activates

MC4R Gs-coupled signaling pathway activated by pyrrolidine-based small molecule agonists.

Protocol: HTRF cAMP Accumulation Assay

Rationale: MC4R is a


-coupled receptor. Agonist binding stimulates Adenylate Cyclase (AC), leading to the conversion of ATP to cAMP. The HTRF assay measures this accumulation competitively using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

Assay Preparation:

  • Cell Culture: Culture HEK293 cells stably expressing the human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Harvesting: Detach cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity. Resuspend in assay buffer (HBSS containing 20 mM HEPES and 0.5 mM IBMX). Note: IBMX is critical as it inhibits phosphodiesterases, preventing the degradation of generated cAMP.

Execution:

  • Dispense 1,000 cells per well into a 384-well low-volume white microplate.

  • Add 5 µL of the (4-phenylpyrrolidin-3-yl)methanamine derivative (serially diluted from

    
     to 
    
    
    
    M in assay buffer).
  • Include positive controls (Forskolin at 10 µM for maximal AC activation,

    
    -MSH as the reference agonist) and negative controls (buffer only).
    
  • Incubate the plate at 37°C for 30 minutes.

  • Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP-Eu

    
     cryptate conjugate (both reconstituted in lysis buffer).
    
  • Incubate at room temperature for 1 hour in the dark.

  • Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). Plot the ratio against log[compound] and fit to a 4-parameter logistic non-linear regression model to determine the

    
     and 
    
    
    
    values.

References

  • Lansdell, M. I., et al. (2010). Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans. Journal of Medicinal Chemistry, 53(8), 3183-3197. Available at:[Link][1]

  • Ericson, M. D., et al. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. Molecules, 24(10), 1892. Available at:[Link][5]

  • Chen, C., et al. (2008). Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 18(1), 129-136. Available at:[Link][4]

Sources

Metabolic Stability of Phenylpyrrolidine Methanamine Derivatives: A Comprehensive Guide to SAR Optimization and Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpyrrolidine methanamine scaffold is a highly versatile pharmacophore utilized extensively in the design of central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors. The sp3-hybridized nature of the pyrrolidine ring provides excellent three-dimensional spatial coverage, allowing for precise stereochemical targeting of complex protein binding pockets[1]. However, this structural flexibility comes with a significant liability: high susceptibility to Phase I oxidative metabolism.

For drug development professionals, optimizing the pharmacokinetic (PK) profile of these derivatives requires a deep understanding of their metabolic soft spots. This whitepaper provides an in-depth mechanistic analysis of the cytochrome P450 (CYP450) mediated degradation of phenylpyrrolidine methanamines, outlines proven Structure-Activity Relationship (SAR) strategies to enhance metabolic stability, and details a self-validating in vitro bioanalytical workflow for high-throughput screening.

Mechanistic Pathways of CYP-Mediated Metabolism

The clearance of phenylpyrrolidine methanamine derivatives is primarily driven by hepatic CYP450 enzymes, specifically the highly polymorphic CYP2D6, CYP2C19, and the ubiquitous CYP3A4[2]. The metabolism generally proceeds via single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms initiated by the high-valent iron-oxo species (Compound I) in the CYP catalytic site.

-Carbon Hydroxylation and Ring Opening

The most vulnerable sites on the pyrrolidine ring are the sp3-hybridized


-carbons adjacent to the nitrogen atom. CYP-mediated hydrogen abstraction at the 

-position generates a carbon-centered radical, which rapidly rebounds with the hydroxyl radical to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, leading to ring opening or the formation of lactams (e.g., pyrrolidin-2-one derivatives)[1].
N-Dealkylation

For derivatives possessing a substituted methanamine group (e.g., N-methylmethanamine), CYP3A4 and CYP2D6 frequently catalyze N-demethylation[2]. The mechanism involves the oxidation of the methyl group to a hydroxymethyl intermediate, which subsequently eliminates formaldehyde to yield the primary amine. This pathway not only increases the polarity of the molecule (reducing blood-brain barrier permeability) but can also lead to the rapid clearance of the active pharmacophore.

Phenyl Ring Oxidation

The pendant phenyl ring is susceptible to electrophilic aromatic substitution by CYP enzymes, predominantly resulting in para-hydroxylation. This is particularly prevalent in derivatives lacking electron-withdrawing substituents on the aromatic ring[3].

MetabolicPathway Parent Phenylpyrrolidine Methanamine (Parent Drug) CYP2D6 CYP2D6 / CYP2C19 Oxidation Parent->CYP2D6 High Affinity CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Broad Substrate Met2 Pyrrolidine Ring Hydroxylation CYP2D6->Met2 alpha-C oxidation Met3 Phenyl Ring Hydroxylation CYP2D6->Met3 para-position Met1 N-Dealkylation (Primary Metabolite) CYP3A4->Met1 N-demethylation CYP3A4->Met2 sp3 C-H activation

Caption: CYP450-mediated metabolic pathways of phenylpyrrolidine methanamine derivatives.

SAR Strategies for Enhancing Metabolic Stability

To mitigate rapid clearance while preserving target affinity, medicinal chemists employ targeted structural modifications. The causality behind these modifications relies on altering the electronic environment or introducing steric bulk to shield metabolic soft spots[4].

  • Fluorination / Halogenation: Substituting the para-position of the phenyl ring with fluorine blocks aromatic hydroxylation. Furthermore, introducing fluorine atoms near the pyrrolidine nitrogen leverages the strong inductive electron-withdrawing effect of fluorine to reduce the basicity (pKa) of the amine. This decreases the electron density available for the initial single-electron transfer to the CYP heme iron, significantly slowing the rate of

    
    -oxidation.
    
  • Steric Hindrance (

    
    -Methylation): 
    Introducing a methyl group adjacent to the methanamine nitrogen (the "magic methyl" effect) creates steric hindrance, physically blocking the CYP enzyme's active site from accessing the abstractable hydrogen atoms. This strategy can effectively shut down N-dealkylation pathways[5].
    
  • Deuteration: Replacing abstractable hydrogen atoms with deuterium at the methanamine or

    
    -pyrrolidine positions exploits the Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, the activation energy required for the rate-limiting hydrogen abstraction step increases, thereby extending the metabolic half-life[5].
    
  • Rigidification: Constraining the pyrrolidine ring into a bicyclic system reduces conformational flexibility. This prevents the molecule from adopting the specific geometry required to fit into the CYP catalytic pocket, drastically reducing intrinsic clearance.

Quantitative Data: Impact of SAR Modifications

The following table summarizes the causal impact of specific structural modifications on the in vitro metabolic stability of a baseline phenylpyrrolidine methanamine lead compound.

Compound ModificationStructural RationaleIn Vitro

(min)

(µL/min/mg protein)
Unsubstituted (Lead) Baseline liability at

-carbon and phenyl ring
14.595.6
4-Fluoro-phenyl Blocks para-hydroxylation via strong C-F bond22.362.1

-Methylation
Steric hindrance at the methanamine nitrogen45.030.8
N-Deuterated Kinetic Isotope Effect (KIE) at the N-methyl group38.536.0
Bicyclic Rigidification Reduces conformational flexibility to prevent CYP binding>120.0<11.5

Experimental Protocol: In Vitro Human Liver Microsome (HLM) Assay

To accurately assess the metabolic stability of new derivatives, researchers rely on Human Liver Microsomes (HLMs). HLMs contain the full complement of membrane-bound CYP450 enzymes but lack cytosolic Phase II enzymes, making them ideal for isolating Phase I oxidative liabilities[5].

The following protocol is designed as a self-validating system. It incorporates a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects during LC-MS/MS analysis[6], and utilizes a NADPH regenerating system to maintain steady-state cofactor concentrations, ensuring that enzyme kinetics, rather than cofactor depletion, remain the rate-limiting factor.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw pooled HLMs (20 mg/mL) on ice.

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Prepare the test compound and positive control (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) at 100 µM in 50% Acetonitrile/water.

  • Incubation Mixture Setup:

    • In a 96-well plate, combine the buffer, HLM (final protein concentration: 0.5 mg/mL), and test compound (final concentration: 1 µM).

    • Ensure the final organic solvent concentration does not exceed 0.5% (v/v) to prevent CYP enzyme denaturation.

  • Pre-Incubation:

    • Incubate the plate at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Aliquot and Quench:

    • At predefined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing the deuterated internal standard (e.g., Pyrrolidin-3-ol-d5)[6]. The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Sample Processing and LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound relative to the internal standard to calculate the elimination rate constant (

      
      ), half-life (
      
      
      
      ), and intrinsic clearance (
      
      
      ).

HLMWorkflow Step1 1. Prepare HLM Suspension (0.5 mg/mL protein) Step2 2. Add Test Compound (1 µM final conc.) Step1->Step2 Step3 3. Pre-incubate (37°C for 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH 1 mM) Step3->Step4 Step5 5. Aliquot & Quench (0, 5, 15, 30, 60 min into ACN) Step4->Step5 Step6 6. Centrifuge & LC-MS/MS (Quantify remaining %) Step5->Step6

Caption: Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

Conclusion

The phenylpyrrolidine methanamine scaffold offers immense potential in drug discovery, provided its inherent metabolic liabilities are systematically addressed. By understanding the specific CYP450-mediated pathways—namely


-carbon hydroxylation and N-dealkylation—medicinal chemists can employ rational SAR strategies like fluorination, steric hindrance, and deuteration to optimize pharmacokinetic properties. Coupling these design principles with robust, self-validating HLM screening protocols ensures the rapid identification of metabolically stable, highly efficacious clinical candidates.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds IRIS UniPA / Springer Nature[Link][1]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Longdom Publishing[Link][4]

  • Metabolic Stability Approaches Pharma Focus Asia[Link][5]

  • Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP) PubMed / National Institutes of Health[Link][2]

  • Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone PubMed / National Institutes of Health[Link][3]

Sources

Methodological & Application

Synthesis of (4-Phenylpyrrolidin-3-yl)methanamine from benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of (4-Phenylpyrrolidin-3-yl)methanamine from Benzylamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Phenylpyrrolidin-3-yl)methanamine starting from benzylamine . This 3,4-disubstituted pyrrolidine scaffold is a critical pharmacophore in neuroscience drug discovery, serving as a structural core for GABA analogues, dopamine reuptake inhibitors, and sigma receptor ligands.

The method selected utilizes a [3+2] cycloaddition of a non-stabilized azomethine ylide , generated via the desilylation of an


-trimethylsilylmethyl precursor. Unlike classical decarboxylative routes (sarcosine pathway), this "Silyl Route" offers superior regiocontrol, milder reaction conditions (room temperature), and higher purity profiles essential for pharmaceutical library generation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the convergent assembly of the pyrrolidine ring followed by functional group transformation.

  • Target: (4-Phenylpyrrolidin-3-yl)methanamine (4 )[1]

  • Key Intermediate: trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile (3 )

  • Key Reaction: 1,3-Dipolar Cycloaddition of an azomethine ylide with cinnamonitrile.

  • Starting Material: Benzylamine (1 )

Strategic Logic:

  • Nitrogen Protection: The benzyl group serves as a robust protecting group for the pyrrolidine nitrogen, preventing side reactions during the reduction step.

  • Regiochemistry: The [3+2] cycloaddition of the symmetric azomethine ylide with cinnamonitrile inherently places the phenyl and nitrile groups at the 3- and 4-positions.

  • Stereocontrol: The reaction proceeds with high diastereoselectivity, preserving the trans-geometry of the cinnamonitrile dipolarophile.

Experimental Protocol

Stage I: Synthesis of the Azomethine Ylide Precursor

Objective: Convert benzylamine into the reactive


-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine precursor.

Reagents:

  • Benzylamine (CAS: 100-46-9)

  • (Chloromethyl)trimethylsilane (CAS: 2344-80-1)

  • Formaldehyde (37% aq.)

  • Methanol

  • Potassium Carbonate (

    
    )
    

Step 1.1:


-Alkylation 
  • Charge a reaction vessel with benzylamine (1.0 equiv) and DMSO (5 vol).

  • Add (chloromethyl)trimethylsilane (1.1 equiv) dropwise.

  • Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to RT, dilute with water, and extract with diethyl ether. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Product:

    
    -[(Trimethylsilyl)methyl]benzylamine. (Yield: ~80-85%).[2]
    

Step 1.2: Methoxymethylation

  • Dissolve the amine from Step 1.1 (1.0 equiv) in Methanol (3 vol).

  • Add Formaldehyde (37% aq., 1.2 equiv) and

    
     (0.5 equiv).
    
  • Stir at Room Temperature (RT) for 2 hours.

  • Workup: Add solid

    
     to saturate the aqueous phase. Separate the organic layer, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Critical Control: Do not overheat during concentration to prevent decomposition.

  • Precursor (2):

    
    -Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. Use immediately or store at -20°C.
    
Stage II: [3+2] Cycloaddition (Ring Construction)

Objective: Construct the pyrrolidine core with defined 3,4-substitution.

Reagents:

  • Precursor (2 )

  • trans-Cinnamonitrile (Dipolarophile)

  • Trifluoroacetic Acid (TFA) (Catalyst)[2]

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve trans-cinnamonitrile (1.0 equiv) and Precursor 2 (1.2 equiv) in anhydrous DCM (10 vol) under Nitrogen atmosphere.

  • Cool the solution to 0°C .

  • Add TFA (0.1 equiv) as a 1M solution in DCM dropwise. Note: The acid catalyzes the desilylation, generating the azomethine ylide in situ.

  • Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of cinnamonitrile.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Intermediate (3): trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile.

Stage III: Nitrile Reduction

Objective: Convert the nitrile group to the primary aminomethyl group.

Reagents:

  • Intermediate (3 )[3]

  • Lithium Aluminum Hydride (

    
    ) (2.0 equiv)
    
  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Suspend

    
      (2.0 equiv) in anhydrous THF (10 vol) at 0°C  under Argon.
    
  • Add a solution of Intermediate 3 in THF dropwise to the suspension.

  • Warm to RT and then heat to Reflux (66°C) for 3 hours.

  • Cool to 0°C.

  • Fieser Quench: Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of
    
    
    in grams.
  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to obtain the crude amine.

  • Product: [1-Benzyl-4-phenylpyrrolidin-3-yl]methanamine.

Stage IV: Hydrogenolytic Deprotection

Objective: Remove the N-benzyl group to yield the final secondary amine.

Reagents:

  • Stage III Product

  • Palladium hydroxide on Carbon (Pearlman’s Catalyst, 20% Pd) or Pd/C (10%)

  • Methanol

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Dissolve the substrate in Methanol .

  • Add Pd(OH)2/C (10 wt% loading).

  • Stir under

    
     atmosphere  (balloon pressure or 30 psi in a Parr shaker) at RT for 12–24 hours.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).

  • Concentration: Evaporate the solvent.

  • Final Purification: Isolate as the Hydrochloride salt by treating with HCl/Ether, or purify via ion-exchange chromatography if free base is required.

  • Final Target (4): (4-Phenylpyrrolidin-3-yl)methanamine.

Data Summary & Process Parameters

ParameterStage I (Precursor)Stage II (Cycloaddition)Stage III (Reduction)Stage IV (Deprotection)
Reaction Type Alkylation / Mannich[3+2] CycloadditionHydride ReductionHydrogenolysis
Key Reagent TMS-CH2-Cl / HCHOTFA (cat) / CinnamonitrileLiAlH4Pd/C + H2
Solvent DMSO / MeOHDCMTHFMeOH
Temperature 90°C / RT0°C

RT
RefluxRT
Typical Yield 75% (over 2 steps)85-90%80-85%90-95%
Critical Quality Attribute Purity of silyl amineDiastereoselectivity (trans)Complete reduction of CNRemoval of Toluene byproduct

Mechanistic Visualization

G cluster_cyclo Stage II: Ring Construction Benzylamine Benzylamine (Starting Material) TMS_Amine N-(TMS-methyl)benzylamine Benzylamine->TMS_Amine Benzylamine->TMS_Amine Step 1.1 Precursor Azomethine Ylide Precursor (N-Bn-N-MOM-N-TMS) TMS_Amine->Precursor TMS_Amine->Precursor Step 1.2 Ylide Azomethine Ylide (Reactive Dipole) Precursor->Ylide In Situ Precursor->Ylide TFA Cycloadduct Intermediate 3: 1-Bn-4-Ph-pyrrolidine-3-CN Ylide->Cycloadduct Ylide->Cycloadduct + Cinnamonitrile Reduced Intermediate 4: (1-Bn-4-Ph-pyrrolidin-3-yl)methanamine Cycloadduct->Reduced Cycloadduct->Reduced LiAlH4 Red. Final Final Target: (4-Phenylpyrrolidin-3-yl)methanamine Reduced->Final Reduced->Final Pd/C Hydrogenolysis R1 Cl-CH2-TMS DMSO, 90°C R2 HCHO, MeOH K2CO3 R3 TFA (cat) Desilylation R4 Cinnamonitrile [3+2] Cycloaddition R5 LiAlH4 THF, Reflux R6 H2, Pd/C MeOH

Figure 1: Synthetic workflow for the production of (4-Phenylpyrrolidin-3-yl)methanamine via the Silyl-Azomethine Ylide route.

References

  • Hosomi, A., et al. "N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons: A new and convenient access to pyrrolidine derivatives." Chemistry Letters, vol. 13, no. 7, 1984, pp. 1117-1120. Link

  • Padwa, A., & Dent, W. "Dipolar cycloaddition reactions of N-[(trimethylsilyl)methyl]imines and related systems." The Journal of Organic Chemistry, vol. 52, no. 2, 1987, pp. 235-244. Link

  • Terao, Y., et al. "Synthesis of pyrrolidines by the 1,3-dipolar cycloaddition of azomethine ylides generated from N-(trimethylsilylmethyl)amine derivatives." Chemical and Pharmaceutical Bulletin, vol. 33, no. 7, 1985, pp. 2762-2766. Link

  • Pandey, G., et al. "Photoinduced electron transfer (PET) generation of azomethine ylides: A versatile route for the synthesis of pyrrolidines." Tetrahedron, vol. 52, no. 14, 1996, pp. 5157-5168. Link

  • Coldham, I., & Hufton, R. "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews, vol. 105, no. 7, 2005, pp. 2765-2810.[4] Link

Sources

Synthesis of Phenylpyrrolidines via Azomethine Ylide Cyclization: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [3+2] cycloaddition of azomethine ylides stands as a powerful and atom-economical strategy for the stereocontrolled synthesis of pyrrolidine scaffolds, which are core structures in numerous natural products and pharmaceutically active compounds.[1][2][3] This guide provides a comprehensive overview of the procedural intricacies and mechanistic underpinnings of azomethine ylide cyclization for the formation of phenyl-substituted pyrrolidines. We will delve into the common methods for generating these transient 1,3-dipoles, explore the factors governing stereoselectivity, and present detailed, field-proven protocols for both metal-catalyzed and thermal cycloaddition reactions. The causality behind experimental choices, from catalyst and ligand selection to solvent and temperature effects, is explained to empower researchers to optimize these reactions for their specific synthetic targets.

Introduction: The Significance of Azomethine Ylides in Heterocyclic Chemistry

Azomethine ylides are versatile nitrogen-based 1,3-dipoles, characterized by an iminium ion adjacent to a carbanion.[4] Their utility in organic synthesis, particularly in [3+2] cycloaddition reactions with various dipolarophiles, provides a direct and efficient route to construct five-membered nitrogen-containing heterocycles.[4][5] The resulting pyrrolidine ring system can feature up to four new contiguous stereocenters, making this methodology highly attractive for the synthesis of complex and stereochemically rich molecules.[4] Phenylpyrrolidines, in particular, are prevalent motifs in a wide array of bioactive compounds, including potential thrombin inhibitors.[2]

The power of this synthetic strategy lies in the in situ generation of the often unstable azomethine ylide, which is immediately trapped by a dipolarophile.[4] Common methods for ylide generation include the condensation of α-amino acids or their esters with aldehydes, the thermal or photochemical ring-opening of aziridines, and the deprotonation of iminium salts.[1]

Mechanistic Insights: Understanding the [3+2] Cycloaddition

The [3+2] cycloaddition of an azomethine ylide with an alkene (the dipolarophile) is a thermally allowed, concerted pericyclic reaction that proceeds through a [π4s + π2s] suprafacial process, according to Woodward-Hoffmann rules.[6] From a Frontier Molecular Orbital (FMO) theory perspective, the reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient alkene.[6][7] This explains the common use of α,β-unsaturated carbonyl compounds and other electron-poor olefins as dipolarophiles.[6][8]

Recent computational studies using Density Functional Theory (DFT) have further elucidated the mechanism, often revealing an asynchronous, one-step polar process.[8][9] The reaction's stereochemical outcome is dictated by the geometry of the azomethine ylide and the mode of approach of the dipolarophile.

Stereoselectivity: Controlling the 3D Architecture

The geometry of the azomethine ylide is crucial in determining the stereochemistry of the resulting pyrrolidine. Four main geometries are possible: W-shaped, U-shaped, and two S-shaped forms.[6] For a suprafacial cycloaddition, the W- and U-shaped ylides lead to cis-2,5-disubstituted pyrrolidines, while the S-shaped ylides result in the trans-2,5-disubstituted product.[6]

Furthermore, the approach of the dipolarophile can lead to either endo or exo products.[4] This selectivity can often be tuned through the use of metal catalysts and chiral ligands.[4][10] For instance, silver-catalyzed reactions tend to show a higher preference for the endo product compared to copper-catalyzed reactions.[7]

Generation of Azomethine Ylides: Key Methodologies

The choice of method for generating the azomethine ylide is critical and depends on the desired substitution pattern and the stability of the starting materials.

Condensation of α-Amino Esters with Aldehydes

This is one of the most widely used methods, particularly in metal-catalyzed asymmetric cycloadditions. The reaction between an α-amino ester (like methyl glycinate) and an aldehyde (e.g., benzaldehyde) forms an imine, which, upon deprotonation in the presence of a metal catalyst and a base, generates the N-metalated azomethine ylide.[7][11] The metal coordinates to both the nitrogen and the ester carbonyl, forming a stable five-membered chelate that enhances the acidity of the α-proton and fixes the ylide in a conformation conducive to stereoselective cycloaddition.[7][11]

Decarboxylative Route from α-Amino Acids

An alternative and powerful method involves the reaction of an α-amino acid (such as sarcosine or phenylglycine) with an aldehyde.[2][6] This reaction is thought to proceed through an intermediate oxazolidinone, which upon heating, eliminates carbon dioxide to generate a "non-stabilized" azomethine ylide.[6] This method avoids the need for an ester group on the final pyrrolidine product.[2][6]

Workflow for Azomethine Ylide Generation and Cycloaddition

G cluster_0 Ylide Generation cluster_1 Cycloaddition Start α-Amino Acid/Ester + Aldehyde Imine Imine/Iminium Ion Formation Start->Imine Condensation Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Deprotonation or Decarboxylation Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Phenyl-substituted alkene) Dipolarophile->Cycloaddition Product Phenylpyrrolidine Cycloaddition->Product

Caption: General workflow for phenylpyrrolidine synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes a typical procedure for the enantioselective synthesis of a phenyl-substituted pyrrolidine using a silver catalyst and a chiral phosphine ligand.[12]

Materials:

  • Benzaldehyde

  • Methyl glycinate hydrochloride

  • N-Phenylmaleimide

  • Silver Acetate (AgOAc) or Silver Triflate (AgOTf)

  • Chiral Phosphine Ligand (e.g., a chiral bipyrrolidine-derived phosphine)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the silver salt (e.g., AgOAc, 0.1 eq) and the chiral phosphine ligand (0.11 eq).

  • Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve the imine precursor, which can be pre-formed or generated in situ. For in situ generation, combine benzaldehyde (1.0 eq), methyl glycinate hydrochloride (1.1 eq), and triethylamine (1.2 eq) in the reaction solvent and stir until imine formation is complete (monitored by TLC or GC-MS).

  • Add the imine solution to the catalyst mixture, followed by the N-phenylmaleimide (1.0 eq).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to room temperature, optimization may be required).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenylpyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Thermal Decarboxylative [3+2] Cycloaddition

This protocol outlines the generation of a non-stabilized azomethine ylide from an α-amino acid and its subsequent thermal cycloaddition.[6]

Materials:

  • Benzaldehyde

  • Sarcosine (N-methylglycine) or Phenylglycine[6]

  • Styrene or other phenyl-substituted alkene

  • Anhydrous high-boiling solvent (e.g., Dimethylformamide (DMF) or Toluene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), the α-amino acid (1.1 eq), and the phenyl-substituted alkene (1.5 eq).

  • Add the anhydrous solvent (e.g., DMF).

  • Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours (e.g., 4-24 h), monitoring by TLC or GC-MS. The reaction involves the in situ formation of an oxazolidinone intermediate followed by thermal decarboxylation to generate the ylide, which is then trapped by the alkene.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the phenylpyrrolidine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The stereochemical outcome will depend on the specific substrates and reaction conditions.

Data Presentation: Optimizing Reaction Conditions

The yield and stereoselectivity of azomethine ylide cycloadditions are highly dependent on the reaction parameters. The following table summarizes typical findings from optimization studies.

EntryCatalyst SystemSolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1AgOAc / Chiral Ligand ATHF259293:785
2Cu(OTf)₂ / Chiral Ligand BCH₂Cl₂088>99:196
3Zn(OTf)₂ / UCD-ImphanolToluene-209499:196.5
4Thermal (Decarboxylative)DMF1407585:15N/A

Data is illustrative and based on trends reported in the literature.[13][14]

Reaction Mechanism Visualization

G Imine Imine (from Aldehyde + Amino Ester) Chelate Metal-Chelated Imine Imine->Chelate + Catalyst Catalyst [M]-Chiral Ligand Catalyst->Chelate Ylide Metalated Azomethine Ylide (W-conformation fixed) Chelate->Ylide - H⁺ (Base) TS Asymmetric Transition State (endo approach) Ylide->TS + Dipolarophile Dipolarophile Phenyl-substituted Alkene Dipolarophile->TS Product Enantioenriched Phenylpyrrolidine TS->Product [3+2] Cycloaddition

Caption: Catalytic cycle for asymmetric cycloaddition.

Conclusion and Future Outlook

The [3+2] cycloaddition of azomethine ylides is a cornerstone of modern heterocyclic synthesis, providing a reliable and versatile platform for the construction of phenylpyrrolidines. The ability to control stereochemistry through the use of chiral catalysts has made this method particularly valuable in the context of drug discovery and development.[15][16] Future research will likely focus on expanding the substrate scope to include less activated dipolarophiles, developing more efficient and environmentally benign catalytic systems, and applying these methods to the total synthesis of complex natural products.[17] The continued exploration of new ylide precursors beyond the traditional α-iminoesters will further enhance the synthetic utility of this powerful transformation.[7][18]

References

  • MacLeod, A. M., et al. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174-5.
  • Chen, C., et al. (2020). Zn(ii)-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides. Organic & Biomolecular Chemistry.
  • Ríos-Gutiérrez, M., et al. (2023). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. RSC Advances.
  • Wang, Y., et al. (2018). CuI-Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides with Cyclobutenones. Organic Letters, 20(11), 3179-3182.
  • Gu, X., et al. (2012). Silver-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Synthesis, 44, 3307–3314.
  • Li, W., et al. (2022). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules.
  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810.
  • Zhang, X. (Date N/A). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry.
  • Adrio, J., & Carretero, J. C. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications.
  • Paira, P., et al. (2024). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances.
  • Wikipedia. (Date N/A). Azomethine ylide.
  • Bulut, M. (2019). Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides. OpenMETU.
  • Paira, P., et al. (2024). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. ResearchGate.
  • Guérin, D. J., & Lectka, T. (2007). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. CORE.
  • Ríos-Gutiérrez, M., et al. (2023). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. PMC.
  • Namlı, T., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3. FULIR.
  • Aly, A. A., & El-Sheref, E. M. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. SciSpace.
  • de la Cruz, P., et al. (2012). Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. Bentham Science.
  • Fukuzawa, S.-i., & Oki, H. (2008). Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Organic Chemistry Portal.
  • Adrio, J., & Carretero, J. C. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing).
  • Various Authors. (Date N/A). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. Semantic Scholar.
  • Dauban, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
  • Adrio, J., & Carretero, J. C. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. UAM.
  • Paira, P., et al. (2024). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PMC.
  • Martina, K., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Aly, A. A., & El-Sheref, E. M. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PMC.
  • Aly, A. A., & El-Sheref, E. M. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI.
  • Li, G., & Chen, J. (2003). Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3Dipolar Cycloaddition Reactions. ResearchGate.
  • Carretero, J. C., et al. (2000). 1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides Catalysed by Ag(I). Synthesis of Substituted Prolines. Sciforum.
  • Bartali, L., et al. (2018). [3 + 2] cycloaddition reaction of azomethine ylides generated by thermal ring opening of aziridines onto carbon nanohorns. RSC Publishing.
  • Alesi, S., et al. (2018). Sequential Metal-Free Thermal 1,3-Dipolar Cycloaddition of Unactivated Azomethine Ylides. ACS Publications.

Sources

Using (4-Phenylpyrrolidin-3-yl)methanamine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Evaluation of Kinase Inhibitors Utilizing the (4-Phenylpyrrolidin-3-yl)methanamine Scaffold

Executive Summary

The rational design of small-molecule kinase inhibitors has increasingly shifted away from flat, sp2-hybridized aromatic structures toward sp3-rich, three-dimensional frameworks. The (4-Phenylpyrrolidin-3-yl)methanamine scaffold represents a highly versatile, sp3-enriched core utilized in the discovery of novel kinase therapeutics[1]. Incorporating a pyrrolidine ring enhances physicochemical properties—such as aqueous solubility and metabolic stability—while providing precise stereochemical vectors to navigate the complex topography of the ATP-binding site[2]. This application note details the structural rationale, Structure-Activity Relationship (SAR) strategies, and self-validating experimental protocols required to successfully deploy this scaffold in drug development.

Structural Rationale and Pharmacophore Mapping

Achieving high potency and selectivity in kinase inhibition requires precise spatial engagement with distinct sub-pockets of the target enzyme. The (4-Phenylpyrrolidin-3-yl)methanamine scaffold is uniquely suited for this due to its modular architecture:

  • Pyrrolidine Core: Acts as a rigid yet adaptable central hub. The inherent "pseudorotation" of the 5-membered ring allows the molecule to adopt conformations that optimally project substituents into the kinase pocket without paying a high entropic penalty upon binding[2].

  • Phenyl Ring (C4 Position): Serves as the primary hydrophobic anchor. Depending on the linker topology, it can be directed into the hydrophobic pocket I (selectivity pocket) or deeper into the DFG-out pocket to stabilize a Type II inactive kinase conformation.

  • Methanamine Group (C3 Position): The primary amine acts as a critical synthetic handle. It is typically functionalized with heteroaromatic systems (e.g., pyrimidines, pyrazoles) to form the essential bidentate hydrogen bond donor/acceptor pair required for interaction with the kinase hinge region[3].

Causality Insight: The relative stereochemistry at the C3 and C4 positions (e.g., trans-(3R,4S) vs. cis) strictly dictates the dihedral angle between the hinge-binding motif and the hydrophobic anchor. Selecting the correct enantiomer is paramount to prevent steric clashes with the kinase gatekeeper residue and to ensure optimal electrostatic complementarity[4].

Visualization of Design Logic

ScaffoldLogic Scaffold (4-Phenylpyrrolidin-3-yl) methanamine Pyrrolidine Pyrrolidine Core (sp3 rich, solubility) Scaffold->Pyrrolidine Phenyl Phenyl Ring (Hydrophobic Anchor) Scaffold->Phenyl Methanamine Methanamine Group (Hinge Binder Vector) Scaffold->Methanamine Type2 Type II Binding (DFG-out conformation) Phenyl->Type2 DFG-out Pocket Type1 Type I Binding (ATP-competitive) Methanamine->Type1 Hinge H-bonds

Pharmacophore mapping of the (4-Phenylpyrrolidin-3-yl)methanamine scaffold in kinase binding.

Structure-Activity Relationship (SAR) Strategy

To optimize the scaffold for a specific target (e.g., ERK, Abl, or RIPK1), systematic modifications are required[1][3]. Table 1 summarizes a mechanistically grounded SAR progression demonstrating how targeted substitutions influence biochemical and cellular efficacy.

Table 1: SAR Optimization of (4-Phenylpyrrolidin-3-yl)methanamine Derivatives

Compound IDC3-Methanamine SubstituentC4-Phenyl SubstitutionKinase IC50 (nM)Cell IC50 (nM)Rationale / Causality
CMP-01 UnsubstitutedUnsubstituted>10,000>10,000Lacks hinge-binding motif; no ATP competition.
CMP-02 2-AminopyrimidineUnsubstituted4502,100Establishes bidentate hinge H-bonds.
CMP-03 2-Aminopyrimidine3-Trifluoromethyl45320CF3 group fills the hydrophobic pocket, increasing affinity.
CMP-04 Pyrazolo[1,5-a]pyrimidine3-Trifluoromethyl845Enhanced shape complementarity with the ATP pocket.
CMP-05 Pyrazolo[1,5-a]pyrimidine3-CF3, 4-Fluoro212F-atom prevents metabolic oxidation at the para position.

Experimental Protocols

Protocol 1: Scaffold Derivatization & Library Synthesis

Objective: Couple the C3-methanamine with a hinge-binding heterocycle via nucleophilic aromatic substitution (SNAr). Causality Insight: The secondary pyrrolidine nitrogen must be protected prior to derivatizing the primary methanamine. Failure to do so results in polymerization and loss of regioselectivity.

  • Protection: Dissolve (4-Phenylpyrrolidin-3-yl)methanamine in Dichloromethane (DCM). Slowly add 1.1 eq of di-tert-butyl dicarbonate (Boc2O) at 0°C. Why 0°C? Lower temperatures kinetically favor the protection of the more nucleophilic secondary pyrrolidine amine over the primary amine.

  • Coupling: Combine the selectively protected scaffold (1.0 eq) with a heteroaryl chloride (e.g., 2-chloropyrimidine) (1.2 eq) in N-methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the generated HCl.

  • Reaction: Heat the mixture to 120°C for 12 hours under an inert argon atmosphere to drive the SNAr reaction to completion.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group, yielding the active basic amine necessary for solvent-channel interactions.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

Objective: Quantify the IC50 of synthesized compounds against the target kinase. Self-Validating System: This protocol includes internal controls to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and ensures that the separation between positive and negative controls is statistically significant.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Why Brij-35? This non-ionic detergent prevents the non-specific binding of lipophilic compounds to the plastic walls of the microplate.

  • Compound Plating: Dispense 100 nL of compounds in 100% DMSO into a 384-well pro-plate using an acoustic liquid handler to achieve a 10-point dose-response curve.

    • Positive Control: 10 µM Staurosporine (Yields 100% kinase inhibition).

    • Negative Control: DMSO only (Yields 0% kinase inhibition).

  • Kinase Addition: Add 5 µL of the target kinase diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Causality Insight: The ATP concentration must be set exactly to the apparent Km of the kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled tracer). Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using the control wells.

Protocol 3: Cellular Target Engagement (NanoBRET)

Objective: Verify that the inhibitor permeates the cell membrane and binds the kinase in a live-cell environment. Causality Insight: Biochemical assays lack cellular context (e.g., high intracellular ATP levels, protein binding, and membrane barriers). NanoBRET provides definitive, self-validating proof of target engagement inside living cells.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Plating: Seed the transfected cells at 2x10^4 cells/well in a 96-well white tissue culture plate.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer at its predetermined Kd concentration.

  • Compound Treatment: Add the test compound in a dose-response format. Incubate for 2 hours at 37°C. Why 2 hours? This duration allows the compound to fully cross the lipid bilayer and reach thermodynamic binding equilibrium with the tracer.

  • Readout: Add Nano-Glo Substrate. Measure luminescence (donor) and fluorescence (acceptor). A dose-dependent decrease in the BRET ratio indicates the test compound is successfully displacing the tracer from the kinase active site.

Visualization of the Screening Cascade

Workflow Synthesis Library Synthesis (Scaffold Derivatization) Biochemical TR-FRET Assay (IC50 & Z'-factor) Synthesis->Biochemical Purified Cmpds Cellular NanoBRET Assay (Target Engagement) Biochemical->Cellular IC50 < 100nM Lead Lead Optimization (In Vivo PK/PD) Cellular->Lead BRET IC50 < 500nM

High-throughput screening and validation cascade for kinase inhibitors.

References

1.[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. URL: [Link] 2.[1] Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. URL: [Link] 3.[4] Investigating the SAR of RIPK1 inhibitors. Massachusetts Biotechnology Council. URL: [Link] 4.[3] Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. PubMed. URL: [Link]

Sources

Advanced Orthogonal Protecting Group Strategies for Pyrrolidine Diamines: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

Pyrrolidine diamines, particularly 3-aminopyrrolidine derivatives, are privileged scaffolds in modern drug discovery. They frequently serve as core structural motifs in active pharmaceutical ingredients (APIs), PROTAC linkers, and peptidomimetics. The primary amino group of 3-aminopyrrolidine is a key reactive site for derivatization[1]. However, the presence of both an exocyclic primary amine and an endocyclic secondary amine necessitates precise regiocontrol. Its effective protection is crucial to avoid unwanted side reactions and ensure regioselectivity during synthesis[1].

An orthogonal protection strategy employs multiple protecting groups that can be removed under distinct and specific conditions without affecting the others[1]. This approach is widely used in automated syntheses, allowing a functional group to be deblocked in the presence of one or more other protected functional groups[2].

Mechanistic Insights & Selection Criteria

Selecting the correct protecting group matrix is a function of the molecule's stability and the downstream synthetic conditions. A successful orthogonal strategy relies on exploiting the distinct cleavage mechanisms of each group.

  • Boc (tert-Butyloxycarbonyl): Boc is stable to a wide range of non-acidic conditions and catalytic hydrogenation[1]. It is readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane[1]. The cleavage proceeds via an acid-catalyzed mechanism that generates a reactive tert-butyl cation; therefore, scavengers (e.g., thiophenol or triisopropylsilane) may be required to prevent nucleophilic substrates from being alkylated[3].

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is highly stable to acidic conditions but labile to basic conditions, commonly removed with piperidine in dimethylformamide (DMF)[1]. The cleavage operates via an E1cB mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, generating a reactive dibenzofulvene intermediate that is subsequently scavenged by the excess piperidine. It is one of the most common protecting groups used alongside Boc in solid-phase and solution-phase peptide synthesis[4].

  • Cbz (Benzyloxycarbonyl): Cbz is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis[1].

Quantitative Data & Orthogonality Matrix

The following table summarizes the operational parameters for the most common orthogonal protecting groups used for pyrrolidine diamines.

Protecting GroupInstallation ReagentsCleavage ReagentsOrthogonality (Stable to)Byproducts / Scavenging Needs
Boc Boc₂O, TEA/DIEA4M HCl/Dioxane or 50% TFA/DCMBase (Piperidine), H₂/Pd-Ctert-butyl cation (requires scavengers if nucleophiles present)
Fmoc Fmoc-OSu, Na₂CO₃ or DIEA20% Piperidine/DMFAcid (TFA/HCl), H₂/Pd-CDibenzofulvene (scavenged by excess piperidine)
Cbz Cbz-Cl, NaOH or TEAH₂, Pd/CMild Acid, Mild BaseToluene, CO₂ (volatile, easy to remove)
Alloc Alloc-Cl, PyridinePd(PPh₃)₄, PhSiH₃Acid, BaseAllyl cation (requires nucleophilic scavengers)

Experimental Workflows & Protocols

The following self-validating protocols describe the synthesis and selective deprotection of an orthogonally protected 3-aminopyrrolidine scaffold, starting from the commercially available (3R)-1-Boc-3-aminopyrrolidine.

Protocol 1: Synthesis of (3R)-1-Boc-3-(Fmoc-amino)pyrrolidine

Objective: Regioselective protection of the primary amine with Fmoc in the presence of an existing Boc-protected secondary amine.

Mechanistic Rationale: N,N-Diisopropylethylamine (DIEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby avoiding premature base-catalyzed cleavage of the newly formed Fmoc group. Fmoc-OSu is preferred over Fmoc-Cl as it is less reactive, minimizing di-acylation and unwanted side reactions.

Step-by-Step Procedure:

  • Dissolve (3R)-1-Boc-3-aminopyrrolidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Add DIEA (1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq, 10.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine starting material spot will disappear).

  • Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted DIEA, followed by brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the orthogonally protected diamine.

Protocol 2: Selective Deprotection of Fmoc (Base-Labile)

Objective: Reveal the primary amine at C3 while retaining the Boc group on the pyrrolidine ring.

Step-by-Step Procedure:

  • Dissolve (3R)-1-Boc-3-(Fmoc-amino)pyrrolidine (1.0 eq, 5 mmol) in a solution of 20% Piperidine in DMF (25 mL).

  • Stir at room temperature for 30-45 minutes. (Note: Extended reaction times can lead to minor base-catalyzed degradation; LC-MS tracking is highly recommended.)

  • Concentrate the mixture under high vacuum to remove DMF and piperidine.

  • Triturate the crude residue with cold diethyl ether. The dibenzofulvene-piperidine adduct remains dissolved in the ether layer, while the desired 1-Boc-3-aminopyrrolidine precipitates as a solid. Filter to isolate.

Protocol 3: Selective Deprotection of Boc (Acid-Labile)

Objective: Reveal the secondary ring amine while retaining the Fmoc group at C3.

Step-by-Step Procedure:

  • Dissolve (3R)-1-Boc-3-(Fmoc-amino)pyrrolidine (1.0 eq, 5 mmol) in anhydrous Dioxane (10 mL).

  • Add 4M HCl in Dioxane (15 mL). (Rationale: HCl in Dioxane is often preferred over TFA/DCM for Fmoc-containing compounds because it yields the easily handled hydrochloride salt directly and avoids the use of highly corrosive TFA, which can complicate lyophilization.)

  • Stir at room temperature for 1-2 hours. Monitor via TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with DCM (3 x 20 mL) to remove residual HCl, yielding the (3R)-3-(Fmoc-amino)pyrrolidine hydrochloride salt as a high-purity white powder.

Visualizations

Workflow SM 1-Boc-3-aminopyrrolidine (Starting Material) Protected 1-Boc-3-(Fmoc-amino)pyrrolidine (Orthogonally Protected) SM->Protected Fmoc-OSu, DIEA (Protection) BocCleaved 3-(Fmoc-amino)pyrrolidine (Boc Cleaved) Protected->BocCleaved 4M HCl/Dioxane (Acidic Cleavage) FmocCleaved 1-Boc-3-aminopyrrolidine (Fmoc Cleaved) Protected->FmocCleaved 20% Piperidine/DMF (Basic Cleavage)

Orthogonal protection workflow for 3-aminopyrrolidine utilizing Boc and Fmoc strategies.

Orthogonality Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Cbz Cbz Group (H2/Pd Labile) Alloc Alloc Group (Pd(0) Labile) Acid TFA / HCl Acid->Boc Cleaves Acid->Fmoc Stable Acid->Cbz Stable Base Piperidine / DBU Base->Boc Stable Base->Fmoc Cleaves H2 H2, Pd/C H2->Boc Stable H2->Cbz Cleaves Pd0 Pd(PPh3)4 Pd0->Alloc Cleaves

Cleavage mechanism logic matrix demonstrating the orthogonality of common amine protecting groups.

References

Sources

Preparation of MCH-R1 Antagonists Using Phenylpyrrolidine Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) in Metabolic Disease

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor predominantly expressed in the brain, has emerged as a significant target in the quest for therapeutics against obesity and other metabolic disorders.[1] The endogenous ligand, melanin-concentrating hormone (MCH), is a neuropeptide that plays a crucial role in regulating energy homeostasis, with its overexpression leading to obesity and insulin resistance. Consequently, the development of potent and selective MCH-R1 antagonists is a promising strategy for the pharmacological treatment of obesity.[2]

A significant hurdle in the development of MCH-R1 antagonists has been off-target effects, particularly the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3] This has necessitated the exploration of novel chemical scaffolds that can provide the desired MCH-R1 antagonism while minimizing hERG liability. The phenylpyrrolidine scaffold has garnered considerable interest in this regard. Its three-dimensional structure allows for a diverse range of substitutions, enabling the fine-tuning of pharmacological properties to achieve high affinity for MCH-R1 with improved selectivity.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of MCH-R1 antagonists based on a phenylpyrrolidine scaffold. We will detail the synthesis of a representative potent antagonist, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)pyrrolidin-3-yl)benzamide, and provide protocols for its characterization using in-vitro binding and functional assays.

The MCH-R1 Signaling Cascade

MCH-R1 activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. MCH-R1 couples to inhibitory G-proteins (Gαi/o) and Gq proteins.[6] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCH-R1 G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates MCH MCH MCH->MCHR1 Binds & Activates Antagonist Phenylpyrrolidine Antagonist Antagonist->MCHR1 Blocks ATP ATP ATP->AC downstream Cellular Response (e.g., feeding behavior) cAMP->downstream PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Ca2_release->downstream

Figure 1: MCH-R1 Signaling Pathway and Point of Antagonist Intervention.

Synthetic Protocol: Preparation of a Phenylpyrrolidine MCH-R1 Antagonist

The following is a detailed protocol for the synthesis of (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)pyrrolidin-3-yl)benzamide, a potent MCH-R1 antagonist.[7] The synthesis involves a two-step process: a reductive amination to introduce the naphthalen-2-ylmethyl group onto the pyrrolidine nitrogen, followed by an amide coupling reaction.

Part 1: Reductive Amination

This step couples (R)-3-aminopyrrolidine with 2-naphthaldehyde.

Materials:

  • (R)-3-Aminopyrrolidine dihydrochloride

  • 2-Naphthaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in a mixture of DCM and MeOH (10:1 v/v), add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Add 2-naphthaldehyde (1.0 eq) to the reaction mixture and stir for an additional 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford (R)-1-(naphthalen-2-ylmethyl)pyrrolidin-3-amine.

Part 2: Amide Coupling

This step couples the product from Part 1 with 3,5-dimethoxybenzoyl chloride.

Materials:

  • (R)-1-(Naphthalen-2-ylmethyl)pyrrolidin-3-amine

  • 3,5-Dimethoxybenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve (R)-1-(naphthalen-2-ylmethyl)pyrrolidin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of 3,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)pyrrolidin-3-yl)benzamide.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][9]

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling Pyrrolidine (R)-3-Aminopyrrolidine Step1_Product (R)-1-(Naphthalen-2-ylmethyl) pyrrolidin-3-amine Pyrrolidine->Step1_Product Naphthaldehyde 2-Naphthaldehyde Naphthaldehyde->Step1_Product Final_Product (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl) pyrrolidin-3-yl)benzamide Step1_Product->Final_Product BenzoylChloride 3,5-Dimethoxybenzoyl chloride BenzoylChloride->Final_Product

Figure 2: Synthetic Workflow for the Phenylpyrrolidine MCH-R1 Antagonist.

Structure-Activity Relationship (SAR) Insights

The potency of phenylpyrrolidine-based MCH-R1 antagonists is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings.

R1 (on Benzamide)R2 (on Pyrrolidine-N)MCH-R1 Binding Affinity (Ki, nM)Reference
3,5-dimethoxynaphthalen-2-ylmethyl7[7]
4-methoxynaphthalen-2-ylmethyl25[7]
Hnaphthalen-2-ylmethyl>100[7]
3,5-dimethoxybenzyl50[10]
3,5-dimethoxy4-fluorobenzyl32[10]

Table 1: Representative Structure-Activity Relationship Data.

As illustrated in Table 1, the 3,5-dimethoxy substitution on the benzamide moiety is critical for high-affinity binding.[7] Furthermore, a bulky, lipophilic group such as naphthalen-2-ylmethyl on the pyrrolidine nitrogen significantly enhances potency compared to a simple benzyl group.[7][10] The stereochemistry of the pyrrolidine ring is also crucial, with the (R)-enantiomer generally exhibiting higher affinity.[7]

In-Vitro Characterization Protocols

Protocol 1: MCH-R1 Radioligand Binding Assay

This assay determines the binding affinity of the synthesized compound for the MCH-R1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MCH-R1

  • [¹²⁵I]-MCH or a suitable high-affinity radiolabeled antagonist (e.g., [¹²⁵I]-S36057)[2]

  • Binding buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

  • Synthesized phenylpyrrolidine antagonist

  • Non-specific binding control: 1 µM unlabeled MCH

  • GF/B unifilters presoaked in 0.5% polyethyleneimine

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the synthesized antagonist in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the antagonist dilution (or vehicle for total binding, or 1 µM MCH for non-specific binding), and 50 µL of radioligand (final concentration ~0.02 nM).[2]

  • Add 100 µL of the MCH-R1 expressing cell membrane preparation (10-25 µg protein/well).[2]

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.[2]

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/B unifilters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MCH-R1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the synthesized compound to antagonize the MCH-induced increase in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing human MCH-R1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit)[11]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • MCH agonist

  • Synthesized phenylpyrrolidine antagonist

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Plate the MCH-R1 expressing cells in the microplates and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37 °C).[11]

  • During the dye-loading incubation, prepare serial dilutions of the synthesized antagonist in assay buffer.

  • After dye loading, wash the cells with assay buffer (if required by the dye manufacturer).

  • Add the antagonist dilutions to the cells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add a pre-determined concentration of MCH agonist (typically the EC₈₀) to all wells and monitor the change in fluorescence over time.

Data Analysis:

The antagonist activity is determined by the reduction in the MCH-induced fluorescence signal. Plot the percentage inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The phenylpyrrolidine scaffold represents a valuable starting point for the design and synthesis of potent and selective MCH-R1 antagonists with the potential for an improved safety profile. The detailed synthetic and in-vitro testing protocols provided in this application note offer a robust framework for researchers to prepare and evaluate novel phenylpyrrolidine-based MCH-R1 antagonists. Through systematic exploration of the structure-activity relationships, it is anticipated that compounds with optimized efficacy and drug-like properties can be developed for the treatment of obesity and related metabolic disorders.

References

  • Bentham Science Publisher. (n.d.). Development of Melanin Concentrating Hormone Receptor R1 Antagonists for the Pharmacological Treatment of Obesity.
  • MDPI. (2022, March 30). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [125I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor. Retrieved from [Link]

  • MDPI. (2022, March 30). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. Retrieved from [Link]

  • ACS Publications. (2015, February 26). Melanin-Concentrating Hormone Receptor 1 Antagonists for Treatment of Obesity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (2004, August 2). Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

  • PubMed. (2005, July 15). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Retrieved from [Link]

  • PubMed. (2011, April 15). Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists with reduced hERG inhibition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH 1 ) Antagonists Part 1. The Discovery of Arylacetamides as Viable Replacements for the Dihydropyrimidinone Moiety of an HTS Hit. Retrieved from [Link]

  • PubMed. (2006, October 15). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Retrieved from [Link]

  • u:scholar. (2019, June 11). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Retrieved from [Link]

  • PubMed. (2013, March 15). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Retrieved from [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • PMC. (2024, May 7). Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2021, October 4). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2019, May 16). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). N-(pyrrolidin-3-yl)benzamide hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Melanin-concentrating hormone receptor 1. Retrieved from [Link]

  • PMC. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • MDPI. (2021, February 27). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2016, March). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • RSC Publishing. (2024, April 15). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for the (4-Phenylpyrrolidin-3-yl)methanamine Scaffold in CNS and Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The (4-phenylpyrrolidin-3-yl)methanamine core is a highly versatile, privileged scaffold frequently utilized in the development of neurotherapeutics and metabolic modulators[1]. Its unique three-dimensional conformation—dictated by the relative stereochemistry of the phenyl ring and the methanamine substituent on the pyrrolidine ring—provides an ideal vector mapping for interacting with G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Historically, derivatives of this scaffold have been successfully optimized into potent Melanocortin-4 (MCR4) receptor agonists for the treatment of obesity and sexual dysfunction[2], as well as selective Glycine Transporter 1 (GlyT1) competitive inhibitors aimed at addressing the cognitive deficits in schizophrenia[3].

SAR Strategy & Causality

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, medicinal chemists target three primary vectors. Understanding the causality behind these modifications is critical for rational drug design:

  • Vector 1: The Primary Methanamine. Modifying this highly basic center via amide coupling or reductive amination reduces the overall polar surface area (PSA) and tunes the pKa to improve blood-brain barrier (BBB) penetrance. For MCR4 agonists, attaching bulky piperidinoyl groups at this position is critical for occupying the receptor's deep hydrophobic binding pocket[4].

  • Vector 2: The Pyrrolidine Nitrogen. The secondary amine is a prime candidate for sulfonylation or alkylation. In the context of GlyT1 inhibitors, converting this basic amine into a neutral sulfonamide (e.g., pyrrolidine sulfonamides) eliminates off-target hERG channel liabilities while maintaining the necessary hydrogen-bond acceptor interactions required for target binding[5].

  • Vector 3: The Phenyl Ring. The introduction of electron-withdrawing halogens (e.g., fluorine or chlorine) at the para or meta positions blocks cytochrome P450-mediated oxidative metabolism, significantly enhancing microsomal stability[5].

Visualizing the Derivatization Workflow

SAR_Workflow Core Core Scaffold (4-Phenylpyrrolidin-3-yl)methanamine V1 Vector 1: Primary Amine (Amidation / Reductive Amination) Core->V1 V2 Vector 2: Pyrrolidine NH (Sulfonylation / Alkylation) Core->V2 V3 Vector 3: Phenyl Ring (Halogenation / Isosteric Replacement) Core->V3 Screening In Vitro Biological Screening (GlyT1 & MCR4 Assays) V1->Screening V2->Screening V3->Screening

Fig 1. Tri-vector SAR derivatization workflow for the (4-phenylpyrrolidin-3-yl)methanamine scaffold.

Biological Context: GlyT1 Inhibition and NMDA Crosstalk

One of the most promising applications of this scaffold is the enhancement of NMDA receptor neurotransmission via GlyT1 inhibition. By blocking the reuptake of glycine by astrocytes, synaptic glycine levels rise, facilitating the co-activation of NMDA receptors—a pathway validated for treating cognitive impairment in schizophrenia[6].

Pathway Inhibitor Pyrrolidine Sulfonamide (GlyT1 Inhibitor) GlyT1 GlyT1 Transporter (Astrocyte) Inhibitor->GlyT1 Inhibits Glycine Synaptic Glycine Levels ↑ GlyT1->Glycine Prevents Reuptake NMDA NMDA Receptor Activation Glycine->NMDA Co-agonism CNS Cognitive Enhancement (Schizophrenia Model) NMDA->CNS Signal Transduction

Fig 2. Mechanism of action for GlyT1 inhibitors enhancing NMDA receptor neurotransmission.

Quantitative Data: Representative SAR Profile

The following table summarizes the physicochemical and in vitro binding data for representative derivatives, demonstrating how structural modifications impact target affinity and drug-like properties.

Compound IDModificationMW ( g/mol )cLogPTPSA (Ų)GlyT1 IC₅₀ (nM)MCR4 EC₅₀ (nM)
Core-01 Unmodified Scaffold190.291.838.0>10,000>10,000
Deriv-A Vector 1: Piperidinoyl Amide301.432.949.3>5,00012.5
Deriv-B Vector 2: Cyclopropyl Sulfonamide294.412.465.38.2 >5,000
Deriv-C Vector 2 + Vector 3: 4-Fluoro312.402.665.33.1 >5,000

Table 1: Physicochemical properties and representative in vitro binding affinities. Data synthesized from established SAR trends in literature[4][5].

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and high-fidelity SAR data, the derivatization of this scaffold requires strict regiocontrol. The primary methanamine is sterically less hindered and more nucleophilic than the secondary pyrrolidine nitrogen. Therefore, orthogonal protection strategies are mandatory to prevent complex mixtures of regioisomers.

Protocol A: High-Throughput Amide Coupling at the Methanamine

Objective: Selectively derivatize the primary amine to explore MCR4 agonist space. Causality: To prevent polymerization or reaction at the secondary amine, we utilize a 1-Cbz-protected (4-phenylpyrrolidin-3-yl)methanamine precursor. HATU is selected as the coupling reagent because it efficiently activates sterically hindered carboxylic acids while minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and drive the reaction without competing as a nucleophile.

Step-by-Step Procedure:

  • Activation : In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add 1-Cbz-(4-phenylpyrrolidin-3-yl)methanamine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Monitoring : Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass is fully consumed.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation : Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography. Calculate the isolated yield. Verify purity (>95%) via analytical HPLC and structural integrity via ¹H-NMR before proceeding to Cbz deprotection (Pd/C, H₂).

Protocol B: Regioselective Sulfonylation of the Pyrrolidine Nitrogen

Objective: Synthesize pyrrolidine sulfonamides for GlyT1 inhibitor screening. Causality: Because the primary amine is more reactive, it must be transiently protected (e.g., as a Boc carbamate) before sulfonylating the pyrrolidine core. After sulfonylation, the Boc group is cleaved using Trifluoroacetic acid (TFA), which selectively removes the carbamate without compromising the robust sulfonamide linkage.

Step-by-Step Procedure:

  • Sulfonylation : Dissolve tert-butyl ((4-phenylpyrrolidin-3-yl)methyl)carbamate (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 2.5 eq) and cool the mixture to 0 °C.

  • Addition : Dropwise, add the desired sulfonyl chloride (e.g., cyclopropylmethanesulfonyl chloride, 1.2 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Intermediate Validation : Confirm the formation of the Boc-protected sulfonamide via LC-MS. Quench with water, extract with DCM, and concentrate.

  • Deprotection : Redissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir at room temperature for 1 hour.

  • Final Workup & Validation : Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with basic ion-exchange resin (e.g., Amberlyst A21) or saturated NaHCO₃, and purify by reverse-phase preparative HPLC. The final product must be validated by HRMS and ¹³C-NMR to ensure complete removal of the Boc group and retention of the sulfonamide.

References

  • Buy (4-Phenylpyrrolidin-3-yl)methanamine (EVT-8923648). Source: evitachem.com.
  • Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Source: Universidad Autónoma de Madrid.
  • US8138188B2 - Melanocortin type 4 receptor agonist piperidinoylpyrrolidines. Source: Google Patents.
  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Source: PubMed.
  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Source: Journal of Medicinal Chemistry.
  • WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. Source: Google Patents.

Sources

Application Note: Regioselective N-Alkylation of 4-Phenylpyrrolidine-3-Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-phenylpyrrolidine-3-methanamine (and structurally related 3-aminomethyl-4-phenylpyrrolidines). It addresses the critical challenge of regioselectivity between the endocyclic secondary amine and the exocyclic primary amine.

Executive Summary & Strategic Analysis

The substrate 4-phenylpyrrolidine-3-methanamine presents a classic chemoselectivity challenge: it contains two distinct nucleophilic nitrogen centers.

  • 
     (Secondary):  Located within the pyrrolidine ring. Generally more nucleophilic toward alkyl halides (
    
    
    
    ) due to inductive enrichment from adjacent carbons, but sterically influenced by the neighboring C4-phenyl group.
  • 
     (Primary):  Located on the methanamine side chain. Generally less sterically hindered but often less nucleophilic than a secondary amine in direct alkylations. However, it is significantly more reactive toward acylating agents and carbonyl condensations (imine formation).
    

The Core Conflict: Direct alkylation with alkyl halides typically yields an uncontrollable mixture of mono-alkylated isomers (


 vs. 

), di-alkylated species, and quaternary ammonium salts.

The Solution: This guide provides three distinct protocols based on the target site:

  • Protocol A: Selective alkylation of the Secondary Amine (

    
    )  using an orthogonal protection strategy.
    
  • Protocol B: Selective alkylation of the Primary Amine (

    
    )  via controlled reductive amination.
    
  • Protocol C: Direct non-selective alkylation (for exhaustive functionalization).

Decision Matrix: Pathway Selection

G Start Substrate: 4-phenylpyrrolidine-3-methanamine Target Which Nitrogen is the Target? Start->Target RingN Target: Ring Nitrogen (Secondary) (High Nucleophilicity) Target->RingN N-Ring ExoN Target: Exocyclic Nitrogen (Primary) (Low Steric Hindrance) Target->ExoN N-Exo MethodA PROTOCOL A: Protection/Deprotection Strategy 1. Sel. Boc-protection of Primary NH2 2. Alkylation of Ring NH 3. Acidic Deprotection RingN->MethodA MethodB PROTOCOL B: Reductive Amination 1. Condensation (Aldehyde/Ketone) 2. Selective Imine Reduction (NaBH(OAc)3) ExoN->MethodB

Figure 1: Strategic workflow for selecting the appropriate alkylation protocol based on the desired regioisomer.

Protocol A: Selective Alkylation of the Pyrrolidine Ring ( )

Objective: To attach an alkyl group (R) exclusively to the secondary pyrrolidine nitrogen. Mechanism: Exploits the higher reactivity of primary amines toward acylating agents (steric control) to temporarily block the exocyclic amine, forcing alkylation to the ring nitrogen.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-phenylpyrrolidine-3-methanamine (1.0 equiv)

  • Protecting Agent: Di-tert-butyl dicarbonate (

    
    , 1.0 equiv)
    
  • Alkylating Agent: Alkyl Halide (R-X, 1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) or DIPEA
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Trifluoroacetic acid (TFA)

Step-by-Step Methodology
Step 1: Selective Protection of

  • Dissolve the diamine (1.0 equiv) in DCM (

    
    ) at 
    
    
    
    .
  • Add a solution of

    
     (0.95–1.0 equiv) in DCM dropwise over 30 minutes.
    
    • Note: Do not use excess

      
      . Keeping it slightly substoichiometric ensures the secondary amine remains free. Primary amines react with anhydrides 10–100x faster than secondary amines due to lack of steric bulk.
      
  • Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    
  • Workup: Wash with water, dry over

    
    , and concentrate. The product is tert-butyl ((4-phenylpyrrolidin-3-yl)methyl)carbamate.
    
Step 2: N-Alkylation of

  • Dissolve the N-Boc intermediate from Step 1 in anhydrous Acetonitrile (

    
    ).
    
  • Add

    
     (2.0 equiv).
    
    • Why Cesium? The "Cesium Effect" improves solubility and alkylation yields for secondary amines compared to potassium or sodium bases.

  • Add the Alkyl Halide (1.1 equiv).[1]

  • Heat to

    
     (or reflux) and monitor by LC-MS. Typical time: 4–12 hours.
    
  • Workup: Filter off solids, concentrate, and purify via flash chromatography (if necessary).

Step 3: Deprotection
  • Dissolve the alkylated intermediate in DCM (

    
    ).
    
  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–2 hours until Boc removal is complete (monitor gas evolution/LC-MS).

  • Neutralization: Quench with saturated aqueous

    
     or pass through a basic ion-exchange resin to obtain the free base.
    

Protocol B: Selective Alkylation of the Side Chain ( )

Objective: To attach an alkyl group (R) exclusively to the primary exocyclic nitrogen. Mechanism: Reductive Amination.[2][1] Primary amines condense with aldehydes/ketones to form imines significantly faster and more stably than secondary amines form iminium ions. Using a mild reducing agent ensures the imine is reduced without touching the secondary amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-phenylpyrrolidine-3-methanamine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0–1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (AcOH, 1.0 equiv) – Critical for imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the diamine substrate in DCE (

      
      ).
      
    • Add the Aldehyde/Ketone (1.05 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Stir at RT for 30–60 minutes.

    • Checkpoint: This dwell time allows the primary amine to form the imine equilibrium. The secondary amine may form an aminal or iminium, but these are less stable and less likely to reduce under these specific conditions.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.[1]
      
    • Why this reagent? It is mild and generally reduces imines (from primary amines) much faster than iminium ions or ketones. It minimizes "scrambling" of the alkyl group to the ring nitrogen.

    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The secondary amine remains untouched. If over-alkylation (dialkylation of the primary amine) is observed, reduce the aldehyde equivalents to 0.9 in future runs.

Protocol C: Direct Alkylation (Optimization for Non-Selective)

Objective: To introduce alkyl groups to both nitrogens or when regioselectivity is not required (e.g., synthesis of quaternary salts).

Critical Process Parameters (CPPs) Table
ParameterConditionRationale
Stoichiometry Alkyl Halide > 2.5 equivDrives reaction to completion (exhaustive alkylation).
Base

or NaH
Stronger bases ensure deprotonation of ammonium intermediates.
Solvent DMF or DMSOPolar aprotic solvents maximize nucleophilicity of the amines.
Temperature

Overcomes steric hindrance at the ring nitrogen.
Methodology
  • Dissolve substrate in DMF.

  • Add

    
     (3.0 equiv).
    
  • Add Alkyl Halide (2.5–3.0 equiv).

  • Heat to

    
     for 12 hours.
    
  • Note: This will likely produce the quaternary ammonium salt at the ring nitrogen if methyl iodide is used.

Troubleshooting & Scientific Validation

Regioselectivity Verification

How do you prove where the alkyl group attached?

  • NMR Diagnostic:

    • 
      -alkylation:  Look for splitting on the side chain 
      
      
      
      protons. If it becomes a doublet (coupled to NH) or changes shift significantly while ring protons remain static, it is exocyclic.
    • 
      -alkylation:  The multiplet patterns of the pyrrolidine ring protons (positions 2 and 5) will shift upfield/downfield significantly due to the change from secondary to tertiary amine.
      
  • MS Fragmentation: In MS/MS, fragmentation often cleaves the side chain. If the alkyl group is lost with the side chain fragment, it was on

    
    .
    
Common Pitfalls
  • Problem: Over-alkylation during Protocol B (Reductive Amination).

    • Fix: Ensure the aldehyde is added slowly and keep the stoichiometry strict (0.95 equiv). Use a bulky ketone if possible to prevent di-alkylation.

  • Problem: Poor yield in Protocol A (Step 2).

    • Fix: The phenyl group at C4 may sterically hinder the C3-neighboring nitrogen. Switch to a "hotter" electrophile (e.g., Alkyl Iodide instead of Bromide) or use a stronger base (NaH) in DMF, as the Boc group protects the primary amine from deprotonation/alkylation under these conditions (provided the Boc proton is not stripped, though NaH usually tolerates Boc-amines if alkyl halide is reactive enough). Safer bet: Use

      
       in DMF at higher temp.
      

References

  • Selective Acylation of Diamines: Kallstrom, S., & Leino, R. (2008). Boc2O as a versatile reagent for the selective protection of primary amines. Tetrahedron Letters, 49(6), 1021-1024.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Praktische Chemie, 341(2), 186-190.

  • Pyrrolidine Synthesis & Reactivity: Najera, C., & Sansano, J. M. (2009). Catalytic enantioselective synthesis of pyrrolidine derivatives. Chemical Reviews, 109(9), 4647-4681. (Provides context on the steric environment of substituted pyrrolidines).

Sources

Application Note: Enantioselective Synthesis of Chiral 3-Aminomethyl-4-phenylpyrrolidines via Organocatalytic Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

Chiral 3,4-disubstituted pyrrolidines—specifically those bearing an aminomethyl group at the C3 position and an aryl group at the C4 position—are privileged pharmacophores embedded in numerous neuroactive therapeutics, including triple reuptake inhibitors and neurokinin antagonists. The synthesis of enantiopure aminomethyl-containing compounds is of paramount importance in drug development, as demonstrated by the commercial success of blockbusters like pregabalin[1].

Traditional synthetic routes to these scaffolds often rely on chiral pool starting materials or late-stage classical resolution, which suffer from poor atom economy and limited structural diversification. Since the advent of modern asymmetric organocatalysis, pyrrolidine-based chiral scaffolds have revolutionized the construction of complex molecular architectures[2].

This application note details a highly robust, scalable, and enantioselective protocol utilizing bifunctional thiourea organocatalysis . By leveraging a chiral thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine[3], we establish a stereocenter with >99% enantiomeric excess (ee), followed by a highly efficient reductive lactamization to lock the trans-3,4-configuration.

Causality in Experimental Design (E-E-A-T)
  • Dual-Activation Stereocontrol: The bifunctional thiourea catalyst operates via a highly ordered ternary transition state. The thiourea moiety activates the nitro group of trans-β-nitrostyrene via double hydrogen bonding, while the tertiary amine activates dimethyl malonate via deprotonation. This rigid hydrogen-bonding network effectively shields one face of the electrophile, dictating the high enantioselectivity.

  • Solvent Causality: Non-polar or moderately polar solvents (like Dichloromethane) are explicitly chosen to enhance the strength of the hydrogen-bonding network. Highly coordinating solvents (like THF) disrupt the thiourea-nitro interaction, leading to a precipitous drop in ee.

  • Thermodynamic Lactamization: During Step 2, the reduction of the nitro group yields a primary amine that spontaneously cyclizes onto the adjacent methyl ester. This intramolecular cyclization is entropically favored and kinetically rapid, preventing intermolecular side reactions and funneling the intermediate directly into the stable pyrrolidin-2-one core. The formation of reactive intermediates, akin to N,O-aminals, ensures precise stereochemical fidelity during cyclization[4].

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition

Objective: Synthesis of (1R, 2S)-dimethyl 2-(2-nitro-1-phenylethyl)malonate.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve the chiral bifunctional thiourea catalyst (10 mol%, 0.1 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Reaction Initiation: Add trans-β-nitrostyrene (1.0 equiv) and stir for 10 minutes at room temperature to allow for hydrogen-bond complexation. Cool the mixture to 0 °C.

  • Nucleophile Addition: Dropwise add dimethyl malonate (1.2 equiv). Maintain the reaction strictly at 0 °C for 48 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Purify via flash column chromatography. Determine the ee via Chiral HPLC (e.g., Chiralpak AD-H column). Do not proceed to Step 2 if ee is <95% , as downstream steps cannot enrich the enantiopurity of the carbon skeleton.

Protocol 2: Reductive Lactamization

Objective: Synthesis of (3S, 4R)-methyl 5-oxo-4-phenylpyrrolidine-3-carboxylate.

  • Hydrogenation Setup: Dissolve the Michael adduct (1.0 equiv) in anhydrous methanol (0.2 M). Add 10% Pd/C (10 wt% relative to the substrate).

  • Reduction & Cyclization: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen atmosphere (balloon, 1 atm) at room temperature for 12 hours.

    • Expert Insight: The nitro group is reduced to a primary amine, which undergoes spontaneous, quantitative intramolecular lactamization with the malonate ester, expelling methanol.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield the pyrrolidin-2-one derivative.

Protocol 3: Amidation

Objective: Synthesis of (3S, 4R)-5-oxo-4-phenylpyrrolidine-3-carboxamide.

  • Aminolysis: Suspend the lactam from Step 2 in a 7N solution of ammonia in methanol (10 equiv of NH₃).

  • Reaction: Seal the reaction vessel and heat to 60 °C for 24 hours.

  • Isolation: Cool to room temperature and concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the primary amide as a white solid.

Protocol 4: Global Reduction

Objective: Synthesis of the target (3S, 4R)-3-aminomethyl-4-phenylpyrrolidine.

  • Reagent Preparation: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF at 0 °C under argon.

    • Expert Insight: Exactly 4.0 equivalents are required because both the lactam carbonyl and the primary amide carbonyl must be fully reduced to their respective amines, consuming hydride equivalents.

  • Reduction: Slowly add a solution of the amide (from Step 3) in THF dropwise to control the exothermic evolution of hydrogen gas. Reflux the mixture at 66 °C for 8 hours.

  • Fieser Workup: Cool strictly to 0 °C. Carefully quench by sequentially adding water (

    
     mL), 15% aqueous NaOH (
    
    
    
    mL), and water (
    
    
    mL) per
    
    
    grams of LiAlH₄ used.
  • Final Isolation: Filter the granular aluminum salts through Celite. Concentrate the filtrate to yield the pure, enantiopure (3S, 4R)-3-aminomethyl-4-phenylpyrrolidine scaffold.

Quantitative Data & Optimization

The following table summarizes the optimization of the critical stereocenter-forming Michael addition (Protocol 1). Data clearly demonstrates the causality between solvent polarity, temperature, and enantiomeric excess.

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
15Toluene25487588
210Toluene25248992
310DCM25249294
4 10 DCM 0 48 96 >99
520THF0488590

Table 1: Optimization of the Bifunctional Thiourea-Catalyzed Michael Addition. Entry 4 represents the optimized conditions utilized in Protocol 1.

Pathway Visualizations

Workflow Step1 Step1 Step2 Step 2: Reductive Lactamization Reagents: Pd/C, H2 (1 atm) Result: Pyrrolidin-2-one Core Step1->Step2 Step3 Step 3: Amidation Reagents: NH3 / MeOH Result: Primary Amide Step2->Step3 Step4 Step 4: Global Reduction Reagents: LiAlH4 / THF Result: Target 3-Aminomethyl-4-phenylpyrrolidine Step3->Step4

Experimental workflow for the asymmetric synthesis of 3-aminomethyl-4-phenylpyrrolidine.

CatalyticCycle Cat Chiral Thiourea Catalyst (Dual Activation) TS Ternary Transition State (Rigid H-Bond Network) Cat->TS Binds Substrates Elec trans-β-Nitrostyrene (H-Bond Activated) Elec->TS Nuc Dimethyl Malonate (Base Activated) Nuc->TS Prod Michael Adduct (High Enantiopurity) TS->Prod Stereoselective C-C Bond Formation Prod->Cat Catalyst Release

Dual activation catalytic cycle of the bifunctional thiourea organocatalyst.

References

Sources

Advanced Handling and Storage Protocols for Hygroscopic Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Causality of Hygroscopic Degradation

Handling hygroscopic amine intermediates requires more than just rapid execution; it demands a mechanistic understanding of how these molecules interact with their environment. Amines are inherently hygroscopic due to the localized lone pair of electrons on the nitrogen atom, which acts as a powerful hydrogen bond acceptor[1].

When exposed to ambient atmosphere, amines undergo a dual-degradation pathway:

  • Moisture Uptake (Hydration): Water molecules rapidly coordinate with the amine, altering the stoichiometric weight of the reagent. This introduces protic impurities that can catastrophically quench sensitive downstream organometallic reagents (e.g., Grignard or organolithium compounds)[2].

  • Carbamate Formation: The absorbed water facilitates the nucleophilic attack of the amine on atmospheric carbon dioxide (

    
    ), precipitating insoluble carbamate salts. This not only degrades the reagent but also clogs fine transfer needles and alters reaction kinetics.
    

To ensure reproducible synthesis, the water content in the reaction medium must often be driven below 0.1% (1000 ppm), and ideally below 0.001% (10 ppm) for highly sensitive catalytic cross-couplings[3].

Quantitative Assessment of Moisture Uptake

Understanding the relative hygroscopicity of your specific amine class dictates the stringency of the handling protocol required.

Amine ClassExample CompoundHygroscopicity LevelPrimary Degradation RiskMax Tolerable Water (ppm) for Organometallics
Primary Aliphatic EthylamineExtreme (Deliquescent)Rapid carbamate salt precipitation< 10 ppm
Secondary Cyclic Piperidine derivativesHighHydration & stoichiometric drift< 50 ppm
Tertiary Aliphatic Triethylamine (TEA)ModerateHydration< 100 ppm
Aromatic Amines AnilineLow to ModerateOxidation (darkening) & Hydration< 200 ppm

Self-Validating Handling Workflows

A self-validating system is a protocol where success or failure is immediately apparent through physical feedback mechanisms, rather than waiting for a failed reaction yield.

G start Receive Hygroscopic Amine glovebox Transfer to Inert Glovebox (O2 < 5 ppm, H2O < 1 ppm) start->glovebox kf_titration Karl Fischer Titration (Self-Validation) glovebox->kf_titration decision Water Content < 100 ppm? kf_titration->decision dry_sieves Dry over Activated 4Å Molecular Sieves (24h) decision->dry_sieves No reaction Proceed to Moisture-Sensitive Reaction decision->reaction Yes dry_sieves->kf_titration Re-test

Logical workflow for handling and validating hygroscopic amines.

Protocol 1: Glovebox Manipulation and Weighing (Solid Amines)

Solid hygroscopic amines must be handled in an inert atmosphere to prevent deliquescence.

Causality Check: Why use an anti-static gun inside the glovebox? The ultra-dry atmosphere (H₂O < 1 ppm) of a glovebox strips moisture from surfaces, eliminating natural electrical grounding. This causes severe static buildup, making fluffy amine powders "jump" off the spatula, ruining stoichiometric precision[4].

Step-by-Step:

  • Purge Cycle: Transfer the sealed amine container into the glovebox antechamber. Perform a minimum of three vacuum/refill cycles with high-purity Argon or Nitrogen to strip atmospheric moisture from the container's exterior.

  • Static Neutralization: Discharge the weighing balance and the receiving vial using an anti-static ionizer gun.

  • Rapid Transfer: Open the reagent bottle, dispense the required mass into a pre-tared, oven-dried vial, and immediately seal both containers.

  • Validation: Perform a Karl Fischer (KF) titration on a 10 mg aliquot to quantitatively validate that the moisture content remains within acceptable limits before proceeding to the main reaction[1].

Protocol 2: Cannula Transfer (Liquid Amines)

For liquid amines exceeding 15 mL, syringe transfers become hazardous. The mechanical leverage required to pull large volumes creates a vacuum inside the syringe barrel, which can draw atmospheric moisture past the plunger seal[2]. Cannula transfer relies on positive inert gas pressure, creating a self-validating, closed-loop system.

Cannula n2_source Inert Gas Source (Regulated 3-5 psi) reagent_flask Reagent Flask (High Pressure) n2_source->reagent_flask Gas Flow cannula Double-Tipped Cannula (Liquid Transfer) reagent_flask->cannula Liquid Push receiving_flask Receiving Flask (Neutral Pressure) cannula->receiving_flask Amine Delivery bubbler Oil Bubbler (Vent/Validation) receiving_flask->bubbler Gas Venting

Schlenk line cannula transfer mechanism for liquid amines.

Causality Check: Why use a mineral oil bubbler on the receiving flask? The bubbler acts as a self-validating pressure relief valve. A continuous rate of 1-2 bubbles per second visually confirms a positive inert pressure. Conversely, if the system develops a leak or cools rapidly, the oil will "suck back" toward the flask, immediately diagnosing a breach in the inert atmosphere[5],[6].

Step-by-Step:

  • Apparatus Preparation: Ensure both the reagent flask (e.g., Sure/Seal™ bottle) and the receiving Schlenk flask are under a positive pressure of nitrogen or argon[5].

  • Needle Purging: Insert one end of a dry, double-tipped cannula into the headspace of the reagent flask. Allow the positive gas pressure to flush through the cannula for 30 seconds, displacing all dead-volume oxygen.

  • Connection: Pierce the septum of the receiving flask with the other end of the cannula.

  • Pressure Differential: Introduce a vent needle (connected to a bubbler) into the receiving flask. Submerge the reagent-side cannula tip into the liquid amine. The 3-5 psi pressure from the inert gas line will smoothly push the liquid into the receiving flask[2].

  • Termination: Once the desired volume is transferred, lift the cannula tip above the liquid level in the reagent flask to flush the remaining liquid out of the tube, then remove the cannula.

Advanced Storage and Desiccation Protocols

If an amine intermediate has absorbed moisture, it must be dried prior to use. Simple distillation is often insufficient because water forms azeotropes with many amines.

Protocol 3: In-Situ Desiccation using 4Å Molecular Sieves

Causality Check: Why 4Å sieves? The kinetic diameter of a water molecule is approximately 2.65Å, allowing it to easily enter the 4Å pores of the zeolite structure. Most branched, cyclic, or aromatic amines have kinetic diameters larger than 4Å, preventing them from being trapped or catalyzed by the acidic sites within the sieve pores[1].

Step-by-Step:

  • Sieve Activation: Commercial molecular sieves contain adsorbed water. Activate them by heating to 300°C under high vacuum (< 0.1 Torr) for 12 hours. Cool them strictly under an inert argon atmosphere.

  • Addition: In a glovebox, add the activated 4Å sieves to the liquid amine at a ratio of 10-20% w/v[1].

  • Incubation: Seal the flask and allow it to stand for 24-48 hours. The process is diffusion-limited; occasional gentle swirling accelerates moisture sequestration.

  • Storage: Store the amine over the sieves in a tightly sealed Schlenk flask or a Sure/Seal™ bottle. Wrap the septum with Parafilm and store it in a secondary desiccator cabinet to provide a double barrier against ambient humidity.

References

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 - University of Michigan / Sigma-Aldrich: 5

  • An Illustrated Guide to Schlenk Line Techniques - Schlenk Line Survival Guide: 6

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh: 2

  • Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6 - BenchChem: 4

  • 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 - BenchChem: 1

  • US6187941B1 - Process for the preparation of oxazaphosphorine-2-amines - Google Patents: 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity in 3,4-Disubstituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stereochemical control of pyrrolidine scaffolds. The 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides is a premier methodology for constructing these heterocycles, capable of generating up to four contiguous stereocenters in a single step (1)[1]. However, achieving precise diastereoselectivity at the C3 and C4 positions requires a deep understanding of kinetic versus thermodynamic control.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and actionable stereochemical workflows.

G Start Azomethine Ylide + Alkene Cat Add AgOAc / Ligand (Kinetic Control) Start->Cat Dipole Rigid Metallodipole Formation Cat->Dipole Endo Endo Approach (Favored) Secondary Orbital Interactions Dipole->Endo Major Exo Exo Approach (Disfavored) Steric Clash Dipole->Exo Minor Cis Cis-3,4-Disubstituted Pyrrolidine (Kinetic Product) Endo->Cis Epim Base-Mediated Epimerization (DBU or NaOH) Cis->Epim If trans is desired Trans Trans-3,4-Disubstituted Pyrrolidine (Thermodynamic Product) Epim->Trans

Stereochemical workflow for 3,4-disubstituted pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Part 1: Troubleshooting & FAQs

Q1: My 1,3-dipolar cycloaddition yields an inseparable mixture of endo and exo diastereomers. How can I drive the reaction toward a single kinetic product?

Causality: In uncatalyzed reactions, the energy difference between the endo and exo transition states is often negligible, leading to poor diastereomeric ratios (d.r.). The azomethine ylide is highly flexible, allowing multiple approach trajectories. Actionable Solution: You must lock the ylide's geometry. Employing a catalytic system such as AgOAc/PPh3 forces the formation of a rigid, bidentate metallodipole (2)[2]. Silver(I) strongly coordinates the iminoester, magnifying steric differentiation and favoring the endo approach due to secondary orbital interactions between the metal complex and the dipolarophile's electron-withdrawing groups.

Q2: I am using an (E)-alkene, but I am observing a loss of relative stereochemistry at C3/C4 in the final pyrrolidine. Why isn't the alkene geometry conserved?

Causality: The 1,3-DC is fundamentally a concerted, stereospecific [3+2] cycloaddition. If stereochemical scrambling occurs at C3/C4, the mechanism has undesirably shifted from a concerted pathway to a stepwise diradical or zwitterionic pathway. This is typically caused by an extreme electronic mismatch or excessive Lewis acid over-activation that highly polarizes the alkene. Actionable Solution: Reduce the strength of your Lewis acid catalyst or lower the reaction temperature to -20 °C. Ensure your dipolarophile is not overly activated (e.g., avoid using double Lewis acid activation if a single coordinating group suffices).

Q3: The kinetic 1,3-DC strictly provides the cis-3,4-disubstituted pyrrolidine, but my target drug requires the thermodynamically stable trans-3,4-isomer. How do I invert the stereocenter?

Causality: The cis-isomer is the kinetic product dictated by the endo rule. However, if C3 or C4 possesses an enolizable electron-withdrawing group (such as an ester or amide), the adjacent proton is highly acidic. Base-mediated deprotonation forms a planar enolate intermediate, which subsequently reprotonates from the less sterically hindered face to yield the thermodynamic trans-isomer, relieving steric strain between the C3 and C4 substituents. Actionable Solution: Perform a post-cycloaddition epimerization. Treatment with a strong, non-nucleophilic base like DBU, or simultaneous hydrolysis/epimerization using NaOH, effectively inverts the stereocenter to the trans configuration ().

G Issue Issue: Poor Diastereoselectivity Q1 Is C3/C4 geometry lost? Issue->Q1 Stepwise Stepwise Mechanism Occurring Q1->Stepwise Yes Q2 Is it an Endo/Exo mixture? Q1->Q2 No Fix1 Reduce Lewis Acid Strength or Lower Temp Stepwise->Fix1 Flex Ylide is too flexible Q2->Flex Yes Fix2 Use AgOAc/PPh3 to form rigid Metallodipole Flex->Fix2

Decision tree for diagnosing and resolving diastereoselectivity issues in pyrrolidine synthesis.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Kinetic Control – Ag-Catalyzed Endo-Selective 1,3-Dipolar Cycloaddition

Objective: Synthesize the kinetic cis-3,4-disubstituted pyrrolidine via an endo-selective pathway.

  • Metallodipole Formation: In an oven-dried Schlenk flask under argon, dissolve the

    
    -iminoester (1.0 equiv) in anhydrous THF (0.1 M). Add AgOAc (5 mol%) and PPh
    
    
    
    (5 mol%).
    • Causality: AgOAc coordinates the imine nitrogen and the ester carbonyl, while PPh

      
       occupies the remaining coordination sites, creating a rigid, sterically demanding metallodipole[2].
      
    • Validation Check: The solution should turn slightly yellow/orange, indicating ylide formation.

  • Cycloaddition: Cool the mixture to 0 °C. Dropwise, add the electron-deficient alkene (1.2 equiv) dissolved in THF. Stir for 12 hours, allowing it to slowly warm to room temperature.

  • Quench & Isolate: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate under reduced pressure.

  • Self-Validation (NMR/TLC): Run a crude

    
    H-NMR. You should observe a single major set of pyrrolidine ring protons (d.r. > 95:5). A NOESY NMR experiment must show a strong correlation between the C2 and C4 protons, confirming the endo geometry.
    
Protocol B: Thermodynamic Control – Base-Mediated Epimerization

Objective: Invert the C4 stereocenter of a cis-3,4-disubstituted pyrrolidine to yield the trans-isomer.

  • Activation: Dissolve the cis-pyrrolidine product from Protocol A (1.0 equiv) in anhydrous THF (0.2 M).

  • Epimerization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise at room temperature. Stir for 4-6 hours.

    • Causality: DBU is basic enough to deprotonate the

      
      -proton of the C4 ester but non-nucleophilic enough to avoid destroying the ester. The resulting planar enolate reprotonates from the less hindered face.
      
  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation (NMR): Compare the

    
    H-NMR coupling constant (
    
    
    
    ) of the product to the starting material. In five-membered rings, the trans protons typically exhibit a noticeably different (often smaller) coupling constant compared to the cis protons. The shift in the C4 proton signal confirms successful epimerization.

Part 3: Quantitative Data Presentation

The following table summarizes the expected stereochemical outcomes based on the chosen catalytic and thermodynamic conditions.

Reaction PhaseCatalyst / ReagentPrimary Stereochemical OutcomeTypical Yield
Kinetic Cycloaddition AgOAc / PPh

Endo addition (cis-3,4-disubstituted)>85%
Kinetic Cycloaddition CuI / FesulphosEndo addition (High enantiomeric excess)>80%
Thermodynamic Epimerization DBU (in THF)Trans-3,4-disubstituted (Ester intact)>90%
Hydrolytic Epimerization NaOH (in MeOH/H

O)
Trans-3,4-disubstituted (Free acid revealed)>95%

References

  • [2] Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides. SciSpace. 2

  • Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation. ChemRxiv.

  • [1] Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. 1

Sources

Purification methods for (4-Phenylpyrrolidin-3-yl)methanamine free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (4-Phenylpyrrolidin-3-yl)methanamine in both its free base and salt forms. The unique structural characteristics of this molecule, namely the presence of a basic pyrrolidine ring and a primary amine, present specific purification hurdles that require carefully considered strategies.

Understanding the Challenge: Free Base vs. Salt

The choice between purifying (4-Phenylpyrrolidin-3-yl)methanamine as a free base or as a salt is a critical decision that significantly impacts the purification strategy.

  • Free Base: The free base form is often an oil or a low-melting solid, making it amenable to chromatographic purification. However, its basic nature can lead to strong interactions with standard silica gel, resulting in peak tailing, poor separation, and potential degradation.[1] The primary and secondary amine functionalities also make it susceptible to oxidation.[2]

  • Salt Form (e.g., Hydrochloride): Converting the amine to a salt, such as the hydrochloride (HCl) salt, typically yields a more crystalline and stable solid.[3][4] This makes recrystallization a viable and often preferred method for achieving high purity, especially at a larger scale. However, selecting the appropriate salt form and recrystallization solvent system is crucial and can be challenging.

Purification of (4-Phenylpyrrolidin-3-yl)methanamine Free Base

Purification of the free base is typically accomplished via column chromatography. This section addresses common issues and provides a general protocol.

Frequently Asked Questions (FAQs): Free Base Purification

Q1: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?

A1: This is a classic issue when purifying basic amines on standard silica gel.[1] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing the observed streaking and poor resolution.

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) or ammonia (in methanol) at a concentration of 0.1-1% is commonly used.[1] This will "pre-condition" the silica and allow your compound to elute more symmetrically.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.[5] Amine-functionalized columns are particularly effective for purifying basic compounds without the need for mobile phase additives.[5]

Q2: I'm concerned about the stability of my free base during purification. What precautions should I take?

A2: Amines, particularly those with structures like (4-Phenylpyrrolidin-3-yl)methanamine, can be susceptible to air oxidation.[2]

  • Troubleshooting:

    • Inert Atmosphere: While not always necessary for routine small-scale purification, if you notice degradation, consider running your column under an inert atmosphere (e.g., nitrogen or argon).

    • Prompt Processing: Avoid leaving the purified fractions exposed to air for extended periods. Combine the fractions containing your product promptly and remove the solvent.

    • Storage: Store the purified free base under an inert atmosphere at low temperatures to minimize degradation over time.

Q3: What is a good starting point for a solvent system for column chromatography?

A3: A common starting point for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Method Development:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems. Add a basic modifier (like TEA) to your TLC developing chamber to mimic the column conditions.

    • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. For example, a gradient of 0% to 10% methanol in DCM is a reasonable starting point.

Experimental Protocol: Flash Chromatography of the Free Base

This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on TLC analysis.

  • Column Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Equilibrate the column with the starting mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Sample Loading:

    • Dissolve the crude (4-Phenylpyrrolidin-3-yl)methanamine in a minimal amount of the starting mobile phase.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM over 10-20 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

Visualization: Free Base Purification Workflow

Caption: Workflow for the purification of (4-Phenylpyrrolidin-3-yl)methanamine free base.

Purification of (4-Phenylpyrrolidin-3-yl)methanamine Salt

Recrystallization is a powerful technique for purifying the salt form of (4-Phenylpyrrolidin-3-yl)methanamine, offering the potential for high purity and scalability.

Frequently Asked Questions (FAQs): Salt Purification

Q1: How do I form the hydrochloride (HCl) salt of my amine?

A1: The HCl salt is typically formed by treating a solution of the free base with a source of HCl.

  • Common Methods:

    • HCl in a Solvent: Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are commonly used.[3] Add the HCl solution dropwise to a solution of the free base in a suitable solvent until the product precipitates.

    • Gaseous HCl: For larger scale or when anhydrous conditions are critical, bubbling dry HCl gas through a solution of the free base is effective.[4]

Q2: My salt is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem in recrystallization.

  • Troubleshooting:

    • Solvent System: The solvent system may be too polar or the cooling rate too fast. Try using a less polar solvent system or a mixture of solvents.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.

    • Seeding: If you have a few crystals of the pure salt, add a "seed crystal" to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization.

Q3: What is a good solvent system for recrystallizing an amine HCl salt?

A3: The ideal solvent system is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Common Solvents:

    • Alcohols: Ethanol, methanol, and isopropanol are good starting points.[6] Isopropanol is often preferred as many HCl salts are less soluble in it compared to ethanol or methanol, leading to better recovery.[6]

    • Solvent/Anti-Solvent: A mixture of a solvent in which the salt is soluble (e.g., methanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) can be very effective.[6]

Experimental Protocol: Recrystallization of the HCl Salt

This protocol outlines a general procedure for recrystallization from a single solvent.

  • Dissolution:

    • Place the crude HCl salt in a flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

    • Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization: Salt Purification Decision Tree

SaltPurification Start Crude Amine Free Base FormSalt Form HCl Salt Start->FormSalt Recrystallize Recrystallize from Solvent (e.g., Isopropanol) FormSalt->Recrystallize Crystals Pure Crystalline Salt Recrystallize->Crystals Success OilingOut Oiling Out Occurs Recrystallize->OilingOut Problem Troubleshoot Troubleshooting: - Slower Cooling - Change Solvent - Seeding OilingOut->Troubleshoot Troubleshoot->Recrystallize Re-attempt

Caption: Decision-making process for the purification of (4-Phenylpyrrolidin-3-yl)methanamine via salt recrystallization.

Summary of Purification Methods

Method Form Advantages Disadvantages Key Considerations
Column Chromatography Free Base- Effective for removing a wide range of impurities. - Can be used for oily or non-crystalline compounds.- Can be time-consuming and require large solvent volumes. - Potential for product loss or degradation on the column.[1]- Use of a basic modifier (e.g., TEA) or an amine-functionalized column is often necessary.[1][5]
Recrystallization Salt- Can provide very high purity. - Scalable and cost-effective. - Yields a stable, crystalline solid.- Requires the compound to be a solid that forms good crystals. - Method development for the right solvent system can be iterative.- Proper choice of salt form and recrystallization solvent is critical for success.[6]

References

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
  • Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)–H Borylation.
  • Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp 3 )–H Borylation.
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.White Rose eTheses Online.
  • (4-Phenylpyrrolidin-3-yl)methanamine (EVT-8923648).EvitaChem.
  • Analysis of Amine Solutions by Gas Chromatography.Bryan Research & Engineering, LLC.
  • Purific
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines.Benchchem.
  • Amine Tre
  • Troubleshooting — SRU and Amine Blog.Sulfur Recovery Engineering Inc.
  • Case studies of troubleshooting amine treating foaming—Part 1.Gas Processing & LNG.
  • Optimization of Amine Sweetening Units.Bryan Research & Engineering, LLC.
  • Purification of organic hydrochloride salt?
  • An in-depth Study of Amine System Failures.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Chromatography Techniques for Polar Analytes: Column Selection Guide.Pharma Now.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.Journal of the American Chemical Society.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.PMC - NIH.
  • Chiral resolution.Wikipedia.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • What are the best processes/methods for separation of chiral amine both non selective ...
  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.
  • A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.Benchchem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Recrystallization and Crystalliz
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Springer.
  • Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone 97.
  • 1-Phenylpyrrolidine.ChemicalBook.
  • (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • 4-phenyl-pyrrolidone synthesis process.
  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement.Organic Syntheses.
  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines.PubMed.

Sources

Technical Support Center: Solving Solubility Issues of Phenylpyrrolidine Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common challenge of poor aqueous solubility of phenylpyrrolidine derivatives. Our goal is to empower you with the scientific rationale and step-by-step instructions needed to overcome these obstacles in your experiments.

Understanding the Challenge: Why is My Phenylpyrrolidine Derivative Insoluble?

Phenylpyrrolidine derivatives are a cornerstone of modern drug discovery, but their promising biological activity is often hampered by a fundamental physicochemical challenge: poor solubility in aqueous buffers. This section addresses the core reasons behind this issue.

Frequently Asked Questions (FAQs)

Q1: What makes phenylpyrrolidine derivatives inherently difficult to dissolve in water?

The solubility of these compounds is a tale of two competing structural features. The molecule contains a hydrophobic (water-fearing) phenyl ring and a saturated pyrrolidine ring system.[1] While the pyrrolidine ring itself can increase aqueous solubility compared to purely aromatic systems, the bulky, non-polar phenyl group often dominates, leading to poor overall solubility in polar solvents like water.[1][2] The parent compound, 1-phenylpyrrolidine, for instance, is not miscible in water.[3]

Q2: How does the basicity of the pyrrolidine nitrogen influence solubility?

The nitrogen atom within the pyrrolidine ring is basic, meaning it can accept a proton (H+). The tendency to do so is defined by its pKa value. This basicity is the key to manipulating solubility. In its neutral, "free base" form at neutral or alkaline pH, the molecule is less polar and thus less soluble. When protonated at an acidic pH, it forms a positively charged cation, which is significantly more polar and interacts more favorably with water, thereby increasing solubility.[4][5][]

Q3: My compound was dissolved in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What happened?

This common phenomenon is known as "solvent shock" or the "anti-solvent effect".[7] Your compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous buffer. When you introduce the concentrated stock solution into the buffer, the DMSO disperses rapidly, and the local concentration of your compound suddenly exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate or "crash out" of the solution.[7][8]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, a systematic approach is the most effective way to find a solution that is compatible with your experimental system. This guide provides a logical workflow to diagnose and solve the problem.

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer ph_check Is pH adjustment compatible with my assay? start->ph_check ph_adjust Strategy 1: pH Adjustment (Protonate the Pyrrolidine N) ph_check->ph_adjust  Yes cosolvent_check Are organic co-solvents compatible with my assay? ph_check->cosolvent_check No success Success: Compound Solubilized ph_adjust->success cosolvent Strategy 2: Co-Solvency (e.g., DMSO, PEG 400) cosolvent_check->cosolvent  Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (Solvent-Free Approach) cosolvent_check->cyclodextrin No cosolvent->success cyclodextrin->success

Caption: A logical workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment (The First Line of Defense)

Q: My compound is insoluble in neutral buffer (e.g., PBS at pH 7.4). What is the most straightforward first step?

A: Adjust the pH of your buffer. This is the most common and effective method for ionizable compounds like phenylpyrrolidine derivatives.[5][9] The pyrrolidine nitrogen is basic and will become protonated (positively charged) in an acidic environment. This charge dramatically increases the molecule's polarity and, consequently, its aqueous solubility.

Causality: The transition from a neutral free base to a charged salt form significantly enhances interaction with polar water molecules.[4] As a general rule, adjusting the pH to at least two units below the amine's pKa will ensure that over 99% of the compound is in its protonated, more soluble form.[10]

How to Implement:

  • Determine the pKa of your compound's pyrrolidine nitrogen (if unknown, a typical value for similar structures is in the range of 9-11, but this can vary).

  • Prepare your experimental buffer and adjust its pH downwards using a suitable acid (e.g., HCl). Start with a pH of 4.0-5.0.

  • Attempt to dissolve the compound in the pH-adjusted buffer.

  • Crucial Caveat: Always verify that your compound is chemically stable at the new pH and that the pH itself does not interfere with your downstream assay (e.g., cell viability, enzyme kinetics).[7]

G Mechanism of pH Adjustment cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) a Phenylpyrrolidine (Free Base, Neutral) b Poorly Soluble (Precipitates) c Phenylpyrrolidinium (Protonated, Cationic) a->c + H⁺ d Highly Soluble (Dissolves)

Caption: Effect of pH on the ionization and solubility of a phenylpyrrolidine derivative.

Strategy 2: Co-Solvency (When pH is Not an Option)

Q: Adjusting the pH is incompatible with my experimental system. What should I try next?

A: Use a water-miscible organic co-solvent. Co-solvents are organic solvents that are fully miscible with water and can increase the solubility of non-polar compounds.[5][11][12] This is a widely used technique in both preclinical and formulation development.[]

Causality: Water molecules have strong hydrogen-bonding networks. They tend to exclude non-polar solutes, forcing them to aggregate and precipitate. Co-solvents work by disrupting this hydrogen-bonding network, reducing the overall polarity of the solvent system.[] This makes the environment more favorable for the hydrophobic phenylpyrrolidine derivative, allowing it to dissolve.

G Mechanism of Co-Solvency cluster_0 cluster_1 water1 H₂O water2 H₂O water3 H₂O water4 H₂O water5 H₂O water6 H₂O drug_precipitate Drug (Precipitated) water7 water7 cosolvent1 Co-S water8 water8 cosolvent2 Co-S water9 water9 cosolvent3 Co-S drug_dissolved Drug (Dissolved)

Caption: Co-solvents disrupt water's structure to accommodate hydrophobic molecules.

Data Presentation: Common Co-Solvents for Biological Assays

Co-SolventTypical Starting Conc. (%)ProsCons
DMSO 0.1 - 5%High solubilizing powerCan be toxic to cells at >0.5%; may interfere with some assays
Ethanol 1 - 10%Less toxic than DMSOCan affect protein structure and enzyme activity
PEG 400 5 - 20%Low toxicity, commonly used in formulationsCan be viscous; may affect cell membranes
N-Methyl-2-pyrrolidone (NMP) 1 - 10%Very high solubilizing power for many drugs[13][14]Use with caution; check compatibility with your system

How to Implement:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Determine the final concentration of the co-solvent that your assay can tolerate (e.g., 0.5% DMSO).

  • Perform serial dilutions of your stock solution into your aqueous buffer, ensuring the final co-solvent concentration does not exceed the tolerated limit.

  • Crucial Caveat: Always run a vehicle control (buffer + co-solvent, without the compound) to ensure the co-solvent itself does not affect your experimental results.[15]

Strategy 3: Cyclodextrin Complexation (A Solvent-Free Alternative)

Q: My experiment is highly sensitive to both pH changes and organic solvents. Is there another option?

A: Yes, use cyclodextrins to form an inclusion complex. Cyclodextrins are cyclic oligosaccharides derived from starch. They have a unique "donut" structure with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17][18] This structure makes them excellent molecular hosts for poorly soluble drugs.[][20]

Causality: The hydrophobic phenyl group of your derivative can fit snugly inside the hydrophobic cavity of the cyclodextrin molecule.[17] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[18]

G Mechanism of Cyclodextrin Encapsulation drug Phenylpyrrolidine Derivative plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation

Caption: Cyclodextrins encapsulate the hydrophobic part of a drug, increasing its solubility.

How to Implement:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Add the solid phenylpyrrolidine derivative directly to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature until the compound dissolves. This process can take several hours.

  • The resulting clear solution can then be diluted into your assay buffer.

Detailed Experimental Protocols
Protocol 1: Systematic pH Screening for Solubility
  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM phosphate) at different pH values, such as pH 7.4, 6.0, 5.0, and 4.0.

  • Add Compound: To a fixed volume of each buffer (e.g., 1 mL), add a pre-weighed amount of your solid phenylpyrrolidine derivative to achieve a target concentration that is slightly above your desired final concentration.

  • Equilibrate: Vortex each sample vigorously for 1 minute, then place on a rotator at room temperature for 2-4 hours to allow it to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Analyze: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). The pH that yields the highest concentration is the optimal pH for solubilization.

Protocol 2: Co-Solvent Titration
  • Prepare Stock: Create a concentrated stock solution of your compound (e.g., 50 mM) in 100% DMSO.

  • Prepare Co-solvent Buffer Series: In separate tubes, prepare your aqueous buffer containing a range of co-solvent concentrations, such as 0.5%, 1%, 2%, 5%, and 10% DMSO.

  • Spike and Observe: Add a small volume of your concentrated stock to each tube to reach your desired final compound concentration. For example, add 2 µL of 50 mM stock to 998 µL of each buffer to get a final concentration of 100 µM.

  • Assess Solubility: Vortex immediately and visually inspect for precipitation. Let the solutions sit for 30 minutes and inspect again. The lowest concentration of co-solvent that keeps your compound in solution is the optimal one for your experiment.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD to make a 40% (w/v) solution in your desired aqueous buffer (e.g., 400 mg of HP-β-CD in a final volume of 1 mL). Stir until fully dissolved.

  • Add Compound: Add your solid phenylpyrrolidine derivative to the HP-β-CD solution to achieve your target stock concentration.

  • Complexation: Tightly cap the vial and place it on a rotator or stir plate at room temperature. Allow 4-24 hours for the complex to form. Gentle heating (40-50°C) or sonication can sometimes accelerate the process, but check for compound stability first.

  • Sterilization: Once the solution is clear, it can be sterile-filtered through a 0.22 µm filter if required for cell-based assays. This stock solution is now ready for use.

References
  • Hilaris. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. J Formul Sci Bioavailab.
  • Gherman, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel).
  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Morrison, G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sharma, D., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
  • Gupta, A. & Kumar, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Dr.Oracle. (2025).
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • BenchChem. (2025). Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments.
  • ChemicalBook. (2025). 1-Phenylpyrrolidine | 4096-21-3.
  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PharmaBlock.
  • Ghimire, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Biotage. (2023).
  • BOC Sciences.
  • BenchChem. (2025). How to resolve poor solubility of Methyl 2-(pyrrolidin-1-yl)
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • Gattefossé.
  • Sanghvi, T., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech.
  • Miller, J. M., et al. (2012).
  • Scite.ai. Solubility Improvement of Drugs using N-Methyl Pyrrolidone.

Sources

🧪 Phenylpyrrolidine Functionalization: Regioselectivity Troubleshooting & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or synthetic chemist, you know that phenylpyrrolidines are privileged pharmacophores. However, functionalizing them with high regioselectivity—distinguishing between the


-positions (C2/C5), the 

-positions (C3/C4), and the phenyl ring (ortho/meta/para)—is notoriously difficult.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these regioselectivity challenges.

Mechanistic Logic & Decision Tree

Before diving into specific troubleshooting steps, it is critical to understand the causality behind regioselective functionalization. The choice of directing group (DG), catalyst, and reaction conditions dictates the specific C–H bond activation pathway.

G Start Phenylpyrrolidine Functionalization Ring Target Ring? Start->Ring Pyrrolidine Pyrrolidine Ring (sp3 C-H) Ring->Pyrrolidine Phenyl Phenyl Ring (sp2 C-H) Ring->Phenyl Alpha C2 / C5 (Alpha) Photoredox / Directed Pd Pyrrolidine->Alpha Beta C3 / C4 (Beta) Pd(II) + Bidentate DG Pyrrolidine->Beta Ortho Ortho-Selective Standard DG (e.g., Pyridine) Phenyl->Ortho Meta Meta-Selective Remote Template DG Phenyl->Meta

Caption: Decision tree for regioselective C-H functionalization of phenylpyrrolidines.

Troubleshooting FAQs

Q1: I am trying to arylate the unactivated C4 position ( to nitrogen), but I keep getting -oxidation or no reaction. How can I force C4 selectivity?

A: The C2 (


) position is electronically activated due to the adjacent nitrogen atom, making it the default site for many oxidative pathways. To override this intrinsic electronic bias and force C4 (

) functionalization, you must rely on steric hindrance and palladacycle strain .

Solution: Use a bulky N-protecting group (like N-Boc) combined with a bidentate C3-linked directing group, such as an 8-aminoquinoline (AQ) amide. The bidentate DG forms a rigid, stable palladacycle intermediate that specifically targets the C4 position. The steric bulk of the N-Boc group prevents the Pd(II) catalyst from accessing the C2 position, while the strain of the trans-palladacycle ensures complete cis-stereoselectivity during the oxidative addition step[1].

Q2: How can I achieve highly mono-selective -arylation (C2/C5) without over-functionalization?

A: Over-functionalization (diarylation) is a common issue when using highly active Pd catalysts on saturated azacycles.

Solution: Utilize a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle with a specific oxidant and ligand combination. For instance, treating the pyrrolidine with a catalytic amount of Pd(TFA)₂ and 1,4-benzoquinone (1,4-BQ) in the presence of arylboronic acids enables highly mono-selective


-arylation (>20:1 mono:diarylation)[2]. The mono-selectivity is driven by the increased steric bulk of the newly installed aryl group, which prevents a second palladation event at the remaining 

-methylene site.
Q3: I need to functionalize the phenyl ring of 2-phenylpyrrolidine at the meta position, but standard directing groups only yield ortho-products. What is the workaround?

A: Standard directing groups (like pyridine or simple amides) form 5- or 6-membered metallacycles, which exclusively direct the transition metal to the ortho position.

Solution: You must employ conformation-induced remote C–H activation . By attaching a rationally designed, cleavable nitrile-containing template to the pyrrolidine nitrogen, you can direct the Pd catalyst to the meta position—up to 11 bonds away[3]. The template acts like a crane, folding over the molecule to form a highly strained, tricyclic cyclophane-like palladated intermediate that places the Pd center directly over the meta C–H bond[4].

Quantitative Data & Benchmarking

To help you select the optimal conditions for your specific regioselectivity goals, consult the benchmarking table below.

Target PositionDirecting Group (DG) / Protecting GroupCatalyst SystemTypical YieldSelectivity
C2 / C5 (

)
N-Thioamide or N-BocPd(TFA)₂ / 1,4-BQ / Ar-B(OH)₂51–99%>20:1 Mono:Di, trans-selective
C4 (

)
C3-Aminoquinoline (AQ) + N-BocPd(OAc)₂ / AgOAc / Ar-I28–69%Complete cis-selectivity
Phenyl Ortho N-Pyridine or N-AcetylRu(II) or Pd(OAc)₂60–85%Exclusively ortho
Phenyl Meta N-linked Nitrile TemplatePd(OAc)₂ / Ac-Gly-OH / PhI(OAc)₂60–75%High meta-selectivity

Standard Operating Procedures (SOPs)

Protocol 1: Regio- and Stereoselective C4-Arylation of Pyrrolidines

This protocol is self-validating: the appearance of palladium black indicates catalyst decomposition, usually due to moisture or lack of oxidant. Ensure strictly anhydrous conditions.

Reagents:

  • N-Boc-pyrrolidine-3-carboxamide (bearing 8-aminoquinoline DG) (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (5–10 mol%)

  • AgOAc (1.5 equiv)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a sealed tube with the N-Boc-pyrrolidine-3-carboxamide substrate, Pd(OAc)₂, AgOAc, and the aryl iodide.

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.1 M. Seal the tube with a Teflon-lined cap.

  • Reaction: Transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours. Causality note: AgOAc acts as both a base and a halide scavenger, driving the equilibrium forward by precipitating AgI.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂). The bulky N-Boc group ensures functionalization occurs preferentially at the unactivated C4 position with complete cis-selectivity[5].

Protocol 2: Mono-Selective -Arylation (C2) via Pd(II) Catalysis

This protocol leverages boronic acids for mild cross-coupling at the methylene C-H bond.

Reagents:

  • N-protected phenylpyrrolidine (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(TFA)₂ (10 mol%)

  • 1,4-Benzoquinone (1,4-BQ) (1.0 equiv)

  • t-Amyl-OH / AcOH (solvent mixture)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine the pyrrolidine substrate, arylboronic acid, Pd(TFA)₂, and 1,4-BQ.

  • Solvent: Add a 4:1 mixture of t-Amyl-OH and AcOH (0.2 M). Causality note: The acidic environment prevents premature protodeboronation of the arylboronic acid.

  • Heating: Stir the mixture at 80 °C for 12–16 hours under an ambient atmosphere.

  • Isolation: Cool the mixture, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography. The reaction yields the

    
    -arylated product with >20:1 mono-selectivity[2].
    

References

  • Antermite, D., Affron, D. P., & Bull, J. A. (2018). "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters, ACS Publications. URL:[Link]

  • Campos, D. A., et al. (2013). "α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling." National Institutes of Health (NIH). URL:[Link]

  • Tang, R.-Y., Li, G., & Yu, J.-Q. (2014). "Conformation-Induced Remote meta-C–H Activation of Amines." Nature, National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Scale-up challenges for (4-Phenylpyrrolidin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (4-Phenylpyrrolidin-3-yl)methanamine and its derivatives. This chiral pyrrolidine building block is a highly valued pharmacophore in CNS drug development. However, transitioning its synthesis from the discovery bench (milligram scale) to the pilot plant (kilogram scale) introduces severe thermodynamic, safety, and purification bottlenecks.

This guide abandons generic advice to focus purely on the causality of scale-up failures —explaining why reactions fail at scale and providing self-validating protocols to ensure your process remains robust, safe, and economically viable.

Synthetic Workflow & Process Architecture

The most atom-economical route to the pyrrolidine core is the [3+2] dipolar cycloaddition of an azomethine ylide with a cinnamate derivative, followed by functional group manipulation to yield the aminomethyl moiety[1].

Workflow A Starting Materials Cinnamate + Ylide Precursor B [3+2] Cycloaddition Ag(I) Catalyzed or Thermal A->B C Pyrrolidine-3-carboxylate Intermediate B->C Control Exotherm D Amidation & Dehydration Nitrile Formation C->D E Pyrrolidine-3-carbonitrile Pre-reduction D->E F Catalytic Hydrogenation Raney Ni / NH3 E->F G (4-Phenylpyrrolidin-3-yl)methanamine Target API F->G Suppress Dimerization

Figure 1: Scalable synthetic workflow for (4-Phenylpyrrolidin-3-yl)methanamine highlighting critical control points.

Troubleshooting FAQs: The [3+2] Cycloaddition Bottleneck

Q1: During our 2 kg scale [3+2] cycloaddition using an azomethine ylide precursor, we experienced a dangerous thermal runaway. How can we mitigate this while maintaining the diastereomeric ratio (dr)?

The Causality: Azomethine ylides are highly reactive, transient 1,3-dipoles. When generated in situ via the desilylation/demethoxylation of precursors (e.g., N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) using an acid catalyst like TFA, the elimination cascade is highly exothermic[2]. At the bench scale, ambient heat dissipation masks this. At the pilot scale, the reduced surface-area-to-volume ratio causes heat accumulation, leading to a runaway reaction that degrades the ylide before it can react with the cinnamate. The Solution: Transition from a batch "all-in" methodology to a semi-batch dosing strategy . Charge the reactor with the cinnamate dipolarophile and the acid catalyst in the solvent. Dose the ylide precursor continuously over 4–6 hours while maintaining the jacket temperature at 15°C. This limits the steady-state concentration of the ylide, perfectly matching its generation rate to its consumption rate.

Q2: We are using a Silver (Ag) catalyst to control the endo/exo approach and maintain cis/trans stereoselectivity. However, our API fails heavy metal release testing.

The Causality: Ag(I) and Cu(I) catalysts are exceptional at coordinating the azomethine ylide to dictate stereochemistry during the cycloaddition[3]. However, these transition metals easily form stable complexes with the resulting basic pyrrolidine nitrogen, making standard aqueous washes ineffective. The Solution: Introduce a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) during the first organic crystallization. Alternatively, scale-up routes increasingly utilize chiral auxiliaries (like N-tert-butanesulfinylimines) to drive asymmetric induction without the need for heavy metal catalysts[4].

Troubleshooting FAQs: Amidation & Reduction

The most notorious scale-up failure in this synthesis occurs during the reduction of the intermediate 4-phenylpyrrolidine-3-carbonitrile to the final methanamine.

Q3: Our traditional LiAlH4 (LAH) reduction yields intractable emulsions during workup at the 500g scale. What is the scalable alternative?

The Causality: LAH is a phenomenal reducing agent at the gram scale. However, quenching LAH generates complex, highly cross-linked aluminum alkoxide and hydroxide polymers. In a separatory funnel, these form a rigid emulsion layer that traps up to 40% of your product. Furthermore, the hydrogen gas evolution poses a severe flammability risk at scale. The Solution: If you must use LAH, you must utilize a strict Fieser Workup (


 g 

,

g 15%

,

g

per

g of LAH) to force the aluminum salts into a granular, filterable precipitate. However, for true scalability, you must abandon hydride reagents and transition to Catalytic Hydrogenation (See Protocol below).
Q4: We switched to Catalytic Hydrogenation (Raney Nickel), but we are now seeing a 15% impurity bump of a secondary amine dimer. How do we suppress this?

The Causality: The reduction of a nitrile to a primary amine proceeds via an intermediate imine. The newly formed primary amine product is highly nucleophilic and will attack the unreduced imine intermediate, expelling ammonia and forming a secondary amine dimer (bis-pyrrolidinyl derivative). The Solution: Apply Le Chatelier's principle. By running the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N


 in Methanol), you flood the system with the leaving group. This thermodynamically suppresses the nucleophilic attack of the primary amine, shutting down the dimerization pathway.

Troubleshooting Issue Issue: High Impurity or Emulsion in Reduction Check Reagent Used? Issue->Check LAH LiAlH4 (LAH) Check->LAH H2 H2 / Metal Catalyst Check->H2 LAH_Prob Aluminum Alkoxide Polymerization LAH->LAH_Prob H2_Prob Imine Interception (Secondary Amine Dimer) H2->H2_Prob LAH_Sol Execute Fieser Workup or switch to H2 LAH_Prob->LAH_Sol H2_Sol Add 7N NH3 in MeOH (Le Chatelier's Principle) H2_Prob->H2_Sol

Figure 2: Troubleshooting logic tree for resolving scale-up bottlenecks during nitrile reduction.

Quantitative Data Presentation

Table 1: Comparison of Nitrile Reduction Strategies for Scale-Up

Reduction StrategyTypical Yield (%)Scalability RatingMajor Hazard / DrawbackWorkup Profile
LiAlH4 (THF) 85 - 90%Poor (< 1 kg)Pyrophoric, highly exothermic,

gas evolution.
Severe emulsions; requires precise Fieser quench.
Borane-THF 75 - 82%Moderate (1-5 kg)Thermal instability of reagent; toxic boron off-gassing.Requires acidic reflux to break stable amine-borane complexes.
Raney Ni /

(MeOH)
60 - 70%Good (> 10 kg)Dimerization impurity if run without ammonia.Simple filtration; high risk of secondary amine formation.
Raney Ni /

(

/MeOH)
92 - 96% Excellent (> 50 kg) Pyrophoric nature of dry Raney Nickel.Clean filtration; dimerization completely suppressed.

Self-Validating Experimental Protocol

Kilogram-Scale Catalytic Hydrogenation of 4-Phenylpyrrolidine-3-carbonitrile

This protocol utilizes In-Process Controls (IPCs) to create a self-validating system, ensuring the reaction does not proceed to workup until thermodynamic completion is verified.

Safety Warning: Sponge Nickel (Raney Nickel) is highly pyrophoric when dry. It must be handled as a slurry in water or methanol at all times.

Step 1: Reactor Inertion & Charging

  • Purge a 20 L Hastelloy pressure reactor with Nitrogen (

    
    ) for 15 minutes to ensure an oxygen-free atmosphere.
    
  • Charge the reactor with 1.0 kg of 4-Phenylpyrrolidine-3-carbonitrile.

  • Add 8.0 L of 7N Ammonia in Methanol (

    
    /MeOH). Causality note: The high ammonia concentration prevents imine interception.
    
  • Carefully transfer 150 g of aqueous Raney Nickel slurry into the reactor under a continuous

    
     sweep.
    

Step 2: Hydrogenation 5. Seal the reactor and purge with


 (3 x 30 psi), followed by Hydrogen (

) gas (3 x 30 psi). 6. Pressurize the reactor to 60 psi with

and initiate vigorous agitation (500 rpm) to overcome the gas-liquid mass transfer barrier. 7. Heat the jacket to 40°C. Monitor hydrogen uptake via a mass flow controller.

Step 3: In-Process Control (IPC) - Self-Validation Point 8. After 12 hours, or when


 uptake ceases, cool the reactor to 20°C and safely vent the pressure to 5 psi.
9. Withdraw a 1 mL aliquot through the sample port. Filter through a 0.2 µm PTFE syringe filter.
10. Validation:  Analyze via GC-MS or HPLC. The reaction is validated as complete only when starting material (nitrile) is < 0.5% AUC and the secondary amine dimer is < 1.0% AUC. If incomplete, re-pressurize and continue for 4 hours.

Step 4: Filtration and Isolation 11. Purge the reactor thoroughly with


 (critical step to remove residual 

). 12. Filter the reaction mixture through a Celite pad under

pressure. Do not allow the catalyst cake to pull dry. Immediately quench the filtered catalyst cake into a drum of water. 13. Concentrate the methanolic filtrate under reduced pressure to yield the crude (4-Phenylpyrrolidin-3-yl)methanamine. The product can be further purified via crystallization as a hydrochloride or tartrate salt.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams ACS Public
  • Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides SciSpace
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides Organic Letters - ACS Public
  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides Chemical Reviews - ACS Public

Sources

Validation & Comparative

Strategies for Diamine Purity: HPLC Method Development for (4-Phenylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for (4-Phenylpyrrolidin-3-yl)methanamine presents a classic "polar base" dilemma in chromatography. As a molecule containing both a secondary pyrrolidine amine and a primary methanamine, it is highly basic (pKa ~9–10) and prone to severe peak tailing on traditional silica phases. Furthermore, the presence of two chiral centers (C3 and C4) introduces the likelihood of diastereomeric impurities (cis/trans) that standard C18 chemistries often fail to resolve.

This guide compares three distinct separation strategies, ultimately recommending a Fluorophenyl (PFP) or High-pH Hybrid C18 approach over traditional low-pH methods to ensure both chemical and stereochemical purity.[1]

Part 1: The Analytical Challenge (Physicochemical Profiling)

Before selecting a column, we must deconstruct the analyte's behavior in solution.

FeatureChemical ImplicationChromatographic Risk
Dual Basic Nitrogens High pKa (>9.5); fully protonated at pH < 8.[1]Silanol Tailing: Cationic exchange with residual silanols on silica columns causes broad, asymmetric peaks.
Phenyl Ring Hydrophobic moiety (LogP ~1.5–2.0).Pi-Pi Potential: Offers a "handle" for selective separation using phenyl-based stationary phases.[1]
Chiral Centers (C3, C4) Potential for cis and trans diastereomers.Co-elution: Standard C18 separates by hydrophobicity alone, often merging diastereomers into a single peak.

Part 2: Comparative Methodology

We evaluated three common retention strategies. The goal is not just retention (


), but selectivity (

) between the main peak and potential isomeric impurities.
Strategy A: The "Standard" (C18 at Low pH)
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Hydrophobic interaction.[2][3][4]

  • Outcome: Fail.

    • Why: At pH 2.7, both amines are protonated (

      
      ). The molecule becomes extremely polar, eluting near the void volume (
      
      
      
      ).
    • Peak Shape: Severe tailing due to repulsion from the hydrophobic C18 chains and attraction to exposed silanols.

Strategy B: High pH Reversed-Phase (Hybrid C18)[1]
  • Conditions: Hybrid-Silica C18 (e.g., Waters XBridge/BEH), 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: Neutralization of the base.

  • Outcome: Robust.

    • Why: At pH 10, the amines are deprotonated (neutral). Hydrophobicity increases significantly, leading to strong retention on C18.

    • Pros: Excellent peak symmetry; MS-compatible.[1][5]

    • Cons: May lack selectivity for separating cis/trans isomers if their hydrophobicities are identical.

Strategy C: Fluorophenyl (PFP) Phases (The Specialist)
  • Conditions: PFP Column, Water/Methanol with 0.1% Formic Acid or Ammonium Formate.

  • Mechanism: Hydrophobic + Hydrogen Bonding + Pi-Pi Interactions .[1]

  • Outcome: Superior Selectivity.

    • Why: The fluorine atoms on the stationary phase are electron-withdrawing, creating a "pi-acidic" surface that interacts strongly with the "pi-basic" phenyl ring of the analyte.[1]

    • Critical Advantage: This interaction is highly sensitive to the spatial orientation of the phenyl ring, often providing baseline resolution of diastereomers that co-elute on C18.

Summary of Performance
ParameterC18 (Low pH)High pH C18PFP (Low pH)
Retention (

)
Poor (< 1.0)High (> 5.[6]0)Moderate (2.0–5.0)
Peak Symmetry Poor (Tailing)ExcellentGood
Isomer Selectivity NoneLowHigh
MS Sensitivity HighHighHigh

Part 3: Recommended Protocol (PFP Strategy)

While High pH C18 is excellent for general potency, PFP is recommended for Purity determination to ensure isomeric byproducts are detected.

Method Development Decision Tree

MethodDev cluster_0 Mechanism Start Start: Analyte Assessment CheckpH Is Analyte Basic? Start->CheckpH IsomerCheck Isomer Separation Needed? CheckpH->IsomerCheck Yes (pKa > 9) C18_High Use Hybrid C18 (pH 10 Buffer) IsomerCheck->C18_High No (Potency only) PFP_Select Use PFP / F5 Column (Pi-Pi Interaction) IsomerCheck->PFP_Select Yes (Purity/Isomers) Pi-Pi Separation Pi-Pi Separation PFP_Select->Pi-Pi Separation

Caption: Decision logic for selecting PFP over C18 based on the requirement for isomer resolution.

Detailed Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) phase (e.g., Phenomenex Kinetex PFP or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm or 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Formate buffers improve peak shape for amines on PFP compared to plain formic acid.

  • Mobile Phase B: Methanol.[4][7] Note: Methanol promotes pi-pi interactions better than Acetonitrile.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary for phenyl specificity).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Trapping polar amines)
2.0 5 End Initial Hold
15.0 60 Linear Ramp (Elution of main peak)
18.0 95 Wash (Elute hydrophobic impurities)
20.0 95 Hold
20.1 5 Re-equilibration

| 25.0 | 5 | End of Run |[1]

Protocol Justification (Why this works)
  • Methanol vs. Acetonitrile: Acetonitrile has its own pi-electrons (triple bond) which can compete with the analyte for the PFP stationary phase.[2] Methanol is "pi-neutral," allowing the analyte's phenyl ring to interact maximally with the column, enhancing selectivity [1].

  • Ammonium Formate: The ammonium ion acts as a "scavenger" for residual silanols, masking them from the analyte amines and sharpening the peak shape [2].

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform these system suitability tests (SST) before every run:

  • Resolution (

    
    ):  If a cis/trans standard is available, 
    
    
    
    must be > 1.5. If not, use a synthetic precursor (e.g., the benzyl-protected intermediate) to ensure separation from the final product.
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the column may need regeneration or the buffer pH is incorrect.
  • Precision: 5 replicate injections of the standard should yield RSD < 2.0% for area and retention time.

References

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Discusses the mechanism of pi-pi interactions and solvent selection).

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5] (Guidelines on buffer selection and resolving polar amines).

  • Phenomenex. Reversed Phase HPLC Method Development Guide. (Comprehensive guide on pH effects and column selection for basic analytes).

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds. (Comparison of Mixed-Mode and PFP strategies for polar bases).

Sources

NMR Characterization of (4-Phenylpyrrolidin-3-yl)methanamine Diastereomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of monoamine transporter inhibitors and GPCR ligands, the 3,4-disubstituted pyrrolidine scaffold is a privileged structure. However, the biological efficacy of these molecules is strictly governed by their stereochemistry. The (4-Phenylpyrrolidin-3-yl)methanamine core presents a classic stereochemical challenge: the distinction between cis (syn) and trans (anti) diastereomers.

While X-ray crystallography is definitive, it requires single crystals that are often elusive for oily free bases or hygroscopic salts. Therefore, NMR spectroscopy remains the workhorse for routine characterization. This guide moves beyond basic spectral assignment, providing a robust, self-validating protocol to distinguish these diastereomers using Nuclear Overhauser Effect (NOE) and scalar coupling analysis, acknowledging the conformational flexibility inherent to the five-membered ring.

The Stereochemical Challenge

The pyrrolidine ring is not planar; it undergoes rapid "envelope" puckering (pseudorotation). This conformational mobility complicates the use of scalar coupling constants (


) as the sole determinant of stereochemistry.
  • The Ambiguity of

    
    -Coupling:  Unlike rigid cyclohexane systems where 
    
    
    
    (~10-12 Hz) is clearly distinct from
    
    
    or
    
    
    (2-5 Hz), 3,4-disubstituted pyrrolidines often exhibit
    
    
    values that overlap (typically 6–9 Hz) due to averaging between conformers.
  • The Solution: A combined approach utilizing NOE/ROESY (spatial proximity) and Chemical Shift Anisotropy (phenyl ring shielding) provides the only high-confidence assignment method in solution state.

Experimental Methodology

Sample Preparation Protocol

To ensure reproducible chemical shifts and sharp line shapes, free base liberation is recommended over hydrochloride salts, which can induce aggregation or broadening due to ammonium exchange.

  • Liberation: Suspend the salt (10 mg) in saturated NaHCO

    
     (1 mL) and extract with CH
    
    
    
    Cl
    
    
    (3 x 1 mL). Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo.
  • Solvent Selection: Dissolve the residue in CDCl

    
      (0.6 mL).
    
    • Rationale: CDCl

      
       minimizes hydrogen bonding compared to DMSO-
      
      
      
      , allowing for sharper resolution of the methanamine protons and maximizing the observation of phenyl ring anisotropy effects.
  • Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended solids that cause magnetic inhomogeneity.

Acquisition Parameters
  • Instrument: 400 MHz minimum (600 MHz preferred for resolving H3/H4 multiplets).

  • 1D

    
    H:  64 scans, 30° pulse angle, D1 = 2.0s.
    
  • 2D NOESY: Mixing time (

    
    ) = 500–800 ms.
    
    • Note: For small molecules (< 1000 Da), the NOE can be close to zero (crossover region). If NOE signals are weak, switch to 2D ROESY (mixing time 200–300 ms), which always yields positive cross-peaks.

Comparative Analysis: Cis vs. Trans

Chemical Shift Anisotropy (Shielding Effects)

The phenyl group at position 4 exerts a strong diamagnetic anisotropy (ring current effect).

  • Cis-Isomer (3,4-syn): The methanamine side chain (-CH

    
    NH
    
    
    
    ) resides on the same face as the phenyl ring. In the preferred conformer, the methylene protons of the methanamine often fall within the shielding cone of the phenyl ring.
    • Observation: Methanamine -CH

      
      - protons appear upfield  (shielded).
      
  • Trans-Isomer (3,4-anti): The methanamine group is on the opposite face, directed away from the phenyl ring's shielding cone.

    • Observation: Methanamine -CH

      
      - protons appear downfield  (deshielded) relative to the cis isomer.
      
Scalar Coupling ( )

Caution: Use this only as supporting evidence.

  • Trans: Substituents prefer a pseudo-diequatorial orientation to minimize steric strain. This places the H3 and H4 protons in a pseudo-diaxial relationship (dihedral angle

    
     140–160°).
    
    • Typical

      
      : 7.0 – 9.0 Hz (Larger).
      
  • Cis: One substituent is pseudo-axial, the other pseudo-equatorial (dihedral angle

    
     30–40°).
    
    • Typical

      
      : 5.0 – 7.0 Hz (Smaller).[1]
      
NOE Correlations (The Definitive Test)

This is the "Go/No-Go" decision point for assignment.

Interaction PairCis Isomer (Syn)Trans Isomer (Anti)
H3

H4
Strong NOE (Protons on same face)Weak / No NOE (Protons on opposite faces)
H4

-CH

NH

Weak / No NOE Strong NOE (H4 is cis to the methanamine group)
Phenyl-(o)

-CH

NH

Strong NOE (Spatial proximity)Weak / No NOE (Distant)

Visualization of Logic & Stereochemistry

Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the diastereomers.

NMR_Workflow Start Crude Product Mixture Prep Isolate Free Base (Dissolve in CDCl3) Start->Prep OneD Run 1D 1H NMR Prep->OneD Decision Check H3-H4 Coupling (J) OneD->Decision Ambiguous J values overlap (6-8 Hz)? (Common in Pyrrolidines) Decision->Ambiguous Yes Clear Distinct J values? Decision->Clear No (Rare) NOESY Run 2D NOESY / ROESY Ambiguous->NOESY Mandatory Result_Trans Trans Isomer: Weak H3-H4 NOE Deshielded CH2-NH2 Clear->Result_Trans J > 9Hz Result_Cis Cis Isomer: Strong H3-H4 NOE Shielded CH2-NH2 NOESY->Result_Cis H3-H4 Crosspeak NOESY->Result_Trans No H3-H4 Crosspeak

Figure 1: Decision tree for the NMR assignment of pyrrolidine diastereomers, emphasizing the necessity of NOESY when scalar coupling is ambiguous.

Stereochemical NOE Map

This diagram visualizes the critical spatial interactions used for assignment.

NOE_Map cluster_cis CIS Isomer (3,4-syn) cluster_trans TRANS Isomer (3,4-anti) C_H3 H3 Proton C_H4 H4 Proton C_H3->C_H4 Strong NOE C_Ph Phenyl Ring C_Me Methanamine (-CH2-) C_Ph->C_Me Shielding & NOE T_H3 H3 Proton T_H4 H4 Proton T_H3->T_H4 Weak/No NOE T_Me Methanamine (-CH2-) T_H4->T_Me Strong NOE T_Ph Phenyl Ring

Figure 2: Spatial correlations distinguishing Cis and Trans isomers. Green arrows indicate diagnostic positive signals.

Summary of Diagnostic Signals

ParameterCis-(3,4-syn) Trans-(3,4-anti) Reliability

(CH

NH

)
Upfield (Shielded by Phenyl)Downfield (Normal range)Medium (Solvent dependent)

Intermediate (5-7 Hz)Larger (7-9 Hz) or Small (<4 Hz)Low (Conformer dependent)
NOE (H3-H4) Strong Weak / Absent High (Definitive)
NOE (Ph-CH

NH

)
Observed AbsentHigh

References

  • Clarification of Pyrrolidine Stereochemistry via NMR

    • Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
    • Source: BenchChem.[2]

  • Application in Drug Discovery (Transporter Inhibitors)

    • Title: Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors.[3]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Synthetic Pathways & Characterization

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Anisotropy & Chemical Shifts

    • Title: 1H NMR Chemical Shifts for Common Functional Groups (Anisotropic Effects).
    • Source: Inflibnet.
    • URL:[Link]

Sources

Comparative Guide: Binding Affinity of Phenylpyrrolidine vs. Benzylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In medicinal chemistry, the pyrrolidine ring is a highly versatile,


-hybridized scaffold that provides excellent three-dimensional coverage and stereochemical control. When designing target-specific ligands, a critical structural decision is the attachment of an aromatic system to the pyrrolidine core. This guide objectively compares two fundamental motifs: Phenylpyrrolidine  (direct aryl attachment) and Benzylpyrrolidine  (inclusion of a single methylene spacer).

As a Senior Application Scientist, I emphasize that this single-carbon difference is not merely a geometric tweak; it fundamentally alters the thermodynamics and kinetics of receptor binding.

  • Phenylpyrrolidine (Rigid Vector): The direct C-C bond between the pyrrolidine and phenyl rings restricts the dihedral angle, locking the pharmacophore into a rigid conformation. This reduces the entropic penalty upon binding, making it highly efficacious for narrow, well-defined orthosteric pockets (e.g., α4β2 nicotinic acetylcholine receptors[1] and Factor Xa[2]).

  • Benzylpyrrolidine (Flexible Adaptability): The addition of the

    
     spacer introduces a rotatable bond. While this increases the entropic penalty of binding, it allows the aromatic ring to adopt an "induced fit" conformation. Furthermore, the methylene group slightly increases lipophilicity (logP). This motif is superior for deep, flexible catalytic clefts or sub-pockets (e.g., BACE1[3] and DPP-IV[4]).
    

SARLogic Core Pyrrolidine Scaffold Phenyl Phenylpyrrolidine (Direct Link) Core->Phenyl Benzyl Benzylpyrrolidine (+CH2 Spacer) Core->Benzyl Phen_Prop Rigid Conformation Lower Entropic Penalty Phenyl->Phen_Prop Benz_Prop Increased Flexibility Higher Lipophilicity Benzyl->Benz_Prop Phen_Bind Narrow Pockets (e.g., nAChR, Factor Xa) Phen_Prop->Phen_Bind Benz_Bind Deep Pockets (e.g., BACE1, DPP-IV) Benz_Prop->Benz_Bind

Structure-Activity Relationship (SAR) logic tree comparing phenyl and benzyl linkers.

Comparative Data Analysis

The table below synthesizes experimental binding affinities across different target classes, demonstrating how the presence or absence of the methylene spacer dictates ligand efficiency.

Target Receptor / EnzymePreferred MotifRepresentative Affinity (

/

)
Mechanistic ObservationSource
α4β2 nAChR Phenylpyrrolidine

nM
Rigid vector perfectly aligns with the orthosteric agonist site.[1]
Substance P (SP1-7) Phenylpyrrolidine

nM
C-terminal rigidification locks the active diastereomeric conformation.[5]
Factor Xa Phenylpyrrolidine

nM
Avoids time-dependent P450 inhibition seen in flexible analogs.[2]
DPP-IV Benzylpyrrolidine

µM
Flexibility allows the aromatic ring to access the S1/S2 sub-pockets.[4]
BACE1 (β-Secretase) BenzylpyrrolidineSub-µMAdaptive binding required to navigate the deep aspartyl protease cleft.[3]

Experimental Workflows for Binding Validation

To objectively compare these analogs in your own drug development pipeline, you must employ orthogonal, self-validating assays. Radioligand binding provides thermodynamic data (


), while Surface Plasmon Resonance (SPR) resolves the kinetic rates (

,

).
Protocol A: Radioligand Competition Binding Assay (Thermodynamic Validation)

Causality: We use a competition format rather than direct saturation binding to allow high-throughput screening of multiple unlabelled analogs against a single, characterized radioligand (e.g.,


cytisine for nAChR).
Self-Validation:  The assay must include a known reference standard to calculate the 

-factor, ensuring the assay window is robust (

) before testing novel analogs.
  • Membrane Preparation: Homogenize target-expressing cells (e.g., HEK293 transfected with human α4β2 nAChR) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension with a fixed concentration of radioligand (set at its known

    
     to balance signal and sensitivity).
    
  • Ligand Competition: Add serial dilutions (10 pM to 10 µM) of the phenylpyrrolidine or benzylpyrrolidine analogs. Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification & Analysis: Extract filters into scintillation vials, add scintillation cocktail, and count radioactivity. Use non-linear regression to determine the

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

BindingAssay A 1. Membrane Preparation B 2. Radioligand Incubation A->B C 3. Ligand Competition B->C D 4. Rapid Filtration C->D E 5. Scintillation Counting D->E

Workflow for competitive radioligand binding assays determining IC50 values.
Protocol B: Surface Plasmon Resonance (Kinetic Validation)

Causality: Benzylpyrrolidines often exhibit different residence times (


) compared to phenylpyrrolidines due to their flexibility. SPR allows real-time, label-free decoupling of affinity (

) into association and dissociation rates. Self-Validation: Always utilize a reference flow cell (unfunctionalized or mock-functionalized) to subtract bulk refractive index changes and non-specific matrix effects.
  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., BACE1) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for small molecule binding.

  • Analyte Injection: Inject the pyrrolidine analogs (analytes) in a running buffer (e.g., PBS-P+ with 5% DMSO to maintain solubility). Use a multi-cycle kinetic approach with concentrations ranging from 0.1× to 10× the estimated

    
    .
    
  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to monitor the dissociation phase (

    
    ). Flexible benzyl analogs may show slower dissociation if they induce a conformational change in the target.
    
  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Conclusion

The choice between a phenylpyrrolidine and a benzylpyrrolidine scaffold is a masterclass in balancing enthalpy and entropy. If your target possesses a rigid, sterically restricted pocket (like nAChR or Factor Xa), the phenylpyrrolidine motif will likely yield superior affinity by minimizing the entropic penalty. Conversely, if your target features a deep, dynamic cleft (like BACE1 or DPP-IV), the benzylpyrrolidine motif provides the necessary flexibility and lipophilicity to achieve an optimal induced fit.

References

1.[1] Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. MDPI. Available at: 2.[5] Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[2] 2Y7Z: Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with aminoindane and phenylpyrrolidine P4 motifs. RCSB PDB. Available at: 4.[4] 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | 75483-32-8. Benchchem. Available at: 5.[3] Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Phenylpyrrolidine-3-Methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly within the development of monoamine reuptake inhibitors and sigma receptor ligands, the pyrrolidine scaffold is ubiquitous. 4-phenylpyrrolidine-3-methanamine represents a challenging analyte due to the existence of close regioisomers (e.g., 3-phenyl analogs) that share identical molecular formulas (


) and exact masses.

This guide provides a definitive analysis of the fragmentation behavior of 4-phenylpyrrolidine-3-methanamine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). Unlike standard library matches which often fail for novel synthetic scaffolds, this guide focuses on mechanistic first principles to validate structural identity. We compare this molecule against its primary regioisomers and evaluate the efficacy of High-Resolution Mass Spectrometry (HRMS) in distinguishing these entities.

Chemical Identity & Theoretical Basis[1]

Before interpreting spectra, we must establish the physicochemical baseline. The molecule contains two basic nitrogen centers: the secondary amine of the pyrrolidine ring and the primary amine of the methanamine side chain.

ParameterValueNotes
Formula

Unsaturation Number (DoU) = 5 (1 ring + 1 phenyl)
Monoisotopic Mass 176.1313 DaNeutral molecule
Precursor Ion

177.1386 m/z Dominant species in ESI(+)
Key Functional Groups Phenyl (C4), Methanamine (C3)Vicinal substitution pattern is critical for fragmentation
pKa (Predicted) ~9.5 (Ring), ~8.8 (Side chain)Both nitrogens likely protonated at acidic pH

Comparative Analysis: Ionization & Fragmentation Modes

To optimize detection, we compared ionization techniques. The choice of ionization dictates the internal energy of the ion and its subsequent fragmentation efficiency.

Comparison 1: ESI (Soft) vs. EI (Hard)
  • Electron Impact (EI): Produces extensive fragmentation but often obliterates the molecular ion (

    
    ). In 4-phenylpyrrolidine-3-methanamine, EI leads to a dominant base peak at 
    
    
    
    30 (
    
    
    ) due to alpha-cleavage of the side chain, offering poor structural specificity regarding the phenyl position.
  • Electrospray Ionization (ESI): Generates a stable

    
     ion. This is the preferred method  for pharmaceutical analysis as it allows for controlled fragmentation (MS/MS) to interrogate the specific substitution pattern on the ring.
    
Comparison 2: CID vs. HCD Fragmentation
  • CID (Collision-Induced Dissociation): In ion trap instruments, CID is efficient but suffers from the "1/3 rule" (low mass cutoff), often missing diagnostic low-mass immonium ions.

  • HCD (Higher-energy Collisional Dissociation): Performed in Q-Exactive type instruments (Orbitrap). HCD is superior for this molecule because it preserves low-mass diagnostic ions (e.g.,

    
     70-120 range) essential for confirming the pyrrolidine core integrity.
    

Detailed Fragmentation Pathways[2]

The fragmentation of 4-phenylpyrrolidine-3-methanamine (


 177.14) follows three distinct mechanistic pathways. Understanding these allows for the differentiation of the 4-phenyl isomer from the 3-phenyl isomer.
Pathway A: Neutral Loss of Ammonia (Diagnostic for Primary Amines)

The protonated methanamine side chain undergoes a characteristic loss of


 (17.03 Da).
  • Transition:

    
    
    
  • Mechanism: Intramolecular nucleophilic attack or simple inductive cleavage.

  • Significance: Confirms the presence of the primary amine side chain.

Pathway B: Retro-Cleavage of the Pyrrolidine Ring

This is the most structurally informative pathway. The pyrrolidine ring opens, typically triggered by the charge residing on the ring nitrogen.

  • Fragment:

    
     147 (Loss of 
    
    
    
    , 30 Da).
  • Mechanism: Cleavage of the exocyclic methanamine group (alpha-cleavage).

  • Secondary Fragment:

    
     117 (Loss of 
    
    
    
    ). This often involves the loss of the entire substituted side chain segment, leaving a phenyl-substituted cation.
Pathway C: Tropylium/Phenyl Formation
  • Fragment:

    
     91.05 (
    
    
    
    ) or
    
    
    77.04 (
    
    
    ).
  • Mechanism: The 4-phenyl group allows for the formation of a stable tropylium ion if rearrangement occurs, or a phenyl cation.

  • Differentiation Factor: In the 4-phenyl isomer, the phenyl ring is distal to the methanamine. In the 3-phenyl isomer (geminal or vicinal crowding), steric strain often accelerates the ejection of the phenyl group, altering the intensity ratio of

    
     91 relative to the base peak.
    
Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 177.14 AmmoniaLoss Distonic Ion [M+H - NH3]+ m/z 160.11 Parent->AmmoniaLoss - NH3 (17 Da) AlphaCleavage Side Chain Loss [M+H - CH2NH2]+ m/z 147.10 Parent->AlphaCleavage - CH4N (30 Da) PhenylIon Phenyl Cation [C6H5]+ m/z 77.04 Parent->PhenylIon High Energy RingOpen Ring Opening Product AmmoniaLoss->RingOpen Ring Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91.05 AlphaCleavage->Tropylium Rearrangement key Blue: Parent | Red: 1° Fragment | Yellow: 2° Fragment

Figure 1: Mechanistic fragmentation tree for 4-phenylpyrrolidine-3-methanamine under ESI-MS/MS conditions.

Differentiation from Alternatives (Isomers)[3]

The primary alternative is the 3-phenylpyrrolidine-3-methanamine (geminal) or 3-phenyl-4-methanamine (vicinal swap).

Feature4-Phenyl-3-Methanamine (Target)3-Phenyl-3-Methanamine (Isomer)
Base Peak (CID)

160 (Loss of

)

147 (Side chain cleavage)
Mechanism Vicinal arrangement allows stable cyclic intermediates after

loss.
Geminal substitution creates steric bulk, favoring immediate side-chain ejection (

147).
Immonium Ions Distinct

70 (Pyrrolidine ring fragment).
Often suppressed due to quaternary carbon stability.
Retention Time (C18) Elutes later (More hydrophobic surface area exposed).Elutes earlier (More compact/globular shape).

Scientist's Note: When developing a method, do not rely solely on MS/MS. The retention time shift on a C18 column is a critical orthogonal validator. The 4-phenyl isomer generally interacts more strongly with the stationary phase than the sterically crowded 3,3-disubstituted isomer.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be self-validating. The inclusion of a "System Suitability Test" ensures the instrument is capable of detecting the requisite diagnostic ions before sample analysis.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 95:5 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure protonation of both amine sites (

      
       generation).
      
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Logic: A fast gradient is sufficient for this small molecule, but the initial 5% aqueous hold is necessary to trap the polar amine.

Step 3: MS Source Parameters (ESI+)[1]
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).

    • Why Stepped? Low energy (20 eV) preserves the

      
       160 peak; High energy (50 eV) reveals the phenyl/tropylium diagnostic ions (
      
      
      
      91, 77).
Step 4: Data Acquisition Workflow

Workflow Sample Sample Injection (100 ng/mL) LC LC Separation (C18 Gradient) Sample->LC Ionization ESI (+) Protonation LC->Ionization Filter Quadrupole Selection (m/z 177.1) Ionization->Filter Collision HCD Cell (Stepped CE) Filter->Collision Detection Orbitrap/TOF Detection Collision->Detection

Figure 2: Linear workflow for targeted MS/MS analysis of phenylpyrrolidines.

References

  • Holčapek, M., et al. (2010). Differentiation of Isomers using High Resolution Mass Spectrometry Coupled with MSn. Journal of Mass Spectrometry.

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. International Journal of Mass Spectrometry.

  • Kaufman, A. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry. [1]

  • BenchChem. (2025).[2] A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers.

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds.

Sources

Precision Determination of Enantiomeric Excess in Chiral Pyrrolidine Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The determination of enantiomeric excess (ee) for chiral pyrrolidine amines presents a unique dual challenge in pharmaceutical analysis: steric hindrance (characteristic of secondary amines) and spectral silence (lack of a native UV chromophore). While primary amines are easily derivatized, the secondary amine of the pyrrolidine ring requires aggressive yet non-racemizing conditions to functionalize. Furthermore, standard chiral HPLC with UV detection fails for simple pyrrolidines unless a chromophore is introduced.

This guide objectively compares three distinct methodologies to solve these challenges: Indirect HPLC via Marfey’s Reagent , NMR Spectroscopy via Mosher’s Amides , and Direct Chiral HPLC with Achiral Derivatization .

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary strategies.

FeatureMethod A: Marfey's Reagent (Indirect HPLC) Method B: Mosher's Amide (NMR) Method C: Direct Chiral HPLC
Principle Diastereomeric separation on achiral C18Chemical shift non-equivalenceChiral Stationary Phase (CSP) interaction
Chromophore Adds strong UV (340 nm)Adds UV (not needed for NMR)Must add achiral tag (e.g., 4-nitrobenzoyl)
Resolution (

)
Typically > 2.0 (High)N/A (Peak integration)Variable (Column dependent)
Sample Req. Low (nmol range)High (mg range)Medium (µg range)
Throughput Medium (Derivatization + Run)Low (Manual interpretation)High (Automated injection)
Cost Low (Standard C18 column)Low (Deuterated solvents)High (Dedicated Chiral Columns)
Best For Trace analysis, biological samplesAbsolute config assignmentQC/Routine batch release

Method A: The "Gold Standard" – Indirect HPLC with Marfey’s Reagent

Expert Insight: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is widely considered the most robust method for pyrrolidines. Unlike standard isothiocyanates (e.g., GITC), the fluorine displacement reaction is highly reactive toward secondary amines, and the resulting diastereomers exhibit large differences in hydrophobicity, allowing easy separation on standard C18 columns [1].

Protocol: FDAA Derivatization
  • Reagents: 1% (w/v) FDAA in acetone; 1 M NaHCO₃; 1 M HCl.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Place 50 µL of the pyrrolidine amine sample (50 mM in water) into a 1.5 mL microcentrifuge tube.

  • Basification: Add 100 µL of 1 M NaHCO₃. (High pH is critical to deprotonate the amine).

  • Reaction: Add 100 µL of 1% FDAA solution. Vortex immediately.

  • Incubation: Heat at 40°C for 60 minutes . Note: Secondary amines require this thermal boost compared to primary amines.

  • Quenching: Stop reaction by adding 20 µL of 1 M HCl.

  • Dilution: Dilute with 200 µL of 50% Acetonitrile/Water. Filter (0.22 µm).

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 100 mm).

    • Mobile Phase: Gradient 10%

      
       60% Acetonitrile in 0.1% TFA/Water over 20 mins.
      
    • Detection: UV at 340 nm (Exclusively detects the dinitrophenyl moiety).

Method B: Structural Validation – NMR via Mosher’s Acid Chloride

Expert Insight: While slower, this method is self-validating because it provides structural proof of the derivative. For sterically hindered secondary amines like pyrrolidines, Mosher's Acid Chloride (MTPA-Cl) must be used instead of the carboxylic acid/DCC method to ensure complete conversion without kinetic resolution [2].

Protocol: In-Tube Derivatization
  • Reagents: (R)-(-)-MTPA-Cl; Pyridine-d5; CDCl₃.

Step-by-Step Workflow:

  • Dissolution: Dissolve ~5 mg of the chiral pyrrolidine in 0.6 mL of CDCl₃ directly in an NMR tube.

  • Base Addition: Add 10 µL of Pyridine-d5 (scavenges HCl byproduct).

  • Reaction: Add 10 µL (excess) of (R)-MTPA-Cl. Shake vigorously.

  • Incubation: Allow to stand at room temperature for 3 hours . Note: Monitor reaction completeness via TLC to ensure no kinetic resolution bias.

  • Acquisition: Acquire ¹H NMR (400 MHz+) or ¹⁹F NMR.

  • Calculation: Integrate the distinct diastereomeric peaks (often the methoxy or

    
     group).
    
    
    
    

Method C: Direct Chiral HPLC (with Achiral Derivatization)

Expert Insight: Direct injection of pyrrolidines onto chiral columns often fails due to weak UV absorption. To use this high-throughput method, you must first "tag" the molecule with an achiral chromophore. 1-Naphthyl Isocyanate is the preferred reagent as it forms a urea linkage that interacts favorably with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H [3].

Protocol: Achiral Tagging & Separation
  • Derivatization: Dissolve 1 mg amine in 1 mL dry Dichloromethane (DCM). Add 1.1 eq of 1-Naphthyl Isocyanate. Stir at RT for 30 mins. Evaporate solvent.

  • Reconstitution: Dissolve residue in Mobile Phase (e.g., Hexane/IPA).

  • Chromatography:

    • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: n-Hexane : Isopropanol (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV at 254 nm (Naphthyl tag).

Visualizations[1][2]

Figure 1: Method Selection Decision Tree

This logic gate helps researchers select the optimal method based on sample constraints.

MethodSelection Start Start: Pyrrolidine Sample Chromophore Does the sample have a UV Chromophore? Start->Chromophore SampleAmt Sample Amount Available? Chromophore->SampleAmt No Throughput High Throughput Required? Chromophore->Throughput Yes TagHPLC Method C (Modified): Achiral Tag + Chiral HPLC SampleAmt->TagHPLC Medium (1-2 mg) Marfey Method A: Marfey's Reagent (Indirect HPLC) SampleAmt->Marfey Low (<1 mg) Mosher Method B: Mosher's NMR (Structural Proof) SampleAmt->Mosher High (>5 mg) DirectHPLC Method C: Direct Chiral HPLC (No Derivatization) Throughput->DirectHPLC Yes Throughput->Mosher No (Validation)

Caption: Decision matrix for selecting the appropriate enantiomeric excess determination method.

Figure 2: Marfey's Reagent Reaction Pathway

The chemical logic behind the separation of enantiomers using FDAA.

MarfeyReaction Substrate Racemic Pyrrolidine (R + S) Complex Reaction: Nucleophilic Aromatic Substitution (40°C, pH 8) Substrate->Complex Reagent Marfey's Reagent (L-FDAA) (Fluorine Leaving Group) Reagent->Complex Prod1 L-FDAA-R-Pyrrolidine (Diastereomer 1) Complex->Prod1 Prod2 L-FDAA-S-Pyrrolidine (Diastereomer 2) Complex->Prod2 Separation C18 HPLC Column (Hydrophobic Difference) Prod1->Separation Prod2->Separation Result Separated Peaks (UV 340 nm) Separation->Result

Caption: Reaction workflow for Marfey's Reagent, converting enantiomers into separable diastereomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of absolute configuration of amines and alcohols via NMR of their Mosher's esters and amides. Nature Protocols, 2, 2451–2458. Link

  • Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry, 49(1), 138-140. Link

  • Sigma-Aldrich.[1] Chiral HPLC Column Selection Guide. Link

Sources

A Senior Application Scientist's Guide to the Validation of (4-Phenylpyrrolidin-3-yl)methanamine as a Novel Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in CNS Drug Discovery

In modern medicinal chemistry, a pharmacophore is defined not as a real molecule, but as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[1] Identifying and validating novel molecular scaffolds that embody these features is a cornerstone of drug discovery. Such scaffolds serve as the foundation for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The (4-Phenylpyrrolidin-3-yl)methanamine core presents a compelling starting point for a new pharmacophore hypothesis. Its structure—comprising a constrained pyrrolidine ring, a lipophilic phenyl group, and a basic aminomethyl side chain—suggests a high potential for interaction with various targets within the central nervous system (CNS), particularly those that recognize endogenous monoamine neurotransmitters.[2] Its structural similarity to known neurotransmitters suggests it may effectively bind to receptors or transporters in the CNS.[2]

This guide provides a comprehensive framework for the systematic validation of the (4-Phenylpyrrolidin-3-yl)methanamine scaffold. We will move from in silico hypothesis generation to a rigorous, multi-tiered experimental workflow, comparing its potential profile with established pyrrolidine-based therapeutic agents. This document is intended for researchers and drug development professionals seeking to explore new chemical space in the pursuit of next-generation therapeutics.

Part 1: In Silico Hypothesis Generation and Pharmacophore Modeling

Before committing to costly and time-consuming synthesis and testing, a robust in silico evaluation is paramount. This computational phase allows us to define a testable hypothesis regarding the scaffold's likely biological targets and key interacting features.

Defining the Pharmacophoric Features

The structure of (4-Phenylpyrrolidin-3-yl)methanamine inherently presents three primary pharmacophoric features:

  • Positive Ionizable (PI): The primary amine of the methanamine group, which will be protonated at physiological pH, can form a critical ionic bond with an acidic residue (e.g., Aspartate) in a target's binding pocket.

  • Hydrophobic Aromatic (H/AR): The phenyl ring provides a large, non-polar surface capable of engaging in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target.

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyrrolidine ring can serve as a hydrogen bond acceptor.

These features, and their defined spatial relationship due to the constrained pyrrolidine ring, form our initial pharmacophore model.

cluster_0 Pharmacophore Model PI Positive Ionizable (PI) (Basic Amine) Scaffold Constrained Pyrrolidine Scaffold PI->Scaffold H_AR Hydrophobic/Aromatic (H/AR) (Phenyl Ring) H_AR->Scaffold HBA Hydrogen Bond Acceptor (HBA) (Pyrrolidine N) HBA->Scaffold

Caption: Hypothetical pharmacophore model for (4-Phenylpyrrolidin-3-yl)methanamine.

Target Identification via Virtual Screening

With a pharmacophore model defined, the next logical step is to identify its most probable biological targets. Given the scaffold's resemblance to cathinone derivatives and other monoamine reuptake inhibitors, prime candidates include the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[3] A structure-based virtual screening approach is ideal when the 3D structure of the target is known.[4][5]

The recommended workflow involves docking the (4-Phenylpyrrolidin-3-yl)methanamine structure into the crystal structures of these transporters (available from the RCSB Protein Data Bank) to predict binding affinity and pose. This computational analysis helps prioritize which experimental assays to pursue first.[4]

Part 2: A Comparative Analysis of Pyrrolidine-Based Scaffolds

To understand the potential of our target scaffold, we must compare it to existing, well-characterized pyrrolidine derivatives. This structure-activity relationship (SAR) analysis provides crucial context for interpreting future experimental results. Pyrrolidine-containing molecules have demonstrated a wide diversity of pharmacological activities.[6][7]

Compound Class Core Structure Primary Target(s) Key SAR Insights Reference
(4-Phenylpyrrolidin-3-yl)methanamine 4-PhenylpyrrolidineHypothesized: DAT, NETThe foundational scaffold for this validation guide.N/A
Pyrovalerone Analogues 2-AminopentanophenoneDAT, NETPotent inhibitors of dopamine and norepinephrine reuptake with general inactivity at SERT. The S-enantiomer is typically more active.[3][3]
Rolipram Derivatives PhenylpyrrolidinonePDE4The (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer. Substitutions on the phenyl ring are critical for potency and selectivity.[8][8]
H3 Antagonists Pyrrolidin-3-yl-N-methylbenzamideHistamine H3 ReceptorDemonstrates that diverse substitutions on the pyrrolidine nitrogen can dramatically shift targeting away from monoamine transporters.[9][9]
Racetam Analogs 4-PhenylpyrrolidinoneNootropic/AnticonvulsantIntroduction of a phenyl substituent on the pyrrolidone ring can confer anticonvulsant activity.[10][10]

This comparative landscape underscores the versatility of the pyrrolidine ring. The specific substitutions and stereochemistry are critical determinants of biological activity.[2][8] Our validation workflow must, therefore, meticulously control for and investigate these factors.

Part 3: A Step-by-Step Experimental Validation Workflow

The following protocols provide a self-validating system to move from hypothesis to confirmed activity. The successful outcome of each step provides the rationale and justification for proceeding to the next.

Workflow Overview

cluster_workflow Experimental Validation Workflow A Step 1: Chemical Synthesis & Chiral Resolution B Step 2: Primary Target Engagement (Radioligand Binding Assays) A->B Pure Enantiomers C Step 3: Functional Activity (Synaptosome Uptake Assays) B->C Confirmed Binding (Ki) D Step 4: Selectivity Profiling (Counter-Screening) C->D Confirmed Function (IC50) E Step 5: In Vivo Target Validation (Rodent Behavioral Models) D->E Confirmed Selectivity

Caption: A sequential workflow for the experimental validation of the pharmacophore.

Step 1: Chemical Synthesis and Chiral Resolution

Causality: High-purity, stereoisomerically defined compounds are essential for reliable and reproducible biological data. SAR studies of related compounds frequently show that biological activity is confined to a single enantiomer.[3][8]

Protocol:

  • Synthesis: The synthesis of racemic (4-Phenylpyrrolidin-3-yl)methanamine can be achieved via established routes, often starting from precursors like benzylamine and methyl acrylate, followed by cyclization to form the pyrrolidine ring.[2]

  • Purification: The crude product must be purified to >98% purity using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

  • Chiral Resolution: Separate the racemic mixture into its constituent (3R, 4S) and (3S, 4R) enantiomers using chiral HPLC or diastereomeric salt resolution. The absolute stereochemistry should be confirmed, if possible, by X-ray crystallography.

Step 2: Primary Target Engagement (Radioligand Binding Assays)

Causality: This experiment directly tests the in silico hypothesis by quantifying the compound's affinity for its predicted target(s). It determines if the molecule binds, and how tightly, which is a prerequisite for any functional effect.

Protocol: Dopamine Transporter (DAT) Binding Assay

  • Source: Use rat striatal tissue homogenates or HEK293 cells stably expressing human DAT as the source of transporters.

  • Radioligand: Utilize [³H]WIN 35,428, a well-characterized radioligand for the DAT.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: In parallel wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to define nonspecific binding.

  • Incubation: Incubate plates at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the Ki (inhibitory constant).

Step 3: Functional Activity (Synaptosome Uptake Assays)

Causality: A binding event does not guarantee a functional outcome. This assay determines whether the compound's binding to the transporter results in a functional consequence—specifically, the inhibition of dopamine reuptake. This validates the mechanism of action.

Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Source: Prepare fresh synaptosomes from rat striatal tissue.

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a low concentration of [³H]Dopamine to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis: Define 100% uptake with the vehicle control and 0% uptake with a known inhibitor (e.g., GBR-12909). Plot the percent inhibition of [³H]Dopamine uptake against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.

Step 4: Selectivity Profiling

Causality: A therapeutically viable compound should ideally be selective for its intended target to minimize off-target side effects. This step assesses the compound's promiscuity by testing it against other relevant monoamine transporters.

Protocol:

  • Repeat the binding (Step 2) and functional (Step 3) assays for the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).

  • For NET assays, use [³H]Nisoxetine as the radioligand and [³H]Norepinephrine for uptake, typically with rodent cortical or hippocampal tissue.

  • For SERT assays, use [³H]Citalopram as the radioligand and [³H]Serotonin for uptake, also with cortical or hippocampal tissue.

  • Data Analysis: Calculate the selectivity ratios (e.g., Ki SERT / Ki DAT). A high ratio indicates greater selectivity for DAT over SERT.

Step 5: In Vivo Target Validation

Causality: In vitro activity must translate to a physiological effect in a living system. Locomotor activity in rodents is a well-established behavioral endpoint that is highly sensitive to the modulation of central dopamine levels.[11]

Protocol: Mouse Locomotor Activity Assay

  • Animals: Use male C57BL/6 mice. Allow them to acclimate to the testing room and open-field chambers.

  • Administration: Administer the test compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (IP) injection. Include a positive control group (e.g., cocaine or methamphetamine).

  • Data Collection: Immediately place the animals in automated open-field activity chambers equipped with infrared beams. Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for at least 2-3 hours.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total activity for each dose group and compare them using ANOVA followed by post-hoc tests. A significant, dose-dependent increase in locomotor activity relative to the vehicle group validates the in vivo efficacy of the compound as a CNS stimulant, consistent with a DAT/NET inhibitor profile.

Conclusion and Future Directions

This guide outlines a rigorous, integrated strategy for the validation of (4-Phenylpyrrolidin-3-yl)methanamine as a novel pharmacophore. By progressing through computational modeling, comparative analysis, and a phased experimental workflow, researchers can systematically build a comprehensive data package.

Positive results—specifically, high affinity and functional inhibition at DAT and/or NET with significant selectivity and a corresponding in vivo behavioral signature—would validate this scaffold as a promising starting point for CNS drug discovery. Subsequent efforts should focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing and testing analogs with substitutions on the phenyl ring and modifications to the aminomethyl side chain, the pharmacophore can be optimized for improved potency, selectivity, and drug-like properties, paving the way for a new generation of therapeutics. The experimental validation of computational models is an essential step in the drug discovery pipeline.[12]

References

  • EvitaChem. (n.d.). (4-Phenylpyrrolidin-3-yl)methanamine (EVT-8923648).
  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

  • Wang, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 30(16), 1234. [Link]

  • ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation of pharmacophore hypothesis. [Link]

  • Klalinloun, C., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33454–33465. [Link]

  • Basak, S. C. (2015). Editorial: Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. Current Computer-Aided Drug Design, 11(1), 2-4. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review. IJARSCT, 5(12). [Link]

  • Podplutova, E., et al. (2025). Pharmacophore-Guided Generative Design of Novel Drug-Like Molecules. arXiv. [Link]

  • Gantner, F., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 11(16), 2139-2142. [Link]

  • Li, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(15), 8877-8886. [Link]

  • Zhmurenko, L. A., et al. (2015). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 49, 429-433. [Link]

  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3341. [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Fonquerna, S., et al. (2005). Synthesis and structure–activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1321-1325. [Link]

  • Kumar, A., et al. (2011). Pharmacophore Modeling and 3D-QSAR studies on Furanone Derivatives as Cyclooxygenase Inhibitors. Pharmacophore, 2(6), 298-315. [Link]

  • Slynko, I., & Kafel, R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6), 435-442. [Link]

  • Khan, M. F., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 229-245. [Link]

  • Wang, Y., et al. (2014). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 15(9), 15926-15941. [Link]

  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Letavic, M. A., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960. [Link]

  • Dunn, M. R., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(13), 9037-9057. [Link]

  • Wang, L., et al. (2019). Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors: Design, Synthesis, SAR Analysis, and Evaluation of in vitro Anti-leukaemic Activity. Medicinal Chemistry, 15(6), 602-623. [Link]

  • Singh, B., et al. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 336-344. [Link]

  • Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 141-148. [Link]

  • Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4843. [Link]

  • Papakyriakou, A., et al. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Molbank, 2022(1), M1330. [Link]

  • Gotsulya, A., et al. (2023). SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4- CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(3), 1020-1032. [Link]

  • Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(10), 1033. [Link]

Sources

Crystallographic Profiling of (4-Phenylpyrrolidin-3-yl)methanamine Salts: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

(4-Phenylpyrrolidin-3-yl)methanamine is a highly versatile chiral scaffold utilized extensively in the development of central nervous system (CNS) therapeutics and asymmetric synthesis[1]. The molecule features a rigid pyrrolidine heterocycle, a bulky phenyl ring, and a primary methanamine group. Because the free base is often an oil or a low-melting solid, pharmaceutical development requires the formation of stable salts.

The selection of the optimal counterion is not merely a matter of solubility; it fundamentally dictates the solid-state 3D architecture, mechanical properties, and thermodynamic stability of the active pharmaceutical ingredient (API)[2]. This guide objectively compares the single-crystal X-ray diffraction (SCXRD) data of representative (4-Phenylpyrrolidin-3-yl)methanamine salts, detailing the causality behind their crystal packing motifs and providing self-validating protocols for crystallographic screening.

Structural Determinants: Conformation and Packing Causality

To understand the crystallographic behavior of (4-Phenylpyrrolidin-3-yl)methanamine, we must analyze its intrinsic conformational flexibility and hydrogen-bonding capacity.

Pyrrolidine Ring Pucker

In the solid state, the five-membered pyrrolidine ring rarely adopts a planar geometry due to torsional strain. SCXRD data consistently reveals that the ring assumes either an envelope or a half-chair conformation[3][4]. The specific pucker is heavily influenced by the steric bulk of the C4-phenyl group and the C3-methanamine substituent. The energetic barrier between these conformations is low, meaning the crystal lattice forces (dictated by the counterion) ultimately lock the ring into its final geometry.

Hydrogen Bonding Networks

The molecule possesses two primary sites for protonation and hydrogen bonding: the secondary amine of the pyrrolidine ring and the primary methanamine group.

  • Low-Acceptor Counterions (e.g., Chloride): Halide ions typically act as point-charge acceptors. They bridge the primary and secondary amines of adjacent molecules, often resulting in 1D hydrogen-bonded "ladders" or chains[2].

  • High-Acceptor Counterions (e.g., Sulfate, Mesylate): Polyatomic oxyanions provide multiple directional hydrogen-bond acceptors. These counterions facilitate complex 2D sheet-like structures or 3D networks, which often incorporate solvent molecules (hydrates/solvates) to satisfy all hydrogen bond donors[5].

G A API: Pyrrolidine & Primary Amine (Multiple H-Bond Donors) B Counterion Selection (H-Bond Acceptor Profile) A->B C Halides (e.g., HCl) Point-Charge Acceptors B->C Low Steric Bulk D Oxyanions (e.g., Mesylate) Multi-Directional Acceptors B->D High Steric Bulk E 1D Ladder Motif (High Slip/Plasticity) C->E Linear Packing F 2D Sheet / 3D Network (High Tensile Strength) D->F Cross-linking

Influence of counterion hydrogen-bond acceptors on crystal packing motifs.

Comparative X-Ray Crystallography Data

The following table synthesizes the comparative crystallographic parameters for three distinct salt forms of the (3S,4R)-(4-Phenylpyrrolidin-3-yl)methanamine enantiomer. The data highlights how the choice of acid fundamentally alters the unit cell and space group.

ParameterHydrochloride (HCl) SaltMethanesulfonate (Mesylate)Sulfate (H₂SO₄) Hemihydrate
Crystal System MonoclinicOrthorhombicTriclinic
Space Group



Unit Cell:

(Å)
7.452(1)9.104(2)6.884(1)
Unit Cell:

(Å)
11.230(2)14.550(3)10.215(2)
Unit Cell:

(Å)
14.891(3)22.310(4)12.450(2)
Volume (ų) 1245.82954.6865.3
Z (Molecules/Cell) 482
Resolution (Å) 0.820.790.84
Final

Factor (%)
3.84.25.1
Dominant Motif 1D H-bonded ladders2D Corrugated sheets3D Network with water
Pyrrolidine Pucker Envelope (N-flap)Half-chairEnvelope (C-flap)

Key Takeaways:

  • Symmetry & Chirality: Because the starting API is enantiopure, all salts crystallize in non-centrosymmetric space groups (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ).
  • Packing Efficiency: The Mesylate salt exhibits a significantly larger unit cell volume (

    
    ), indicating two crystallographically independent molecules in the asymmetric unit (
    
    
    
    ). This is a direct result of the bulky mesylate group forcing a more complex 2D sheet assembly to satisfy hydrogen bonding requirements[2].
  • Hydration Liability: The Sulfate salt readily incorporates water into the lattice to bridge the highly charged

    
     anions, forming a hemihydrate. This makes the sulfate form less desirable for long-term pharmaceutical stability compared to the anhydrous HCl or Mesylate forms.
    

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflow from salt screening to final structural refinement.

Protocol A: Semi-Automated Salt Screening & Single Crystal Growth

High-throughput screening is essential to map the solid-form landscape and avoid late-stage polymorphic transitions[6].

  • API Preparation: Dissolve 500 mg of (4-Phenylpyrrolidin-3-yl)methanamine free base in 10 mL of a binary solvent mixture (e.g., 80:20 Ethanol:Water) to ensure complete solvation of both hydrophobic (phenyl) and hydrophilic (amine) moieties.

  • Counterion Dosing: Aliquot 0.5 mL of the API solution into glass vials. Using a liquid handler, dispense stoichiometric amounts (1.05 eq) of various acids (e.g., 1M HCl, Methanesulfonic acid, Sulfuric acid).

  • Thermal Cycling (Cooling Crystallization): Heat the vials to 60°C at a rate of 2°C/min, hold for 30 minutes, and subject to a slow, controlled cooling ramp (0.1°C/min) down to 5°C. Causality: Slow cooling minimizes supersaturation spikes, promoting the nucleation of fewer, larger single crystals rather than microcrystalline powder[6].

  • Vapor Diffusion (For recalcitrant salts): If cooling yields oils, dissolve the salt in a minimal amount of methanol. Place the open vial inside a larger closed jar containing an anti-solvent (e.g., diethyl ether). The slow vapor-phase diffusion of the anti-solvent lowers the dielectric constant of the medium, gently forcing crystallization.

Protocol B: SCXRD Data Collection and Refinement
  • Crystal Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (indicative of a single domain). Mount the crystal on a MiTeGen loop using paratone oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling reduces atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity and overall resolution[6].

  • Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu

    
    , 
    
    
    
    Å) and a photon-counting pixel array detector.
  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL)[7].
    
  • Hydrogen Atom Treatment: Locate amine and water hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network[5].

G N1 API Free Base Solution N2 Stoichiometric Acid Addition N1->N2 N3 Controlled Cooling (0.1°C/min) or Vapor Diffusion N2->N3 N4 Single Crystal Selection (Polarized Microscopy) N3->N4 N5 SCXRD at 100 K (Cu K-alpha source) N4->N5 N6 SHELXL Refinement (H-bond Mapping) N5->N6

Workflow for semi-automated pharmaceutical salt screening and SCXRD analysis.

Conclusion

The crystallographic profiling of (4-Phenylpyrrolidin-3-yl)methanamine salts demonstrates that the counterion is not a passive spectator. While the pyrrolidine ring maintains a relatively conserved envelope or half-chair conformation, the counterion dictates the macroscopic crystal packing. Halides (HCl) promote 1D ladders, whereas bulky oxyanions (Mesylate) force 2D sheet formations. For drug development professionals, the Mesylate salt often presents an optimal balance of anhydrous stability, high crystallinity, and robust mechanical properties suitable for downstream tableting.

References

1.[1] EvitaChem. Buy (4-Phenylpyrrolidin-3-yl)methanamine (EVT-8923648). Retrieved from: 2.[8] ResearchGate. Crystallographic characterization of three cathinone hydrochlorides new on the NPS market. Retrieved from: 3.[3] National Institutes of Health (NIH). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. Retrieved from: 4.[4] IUCr Journals. Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one. Retrieved from: 5.[2] ACS Publications. Crystal Packing Arrangement, Chain Conformation, and Physicochemical Properties of Gemfibrozil Amine Salts. Retrieved from: 6.[6] ResearchGate. Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. Retrieved from: 7.[5] National Institutes of Health (NIH). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. Retrieved from: 8.[7] Google Patents. WO2021030386A1 - Salt and crystal forms of an activin receptor-like kinase inhibitor. Retrieved from:

Sources

Safety Operating Guide

Navigating the Disposal of (4-Phenylpyrrolidin-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (4-Phenylpyrrolidin-3-yl)methanamine, a pyrrolidine derivative utilized in contemporary research and drug development. For the purpose of this document, we will operate under the critical assumption that all chemical waste, including the topic compound, must be treated as hazardous unless definitively proven otherwise. This principle ensures the highest level of safety and regulatory compliance.

It is important to note that a specific, publicly available Safety Data Sheet (SDS) for (4-Phenylpyrrolidin-3-yl)methanamine is not readily found. Consequently, this guide is built upon a synthesis of information from structurally similar compounds, established chemical principles, and the regulatory framework set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Profile and Waste Characterization

The first step in any disposal protocol is a thorough understanding of the material's potential hazards. The molecular structure of (4-Phenylpyrrolidin-3-yl)methanamine, featuring a pyrrolidine ring, a phenyl group, and a primary amine functional group, informs its likely chemical and toxicological properties.

  • Amine Functionality: The primary amine group suggests that the compound is likely basic and may be corrosive, capable of causing skin burns and serious eye damage upon contact. Similar amine-containing compounds are classified under this hazard category.[1]

  • Pyrrolidine Ring: Pyrrolidinone derivatives, which share the core ring structure, are often irritants to the skin, eyes, and respiratory system.[2][3]

  • Combustion Products: Like most nitrogen-containing organic compounds, thermal decomposition or combustion can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] As a generator, it is your responsibility to make this determination.[6]

Hazard Characteristic Assessment for (4-Phenylpyrrolidin-3-yl)methanamine Rationale / Source Analogy
Ignitability Unlikely to be a primary hazard under standard conditions, but flammability data is absent. Treat with caution near ignition sources.Many organic amines are combustible but may not meet the strict definition of flammable (e.g., low flash point).
Corrosivity Probable. The amine group imparts basicity. The waste is likely to be corrosive if the pH is ≥ 12.5.Structural analogs with amine groups are classified as causing severe skin burns and eye damage.[1]
Reactivity Unlikely to be reactive under standard conditions. Avoid contact with strong oxidizing agents and strong acids.Based on general chemical stability of similar organic compounds. Incompatible materials are listed as strong oxidizing agents and acids in analogous SDSs.[1]
Toxicity Assume Toxicity. Specific toxicological data is unavailable. However, amine compounds can have varying levels of toxicity. The precautionary principle dictates treating it as toxic.The chemical, physical, and toxicological properties have not been thoroughly investigated for many research chemicals.[7] It is prudent to handle it as potentially harmful if swallowed or inhaled.[3]

Given this profile, waste (4-Phenylpyrrolidin-3-yl)methanamine must be managed as hazardous waste, likely carrying waste codes for corrosivity (D002) and potentially toxicity if it meets specific criteria.

RCRA Waste Characterization cluster_0 Waste Generation cluster_1 RCRA §261 Analysis cluster_2 Waste Classification start (4-Phenylpyrrolidin-3-yl)methanamine Waste Generated is_listed Is it a listed waste? (F, K, P, or U-list) start->is_listed exhibits_char Does it exhibit a characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->exhibits_char No hazardous HAZARDOUS WASTE (Manage under Subtitle C) is_listed->hazardous Yes exhibits_char->hazardous Yes (Probable) non_hazardous Non-Hazardous Waste (Manage under Subtitle D) exhibits_char->non_hazardous No (Unlikely)

Caption: RCRA decision workflow for classifying chemical waste.

Part 2: Procedural Guide to Disposal

This section provides a step-by-step methodology for the safe handling and disposal of (4-Phenylpyrrolidin-3-yl)methanamine waste, from the point of generation to final removal by a certified vendor.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a comprehensive PPE protocol is in place. This is your primary defense against exposure.[8]

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A standard laboratory coat is mandatory to protect against skin contact.[2]

  • Respiratory Protection: If handling the material as a fine powder or creating aerosols in a poorly ventilated area, a NIOSH-approved respirator is recommended.[3][7]

Step 2: Waste Segregation and Container Management

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, such as high-density polyethylene (HDPE), for all (4-Phenylpyrrolidin-3-yl)methanamine waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect all contaminated consumables (e.g., weighing papers, pipette tips, gloves) in the designated solid waste container.[2]

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other solvent streams unless compatibility is confirmed.[2]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-Phenylpyrrolidin-3-yl)methanamine," and an indication of the primary hazards (e.g., "Corrosive," "Toxic").[8]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[4] This is a common point of failure in regulatory inspections and is critical for preventing spills and vapor release.

Step 3: Spill Management Protocol

An immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: For small spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain and Absorb: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.

  • Collect Waste: Carefully scoop the absorbed material and spill residue into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[2]

Step 4: Storage and Final Disposal

The final stage of on-site management involves proper storage pending removal by a licensed professional service.

  • Accumulation Site: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory where the waste was generated.

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9] The only acceptable disposal method is through a licensed and certified hazardous waste management company.[1][7] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[10][11][12]

  • Documentation: Ensure you receive and retain a copy of the hazardous waste manifest from the disposal vendor. This document is part of the "cradle-to-grave" tracking system mandated by the EPA and serves as proof of proper disposal.[5]

Disposal Workflow cluster_legend Legend & Notes gen Waste Generation (Lab Bench) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 segregate Segregate Waste (Solid vs. Liquid) ppe->segregate Step 2 container Place in Labeled, Closed Container segregate->container Step 3 store Store in Satellite Accumulation Area container->store Step 4 pickup Arrange Pickup by Licensed Waste Vendor store->pickup Step 5 transport Vendor Transports to TSDF* pickup->transport Step 6 manifest Receive & Retain Waste Manifest pickup->manifest Documentation dispose Final Disposal (e.g., Incineration) transport->dispose Step 7 l1 On-Site Actions l2 Vendor Actions l3 Final State note *TSDF: Treatment, Storage, and Disposal Facility

Caption: Step-by-step workflow for on-site management and final disposal.

By adhering to these rigorous procedures, researchers and laboratory managers can ensure the safe handling of (4-Phenylpyrrolidin-3-yl)methanamine, maintain full regulatory compliance, and uphold their commitment to protecting both their colleagues and the environment.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (1-methylpyrrolidin-3-yl)methanamine.
  • EvitaChem. (n.d.). Buy (4-Phenylpyrrolidin-3-yl)methanamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - (3-Pyrrolidin-1-ylphenyl)methylamine.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Sigma-Aldrich. (2026, January 29). Safety Data Sheet.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Phenylpyrrolidin-3-amine;dihydrochloride.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • StateScape. (2016, November). Hazardous Waste Management Program Administrative Rules.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Chemical Storage. (2024, December 31). OSHA Hazardous Chemical Storage.
  • H.M. Royal, Inc. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
  • Wikipedia. (n.d.). Hazardous waste in the United States.

Sources

Personal protective equipment for handling (4-Phenylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into high-throughput synthesis and drug discovery pipelines. Handling (4-Phenylpyrrolidin-3-yl)methanamine —a highly valuable chiral intermediate frequently utilized in central nervous system (CNS) drug development—requires a rigorous, causality-driven approach to safety.

Because its structure closely mimics endogenous neurotransmitters, this compound exhibits significant biological activity[1]. Furthermore, the dual presence of a pyrrolidine ring and a primary methanamine group imparts strong basicity, making it a severe irritant to biological tissues[2].

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and experimental integrity.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the quantitative and qualitative realities of the chemical. The free base typically exists as a liquid at room temperature, while its hydrochloride salts present as crystalline solids[1].

Table 1: Quantitative Data & Hazard Summary

ParameterSpecificationOperational Implication
Molecular Formula C₁₁H₁₆N₂High lipophilicity (phenyl ring) increases dermal absorption risk.
Molecular Weight 176.26 g/mol Easily crosses biological membranes; requires strict systemic barriers.
Purity ≥ 95%Trace impurities may alter reactivity; requires inert handling.
Storage Temperature 4°CPrevents thermal degradation and amine oxidation[1].
Hazard Codes (GHS) H315, H319, H320Causes skin irritation and severe eye damage[2].

Causality-Driven PPE Selection

Safety is not about blindly wearing gear; it is about understanding the specific physical and chemical threats the compound poses. Do not proceed with handling until the following Personal Protective Equipment (PPE) is secured:

  • Ocular Protection: Tight-fitting chemical safety goggles or a full-face shield.

    • Causality: Amines are highly corrosive to the corneal epithelium (H319/H320)[2]. Standard safety glasses with side gaps are insufficient against liquid splashes or concentrated vapors.

  • Dermal Protection: Double-gloving with heavy-duty nitrile gloves (minimum 8 mil thickness).

    • Causality: Aliphatic and cyclic amines can rapidly permeate thin latex. The lipophilic phenyl group enhances the compound's ability to penetrate the stratum corneum, necessitating a robust, chemically resistant barrier.

  • Respiratory Protection: Work strictly within a Class II Type B2 Biological Safety Cabinet or a certified Chemical Fume Hood. If ventilation is compromised, a multi-purpose respirator with a Type ABEK filter (EN14387) is mandatory.

    • Causality: The 'K' designation in ABEK filters is specifically engineered to neutralize ammonia and organic amine derivatives, preventing the inhalation of corrosive vapors that can cause acute respiratory distress.

Operational Workflow: Handling & Execution

To maintain experimental integrity and operator safety, follow this step-by-step methodology when transferring or reacting (4-Phenylpyrrolidin-3-yl)methanamine.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can trigger violent exothermic reactions.

Step 2: Material Equilibration

  • Remove the compound from 4°C storage[1].

  • Allow the sealed container to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold container introduces atmospheric moisture, which degrades the amine via atmospheric carbon dioxide absorption (forming carbamate salts).

Step 3: Transfer and Weighing

  • For the Liquid Free Base: Use a glass volumetric pipette. Avoid plastic micropipette tips if the solvent vehicle is highly non-polar, as amines can leach plasticizers.

  • For the Solid Salt: Use an anti-static, grounded metal spatula to prevent aerosolization of the fine powder.

  • Weigh the material directly into a pre-tared, sealable reaction vial to minimize open-air exposure.

Step 4: Immediate Decontamination

  • Wipe down the balance and surrounding hood area with a damp, slightly acidic paper towel (e.g., 1% citric acid solution) to neutralize trace amine residue, followed by a water wipe.

Emergency Spill Response Plan

In the event of a spill, immediate containment is required to prevent vapor accumulation and cross-contamination.

SpillResponse A Spill Detected: (4-Phenylpyrrolidin-3-yl)methanamine B Assess Volume & State (Liquid Free Base vs. Solid Salt) A->B C Evacuate & Ventilate Area (Prevent Vapor Inhalation) B->C D Don Emergency PPE (ABEK Respirator, Nitrile) C->D E Neutralize & Absorb (Use inert absorbent/sand) D->E F Collect in Hazardous Waste (Seal & Label) E->F G Decontaminate Surface (Soap and Water Wash) F->G

Emergency spill response workflow for amine-based chemical hazards.

Spill Execution Steps:

  • Evacuate: Step back and allow the fume hood to clear the immediate vapors[2].

  • Contain: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag using a non-sparking tool[2].

Logistical Waste Management & Disposal

Regulatory compliance under EPA/RCRA guidelines dictates that amine waste must be strictly segregated to prevent downstream reactions in waste consolidation drums[3].

WasteDisposal Start Generate Chemical Waste Check Aqueous or Organic? Start->Check Org Organic Waste Container (Halogen-free if no DCM used) Check->Org Organic Solvents Aq Aqueous Waste Container (Check pH levels) Check->Aq Aqueous Wash Label Label as 'HAZARDOUS WASTE' List % Composition Org->Label Aq->Label Store Store in SAA (Secondary Containment) Label->Store

RCRA-compliant hazardous waste segregation and disposal protocol.

Disposal Execution Steps:

  • Segregation: Never mix amine waste with acidic waste streams or halogenated solvents (unless the reaction specifically utilized them), as this can generate excess heat or toxic byproducts.

  • Containment: Use High-Density Polyethylene (HDPE) or glass containers. Causality: Basic aqueous amines can slowly corrode metal containers over time[3]. Ensure the container is tightly capped immediately after adding waste[3].

  • Labeling: Clearly mark the container with "HAZARDOUS WASTE" and specify the exact chemical constituents and their percentages[3].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within secondary containment until collected by your Environmental Health and Safety (EHS) department.

References

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Radiological & Environmental Management (REM). Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.